Product packaging for Aminoacetonitrile bisulfate(Cat. No.:CAS No. 151-63-3)

Aminoacetonitrile bisulfate

Cat. No.: B086804
CAS No.: 151-63-3
M. Wt: 154.15 g/mol
InChI Key: GTGIXCPOLMWQTC-UHFFFAOYSA-N
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Description

Aminoacetonitrile bisulfate (CAS 151-63-3), with the molecular formula C2H4N2·H2SO4 and a molecular weight of 154.14 g/mol, is a salt-stabilized form of aminoacetonitrile, which is unstable in its freebase form . This compound serves as a vital chemical intermediate and building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a precursor to the amino acid glycine and in the synthesis of diverse nitrogen-containing heterocycles . A significant application is in the development of a class of anthelmintics known as Amino-Acetonitrile Derivatives (AADs), such as Monepantel . These compounds target nematode-specific nicotinic acetylcholine receptors (nAChRs), acting as agonists that cause spastic paralysis in parasitic worms, offering a unique mechanism of action effective against drug-resistant nematodes . Furthermore, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals, playing a pivotal role in facilitating advancements in the chemical and pharmaceutical industries . The compound is typically supplied as a beige-to-white crystalline powder or chunks with a melting point of 123-125°C . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O4S B086804 Aminoacetonitrile bisulfate CAS No. 151-63-3

Properties

IUPAC Name

2-aminoacetonitrile;sulfuric acid
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InChI

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GTGIXCPOLMWQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N2O4S
Source PubChem
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Related CAS

5466-22-8, 151-63-3
Record name Acetonitrile, 2-amino-, sulfate (2:1)
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Record name Acetonitrile, 2-amino-, sulfate (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90164685
Record name Aminoacetonitrile sulfate (1:1)
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Molecular Weight

154.15 g/mol
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CAS No.

151-63-3, 5466-22-8
Record name Aminoacetonitrile sulfate (1:1)
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Record name Aminoacetonitrile sulfate
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Record name Aminoacetonitrile sulfate (1:1)
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Record name Aminoacetonitrile bisulphate
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Record name AMINOACETONITRILE HYDROGEN SULFATE
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Foundational & Exploratory

Aminoacetonitrile bisulfate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, structure, synthesis, and biological significance of aminoacetonitrile bisulfate. All quantitative data is presented in clear, tabular format for ease of reference. Detailed experimental protocols for its synthesis are provided, along with a visualization of its relevant biological signaling pathway.

Chemical Properties and Structure

This compound is the bisulfate salt of aminoacetonitrile. The free base, aminoacetonitrile, is a colorless liquid that is unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine and the electrophilic nitrile group.[1] For this reason, it is typically handled and supplied as a more stable salt, such as the bisulfate or chloride salt.[1] The bisulfate salt is a white to beige or yellow crystalline powder or chunks. It is soluble in water.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 151-63-3[2]
Molecular Formula C₂H₆N₂O₄S[2]
Molecular Weight 154.15 g/mol [3]
Melting Point 120-125 °C[3]
Boiling Point 330 °C at 760 mmHg[2]
Appearance White to beige-yellow crystalline powder and/or chunks[4]
Solubility Soluble in water
Structural Information
IdentifierValueReference
IUPAC Name 2-aminoacetonitrile;sulfuric acid[4]
SMILES C(C#N)N.OS(=O)(=O)O[4]
InChI Key GTGIXCPOLMWQTC-UHFFFAOYSA-N[4]
Synonyms Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate[2]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. The first is a classical laboratory preparation, while the second is derived from patent literature, reflecting an industrial-scale approach.

Synthesis from Methyleneaminoacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.[5]

A. Alcoholysis of Methyleneaminoacetonitrile

  • In a 250 mL wide-mouthed conical flask, prepare a solution of 51.5 g (28 mL, 0.5 mole) of 95% sulfuric acid in 125 mL of 95% ethyl alcohol.

  • Warm the solution to 45–50 °C.

  • To this solution, add 34 g (0.5 mole) of methyleneaminoacetonitrile.

  • Immediately close the flask with a rubber stopper and shake vigorously by hand. The solution process is exothermic, and the temperature will rise by 10–15 °C.

  • The mixture will separate into two layers, and the crystallization of this compound will begin rapidly.

  • Continue to shake the mixture vigorously at intervals to prevent the formation of a hard crystalline cake.

  • Store the mixture overnight in a refrigerator at 0–5 °C to ensure complete crystallization.

  • Filter the salt using a Büchner funnel and wash the crystalline product with a minimal amount (20–25 mL) of ice-cold 95% ethyl alcohol.

  • The expected yield is 57–62 g (75–81% of the theoretical amount).

G Synthesis of this compound from Methyleneaminoacetonitrile cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Crystallization and Isolation H2SO4_EtOH Prepare solution of H2SO4 in EtOH Warm Warm to 45-50 °C H2SO4_EtOH->Warm Add_Methyleneaminoacetonitrile Add Methyleneaminoacetonitrile Warm->Add_Methyleneaminoacetonitrile Initiates Reaction Shake Shake Vigorously (Exothermic Reaction) Add_Methyleneaminoacetonitrile->Shake Crystallization Crystallization Occurs Shake->Crystallization Refrigerate Refrigerate overnight (0-5 °C) Crystallization->Refrigerate Filter Filter the product Refrigerate->Filter Wash Wash with ice-cold EtOH Filter->Wash Product This compound Wash->Product

Caption: Workflow for the synthesis of this compound.

Synthesis from Formaldehyde and Sodium Cyanide

This protocol is based on a method described in patent literature, suitable for larger scale preparations.[6]

A. Preparation of Aminoacetonitrile

  • In a suitable reactor, add 53.5 g of ammonium chloride, 162 g of 37% formaldehyde, and 267.5 g of water.

  • Stir the mixture and cool to below 0 °C.

  • Begin the dropwise addition of 140 g of a 35% sodium cyanide solution.

  • When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of 42 g of acetic acid.

  • After the additions are complete, continue the reaction at below 0 °C for 1-2 hours.

  • Filter the reaction mixture and centrifuge to obtain approximately 48 g of aminoacetonitrile.

B. Formation of the Bisulfate Salt

  • Mix the aminoacetonitrile obtained in the previous step with a methanol solution of sulfuric acid (≤15% w/w H₂SO₄, ≤1% w/w H₂O).

  • Allow the mixture to react at 30–35 °C for 1–2 hours.

  • Cool the mixture to below 5 °C to induce crystallization.

  • Filter and centrifuge the solid to obtain the final product, this compound.

Biological Activity and Signaling Pathway

Aminoacetonitrile and its derivatives are recognized for their potent anthelmintic (anti-worm) properties. They represent a distinct class of anthelmintics with a unique mode of action, making them effective against nematode strains that have developed resistance to other drug classes.

Mechanism of Action

Aminoacetonitrile derivatives function as nematode-specific nicotinic acetylcholine receptor (nAChR) agonists. These receptors are ligand-gated ion channels that are crucial for neurotransmission in nematodes. By binding to and activating these receptors, aminoacetonitrile derivatives cause an uncontrolled influx of ions into the nerve and muscle cells of the parasite. This leads to sustained muscle contraction and spastic paralysis, ultimately resulting in the expulsion of the nematode from its host. The specificity of these compounds arises from their interaction with nAChR subtypes that are unique to nematodes, which contributes to their lower toxicity in mammals.

Signaling Pathway

The proposed signaling pathway for the anthelmintic action of aminoacetonitrile derivatives is illustrated below.

G Proposed Signaling Pathway of Aminoacetonitrile Derivatives in Nematodes AAD Aminoacetonitrile Derivative nAChR Nematode-Specific Nicotinic Acetylcholine Receptor (nAChR) AAD->nAChR Binds and Activates Ion_Influx Uncontrolled Ion Influx (e.g., Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Sustained Depolarization of Nerve and Muscle Cells Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Proposed mechanism of anthelmintic action for aminoacetonitrile derivatives.

References

Aminoacetonitrile Bisulfate: A Comprehensive Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aminoacetonitrile bisulfate, a key chemical intermediate. Due to the inherent instability of aminoacetonitrile at room temperature, it is commonly produced and handled as its more stable bisulfate salt.[1] This document details its discovery, synthesis protocols, physicochemical properties, and applications, with a focus on providing actionable information for scientific and research applications.

Discovery

Aminoacetonitrile first gained significant attention beyond terrestrial chemistry with its discovery in the interstellar medium. Using radio astronomy, scientists detected aminoacetonitrile in the Large Molecule Heimat, a vast gas cloud located near the Galactic Center in the constellation Sagittarius.[1] This discovery is a cornerstone in the ongoing debate about the cosmic origins of life, as aminoacetonitrile is a direct precursor to glycine, the simplest amino acid.[1][2][3] The presence of this molecule in space suggests a potential pathway for the formation of amino acids on celestial bodies and their subsequent delivery to Earth.

Synthesis of Aminoacetonitrile and its Bisulfate Salt

The primary industrial production of aminoacetonitrile involves the reaction of glycolonitrile with ammonia.[1] The resulting aminoacetonitrile is a colorless liquid that is unstable due to the incompatibility of its nucleophilic amine group and electrophilic nitrile group.[1] To stabilize the compound for storage and handling, it is converted into a salt, most commonly the bisulfate or hydrochloride salt.[1][4] The bisulfate salt is prepared by treating the aminoacetonitrile solution with sulfuric acid.[4][5]

General Synthesis Pathway

The overall synthesis can be represented by two main steps: the formation of aminoacetonitrile and its subsequent conversion to the bisulfate salt.

G cluster_synthesis Step 1: Aminoacetonitrile Synthesis cluster_salt_formation Step 2: Bisulfate Salt Formation glycolonitrile Glycolonitrile (HOCH₂CN) aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) glycolonitrile->aminoacetonitrile + NH₃ water Water (H₂O) ammonia Ammonia (NH₃) ammonia->aminoacetonitrile aan_input Aminoacetonitrile (H₂NCH₂CN) aan_bisulfate This compound ([NCCH₂NH₃]⁺HSO₄⁻) aan_input->aan_bisulfate + H₂SO₄ h2so4 Sulfuric Acid (H₂SO₄) h2so4->aan_bisulfate

Caption: Industrial synthesis of aminoacetonitrile and its conversion to the bisulfate salt.

Quantitative Data

The physicochemical properties of aminoacetonitrile and its bisulfate salt are summarized below.

PropertyAminoacetonitrile (Free Base)This compoundReference(s)
CAS Number 540-61-4151-63-3[1][6][7]
Molecular Formula C₂H₄N₂C₂H₆N₂O₄S[1][6][7]
Molar Mass 56.07 g/mol 154.15 g/mol [4][7]
Appearance Colorless liquidWhite to light beige crystalline powder[1][6]
Melting Point Not applicable (unstable)123-125 °C[8]
Boiling Point 15 °C at 15 mmHgNot applicable[1]
Acidity (pKa) 5.34 (conjugate acid)Not applicable[1]
Purity (Typical) Varies≥97.5% (Titration with NaOH)[6]

Experimental Protocols

A common laboratory-scale synthesis of aminoacetonitrile hydrogen sulfate involves the alcoholysis of methyleneaminoacetonitrile.

Experimental Workflow: Synthesis of Aminoacetonitrile Hydrogen Sulfate

G start Start prepare_h2so4 Prepare solution of 95% H₂SO₄ in 95% ethanol start->prepare_h2so4 add_maan Add methyleneaminoacetonitrile to the acidic ethanol solution at 45-50°C prepare_h2so4->add_maan shake Stopper and shake vigorously; temperature rises 10-15°C add_maan->shake crystallize Allow crystallization of aminoacetonitrile hydrogen sulfate shake->crystallize cool Cool in refrigerator overnight (0-5°C) crystallize->cool filter Filter the salt cool->filter wash Wash with ice-cold ethanol filter->wash dry Air dry the product wash->dry end End: Yield 75-81% dry->end

Caption: Workflow for the laboratory synthesis of aminoacetonitrile hydrogen sulfate.

Detailed Protocol: Alcoholysis of Methyleneaminoacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • 95% Sulfuric acid (51.5 g, 0.5 mole)

  • 95% Ethyl alcohol (125 cc)

  • Methyleneaminoacetonitrile (34 g, 0.5 mole)

  • Ice-cold alcohol for washing

  • 250-cc wide-mouthed conical flask

  • Rubber stopper

Procedure:

  • Preparation of Acidic Alcohol Solution: In a 250-cc wide-mouthed conical flask, prepare a solution of 51.5 g of 95% sulfuric acid in 125 cc of 95% ethyl alcohol. Maintain the temperature of this solution between 45–50°C.

  • Addition of Reactant: To the warm acidic alcohol solution, add 34 g of methyleneaminoacetonitrile.

  • Reaction Initiation: Immediately close the flask with a rubber stopper and shake it vigorously by hand. An exothermic reaction will occur, causing the temperature to rise by approximately 10–15°C. The mixture will separate into two layers.

  • Crystallization: Crystallization of aminoacetonitrile hydrogen sulfate will begin rapidly. To prevent the formation of a hard cake, shake the mixture vigorously at intervals.

  • Cooling and Precipitation: Allow the reaction mixture to stand overnight in a refrigerator at 0–5°C to ensure complete crystallization.

  • Filtration and Washing: Filter the crystalline salt and wash it with a minimal amount (20–25 cc) of ice-cold alcohol.

  • Drying: Air dry the final product. The expected yield is between 57–62 g, which corresponds to 75–81% of the theoretical amount.[5]

Applications in Research and Drug Development

Aminoacetonitrile and its derivatives are valuable compounds in several areas of research and development:

  • Precursor to Amino Acids: Aminoacetonitrile is a direct precursor for the synthesis of glycine through hydrolysis.[1][4]

  • Heterocyclic Synthesis: Its bifunctional nature makes it a useful building block in the synthesis of various nitrogen-containing heterocyclic compounds.[1]

  • Anthelmintic Agents: A significant application is in the development of anthelmintic drugs. Derivatives of aminoacetonitrile (AADs) have been discovered that show high activity against parasitic nematodes, including strains resistant to existing broad-spectrum anthelmintics.[1][9] These compounds act as nematode-specific acetylcholine receptor agonists, inducing spastic paralysis in the parasites.[1]

Logical Relationship: From Precursor to Application

G AAN_Bisulfate This compound AAN Aminoacetonitrile (Free Base) AAN_Bisulfate->AAN  Liberation of Free Base Glycine Glycine Synthesis AAN->Glycine Hydrolysis Heterocycles Heterocycle Synthesis AAN->Heterocycles Cyclization Reactions AADs Aminoacetonitrile Derivatives (AADs) AAN->AADs Derivatization Anthelmintics Anthelmintic Drugs AADs->Anthelmintics Drug Development

Caption: Relationship of this compound to its applications.

Safety Information

This compound is classified as a hazardous substance.

  • Hazard Pictogram: GHS07 (Exclamation Mark)[7]

  • Signal Word: WARNING[7]

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements: Users should handle the compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash thoroughly after handling.[7][10]

This guide provides a comprehensive overview of the synthesis and discovery of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. For detailed safety procedures, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

The Role of Aminoacetonitrile Bisulfate in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Aminoacetonitrile (AAN), a simple and highly plausible prebiotic molecule, is considered a cornerstone in the study of the origins of life. As the direct precursor to glycine, the simplest proteinogenic amino acid, its formation and subsequent reactions provide a viable pathway from simple chemical feedstocks to complex biomolecules. This technical guide details the significance of aminoacetonitrile, with a particular focus on the utility of its bisulfate salt in experimental prebiotic chemistry. It covers the primary synthesis routes, key transformations into amino acids and peptides, quantitative data from pivotal studies, and representative experimental protocols. Visualized pathways and workflows are provided to illustrate the central processes in the "aminonitrile world" hypothesis.

Introduction: The Prebiotic Importance of Aminonitriles

The "aminonitrile world" hypothesis posits that aminonitriles, rather than amino acids, were the key players in the prebiotic synthesis of peptides. Amino acids are zwitterionic at neutral pH, which deactivates their nucleophilicity and makes uncatalyzed polymerization in aqueous environments inefficient.[1] In contrast, aminonitriles possess a lower basicity, allowing them to remain reactive in water and participate in peptide-forming reactions under plausible prebiotic conditions.[1][2]

Aminoacetonitrile (NH₂CH₂CN) is the simplest α-aminonitrile and has been detected in the Sagittarius B2 (SgrB2) interstellar cloud, suggesting its widespread availability in astrophysical environments and potential delivery to early Earth.[3][4][5] Its role as a direct precursor to glycine and its potential to form peptides make it a molecule of profound interest in origins-of-life research.

Prebiotic Synthesis of Aminoacetonitrile

The most widely accepted prebiotic formation route for aminoacetonitrile is the Strecker synthesis.[3][4] This reaction involves the condensation of simple, prebiotically abundant molecules: formaldehyde (HCHO), ammonia (NH₃), and hydrogen cyanide (HCN) in an aqueous environment.

The overall reaction can be summarized as: HCHO + NH₃ + HCN → NH₂CH₂CN + H₂O

This process is considered the main pathway for the formation of amino acids in classic origin-of-life experiments, such as the Urey-Miller experiments.[3][4] Laboratory simulations have demonstrated that the Strecker synthesis can proceed under conditions mimicking astrophysical ices, where the heating of ices containing methanimine (CH₂NH), ammonia, and hydrogen cyanide leads to the formation of aminoacetonitrile at temperatures as low as 135 K.[3][4][5]

Strecker_Synthesis cluster_reactants Prebiotic Feedstocks cluster_intermediates Reaction Intermediates cluster_product Product HCHO Formaldehyde Imine Methanimine (CH₂NH) HCHO->Imine + NH₃ - H₂O NH3 Ammonia HCN Hydrogen Cyanide AAN Aminoacetonitrile (NH₂CH₂CN) Imine->AAN + HCN

Figure 1: The Strecker synthesis pathway to aminoacetonitrile.

The Significance of the Bisulfate Salt Form

In laboratory settings, aminoacetonitrile is often handled as a salt, such as aminoacetonitrile hydrochloride or bisulfate (NH₂CH₂CN·H₂SO₄). The free base is less stable, making the salt form preferable for storage and for use as a reliable starting material in experimental studies. The bisulfate salt provides a stable, solid, and easily weighable source of aminoacetonitrile, ensuring reproducibility in experiments investigating its prebiotic reactivity. While many studies use the hydrochloride salt for similar reasons, the underlying principle of using a stable salt precursor is identical.[6]

Key Reactions of Aminoacetonitrile in Prebiotic Chemistry

Hydrolysis to Glycine

The most direct and significant fate of aminoacetonitrile in a prebiotic context is its hydrolysis to form glycine. This reaction typically proceeds in two steps through a glycinamide intermediate.[7]

  • Step 1: Hydration of the nitrile group to form glycinamide (NH₂CH₂CONH₂).

  • Step 2: Hydrolysis of the amide group to form glycine (NH₂CH₂COOH).

This hydrolysis can occur under various conditions, but alkaline environments are particularly effective.[6] Studies simulating the ammonia-rich, alkaline surface melts on Saturn's moon Titan have shown that ammonia plays a key role in catalyzing the synthesis of amino acids from aminonitriles.[6][8]

Hydrolysis_Pathway AAN Aminoacetonitrile (NH₂CH₂CN) Glycinamide Glycinamide (NH₂CH₂CONH₂) AAN->Glycinamide + H₂O (Hydration) Glycine Glycine (NH₂CH₂COOH) Glycinamide->Glycine + H₂O (Hydrolysis)

Figure 2: Hydrolysis of aminoacetonitrile to glycine via a glycinamide intermediate.
Peptide Formation

Beyond forming single amino acids, aminoacetonitrile is a key substrate in plausible prebiotic peptide synthesis pathways that bypass the energetically unfavorable polymerization of free amino acids.

Cyanamide-Mediated Synthesis: Plausible prebiotic condensing agents like cyanamide (CH₂N₂) have been shown to facilitate the polymerization of amino acids and their precursors.[9] Experiments conducted by Stanley Miller in 1958, and later analyzed, revealed that sparking a gas mixture with intermittent addition of cyanamide produced a dozen amino acids and ten glycine-containing dipeptides, highlighting the role of condensing agents in generating polymers.[9]

Sulfide-Mediated Ligation: More recent studies have demonstrated a highly efficient, chemoselective peptide ligation pathway in water using α-aminonitriles.[1][2] This biomimetic, N-to-C terminal ligation involves the activation of N-acylated aminonitriles by hydrogen sulfide (H₂S) to form a C-terminal amidothioacid. This activated peptide can then react with another aminonitrile to elongate the chain. This cycle is highly efficient and tolerates all 20 proteinogenic amino acid side chains.[1][2][10]

Peptide_Ligation_Cycle AAN α-Aminonitrile (R-AA-CN) Ac_AAN N-Acyl-α-Aminonitrile (Ac-AA-CN) AAN->Ac_AAN + Thioacetate Thioamide N-Acyl-α-Amidothioamide (Ac-AA-CSNH₂) Ac_AAN->Thioamide + H₂S Thioacid N-Acyl-α-Amidothioacid (Ac-AA-CSH) Thioamide->Thioacid Hydrolysis Peptide N-Acyl Dipeptide Nitrile (Ac-Peptide-CN) Thioacid->Peptide + another R'-AA-CN (Ligation) Peptide->Thioamide Iterate Cycle: + H₂S

Figure 3: Sulfide-mediated N-to-C peptide ligation cycle using aminonitriles.

Quantitative Data Summary

The efficiency of reactions involving aminoacetonitrile and related compounds has been quantified in several key studies. The tables below summarize this data.

Table 1: Glycine Synthesis Yields from Nitrile Precursors

Precursor Conditions Product Yield (%) Reference
Hydantoin 423.15 K, 6h, NaOH:Hydantoin = 3:1 Glycine 91% [11]
Aminoacetonitrile 40°C, 1.5h, Aqueous Ammonia Glycine 97.3% [12]

| Aminoacetonitrile | Alkaline Hydrolysis (Titan simulation) | Glycine | Rate constants calculated |[6][8] |

Table 2: Peptide Synthesis Yields from Aminonitriles

Reactants Conditions Product Yield Reference
Glycine, Cyanamide Drying, heating (90°C, 24h) Peptides 5-66% [13]
α-Aminonitriles, Thioacetate, H₂S Aqueous, pH 9, Room Temp N-Acyl-α-Amidothioacid 51-85% [10]

| Ac-Gly-CN, H₂S | Aqueous, pH 9, Room Temp | Ac-Gly-SNH₂ | Near-quantitative |[10] |

Experimental Protocols

The following protocols are representative methodologies based on published prebiotic chemistry experiments.

Protocol 1: Alkaline Hydrolysis of Aminoacetonitrile to Glycine (Titan Simulation Model)

  • Objective: To quantify the formation of glycine from aminoacetonitrile under simulated Titan impact melt pool conditions.

  • Materials:

    • Aminoacetonitrile salt (e.g., hydrochloride or bisulfate)

    • Ammonium hydroxide (NH₄OH) solution

    • Deionized water

    • Optional: Salts (e.g., NaCl), Minerals (e.g., olivine)

  • Methodology:

    • Prepare aqueous ammonia solutions at various concentrations (e.g., 5%, 10%, 15% NH₃ in water).[6]

    • Dissolve a known concentration of aminoacetonitrile in each ammonia solution. Prepare a control with 0% ammonia.

    • (Optional) Add salts (e.g., 1 wt%) or minerals (e.g., 25 mg/mL) to relevant experimental vials.[6]

    • Aliquot samples into sealed vials and store at various Titan-relevant temperatures (e.g., -22 °C, 3 °C, and 21 °C).[6]

    • Collect samples at specified time points (e.g., weekly, monthly, up to 6 months).[6]

    • Quench the reaction by freezing the samples.

    • Analyze the abundance of glycine using Liquid Chromatography-Mass Spectrometry (LC-MS) or a similar quantitative technique.[6]

Protocol 2: Sulfide-Mediated Synthesis of an N-Acyl Amidothioacid Precursor

  • Objective: To synthesize an activated N-acetyl-glycine thioacid from aminoacetonitrile, as a key step in peptide ligation.

  • Materials:

    • Aminoacetonitrile salt

    • Potassium thioacetate (AcSK)

    • Potassium ferricyanide (K₃[Fe(CN)₆])

    • Sodium hydrosulfide (NaSH) or H₂S-saturated buffer

    • Aqueous buffer (e.g., pH 9)

  • Methodology:

    • N-Acetylation: Dissolve aminoacetonitrile (50 mM) and potassium thioacetate (3 equivalents) in the aqueous buffer. Add potassium ferricyanide to mediate the acetylation. The reaction should yield N-acetyl-aminoacetonitrile (Ac-AA-CN) nearly quantitatively.[10]

    • Thioamide Formation: To the solution containing Ac-AA-CN, add a source of hydrogen sulfide (e.g., 10 equivalents of NaSH). Incubate at room temperature for 1-4 days. This step converts the nitrile to an N-acyl-amidothioamide (Ac-AA-SNH₂).[10]

    • Hydrolysis to Thioacid: The Ac-AA-SNH₂ will hydrolyze in the aqueous solution to the final N-acyl-amidothioacid (Ac-AA-SH).

    • Analysis: Monitor the reaction progress and identify products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Conclusion

Aminoacetonitrile is a robustly prebiotic molecule that serves as a critical link between simple chemical feedstocks and the building blocks of life. Its synthesis via the Strecker pathway and its subsequent hydrolysis to glycine are well-supported by experimental evidence. Furthermore, its ability to participate in high-yield, chemoselective peptide ligation reactions in water positions it as a superior alternative to free amino acids in models of chemical evolution. The use of aminoacetonitrile bisulfate in laboratory studies provides a stable and reliable means to probe these ancient chemical pathways, offering invaluable insights into how functional polymers like peptides may have first emerged on the early Earth.

References

A Technical Guide to Aminoacetonitrile Bisulfate (CAS 151-63-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Aminoacetonitrile bisulfate, identified by CAS number 151-63-3, is a stable salt form of aminoacetonitrile. While aminoacetonitrile itself is a colorless liquid, it is inherently unstable at room temperature.[1] The bisulfate salt provides a stable, solid alternative, making it a valuable reagent and intermediate in various chemical syntheses.[1] Its primary significance in the pharmaceutical and veterinary sciences lies in its role as a precursor for the synthesis of amino-acetonitrile derivatives (AADs), a novel class of potent anthelmintic agents.[2] This guide provides a comprehensive overview of its technical data, synthesis, applications, and analytical methodologies.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[3][4] Its key chemical and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 151-63-3[5][6][7]
Molecular Formula C₂H₆N₂O₄S (or C₂H₄N₂·H₂SO₄)[5][7][8][9]
Molecular Weight 154.14 - 154.15 g/mol [5][7][8][9][10]
IUPAC Name 2-aminoacetonitrile;sulfuric acid[4][11][12]
Synonyms Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate[5][12]
Appearance White to yellow to light beige crystalline powder or crystals[4]
Melting Point 120-125 °C[5][13]
Boiling Point 330 °C at 760 mmHg[5]
Flash Point 208.5 °C[5]
Purity Commercially available in purities of ≥95%, ≥97.5%, and ≥98%[3][4][9][14]
InChI Key GTGIXCPOLMWQTC-UHFFFAOYSA-N[4][9][11]
SMILES NCC#N.OS(O)(=O)=O[4]

Synthesis and Manufacturing

The industrial production of aminoacetonitrile involves the reaction of glycolonitrile with ammonia.[1] Due to the inherent instability of the resulting aminoacetonitrile, it is immediately converted to a stable salt form, such as the bisulfate, by the addition of sulfuric acid.[1][15]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Glycolonitrile (HOCH₂CN) C Reaction Vessel (Aqueous Phase) A->C B Ammonia (NH₃) B->C D Unstable Aminoacetonitrile Intermediate (H₂NCH₂CN) C->D Reaction E Stabilization with Sulfuric Acid (H₂SO₄) D->E F Crystallization & Purification E->F G This compound ([NCCH₂NH₃]⁺HSO₄⁻) F->G Isolation

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a generalized laboratory-scale protocol based on established industrial processes.[1][15][16]

  • Reaction Setup: An aqueous solution of glycolonitrile is added to a reaction vessel equipped with stirring and temperature control.

  • Ammonolysis: Liquid ammonia is carefully introduced into the vessel. The reaction is typically conducted at a controlled temperature to facilitate the conversion of glycolonitrile to aminoacetonitrile.[1][15]

  • Stabilization: Following the reaction, the resulting aqueous solution of unstable aminoacetonitrile is stabilized by lowering the pH through the controlled addition of sulfuric acid.[15] This protonates the amino group, preventing self-reaction and forming the ammonium bisulfate salt.

  • Isolation: The stable this compound is then isolated from the solution, often through crystallization by cooling or solvent precipitation.

  • Purification: The crude product is purified by recrystallization, washed with an appropriate solvent to remove residual impurities, and dried under vacuum to yield the final crystalline product.

Applications in Research and Drug Development

This compound serves as a versatile building block for various chemical entities.

  • Chemical Synthesis: It is a precursor for the amino acid glycine through hydrolysis.[1] Its bifunctional nature, containing both an amine and a nitrile group, makes it a useful starting material for synthesizing a variety of nitrogen-containing heterocycles.[1]

  • Anthelmintic Drug Development: The most significant application is in the development of Amino-acetonitrile Derivatives (AADs). These compounds represent a new class of synthetic anthelmintics with high efficacy against parasitic nematodes, including strains resistant to existing drug classes.[2]

Mechanism of Action: Anthelmintic AADs

AADs function as nematode-specific agonists of nicotinic acetylcholine receptors (nAChR).[1] This targeted action leads to spastic paralysis in the parasite, causing it to be expelled from the host organism.[1]

G AAD Aminoacetonitrile Derivative (AAD) Receptor Nematode Nicotinic Acetylcholine Receptor (nAChR) AAD->Receptor Binds & Activates Channel Ion Channel Opening Receptor->Channel Influx Cation Influx (e.g., Na⁺, Ca²⁺) Channel->Influx Depol Muscle Cell Depolarization Influx->Depol Paralysis Spastic Paralysis of Nematode Depol->Paralysis G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing A Weigh Sample B Dissolve in Appropriate Solvent A->B C Filter/Centrifuge (if necessary) B->C D Inject into HPLC/GC System C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Calculate Purity & Impurity Levels F->G H Generate Final Report G->H

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of aminoacetonitrile bisulfate. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as glycinonitrile bisulfate, is the bisulfate salt of aminoacetonitrile. It is a stable, solid form of aminoacetonitrile, which itself is a colorless liquid that is unstable at room temperature.[1] The salt formation enhances its stability and ease of handling in a laboratory setting.

Table 1: Chemical Identification

IdentifierValue
CAS Number 151-63-3[2]
Molecular Formula C₂H₆N₂O₄S[2]
Molecular Weight 154.15 g/mol
IUPAC Name 2-aminoacetonitrile;sulfuric acid[2]
Synonyms Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate, Acetonitrile, amino-, sulfate (1:1)[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to yellow to light beige crystalline powder or chunks.[3]
Melting Point 120-125 °C
Boiling Point Data not available
Solubility Soluble in water.
pKa Data not available
Hygroscopicity Expected to be hygroscopic.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Table 3: Spectroscopic Data

TechniqueKey Features
FTIR The spectrum is expected to show characteristic peaks for N-H stretching, C≡N stretching (around 2240 cm⁻¹), and S=O stretching from the bisulfate counter-ion.
¹H NMR The proton NMR spectrum would likely show a singlet for the methylene protons (CH₂) and a broad singlet for the amine protons (NH₂), with chemical shifts influenced by the solvent and the bisulfate salt formation.
¹³C NMR The carbon NMR spectrum is expected to display two signals corresponding to the methylene carbon and the nitrile carbon.[4]
Mass Spectrometry The mass spectrum would show the molecular ion of the free base, aminoacetonitrile, at m/z 56.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of this compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 2 °C/min).

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][5]

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or titration.

  • The experiment is performed in triplicate to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group in this compound.

Methodology:

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.[6]

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.[7]

Hygroscopicity Testing (Gravimetric Method)

Objective: To assess the tendency of this compound to absorb moisture from the air.

Methodology:

  • A pre-weighed sample of this compound is placed in a controlled humidity chamber (e.g., 75% relative humidity) at a constant temperature (e.g., 25 °C).[][9]

  • The weight of the sample is monitored at regular intervals until a constant weight is achieved.

  • The percentage of weight gain is calculated to determine the extent of moisture absorption.[]

Spectroscopic Analysis
  • FTIR Spectroscopy (KBr Pellet Method):

    • A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg).[10][11]

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[10][12]

    • The FTIR spectrum of the pellet is recorded.

  • NMR Spectroscopy:

    • A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Mandatory Visualizations

Logical Relationship of Physicochemical Properties

A Chemical Structure (Aminoacetonitrile + Bisulfate) B Molecular Weight (154.15 g/mol) A->B C Appearance (Crystalline Solid) A->C E Solubility (Aqueous) A->E F pKa (Acidity of Amino Group) A->F H Spectroscopic Data (FTIR, NMR, MS) A->H D Melting Point (120-125 °C) C->D G Hygroscopicity C->G J Stability & Handling C->J D->J K Formulation Development E->K F->K G->J G->K I Purity & Identity H->I

Caption: Interrelationship of the physicochemical properties of this compound.

Experimental Workflow for Physicochemical Characterization

cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Property Determination cluster_3 Data Analysis & Reporting A Obtain Sample of This compound B Visual Inspection (Appearance, Color) A->B C FTIR Spectroscopy B->C D NMR Spectroscopy (¹H and ¹³C) B->D E Mass Spectrometry B->E F Confirm Structure & Purity C->F D->F E->F G Melting Point Determination F->G H Solubility (Aqueous & Organic) F->H I pKa Determination F->I J Hygroscopicity Testing F->J K Compile Data into Tables G->K H->K I->K J->K L Generate Technical Report K->L

Caption: A typical experimental workflow for the physicochemical characterization.

Hypothetical Signaling Pathway Interaction

Disclaimer: The following diagram illustrates a hypothetical interaction based on the known pharmacology of aminoacetonitrile derivatives, which have been shown to act as anthelmintics by targeting nematode nicotinic acetylcholine receptors.[1] There is currently no direct evidence for this compound interacting with mammalian signaling pathways in this manner.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane A Acetylcholine (ACh) Release B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds C Ion Channel Opening (Na⁺ influx) B->C D Membrane Depolarization C->D E Cellular Response (e.g., Muscle Contraction) D->E F Aminoacetonitrile (Hypothetical Agonist) F->B Hypothetically Binds

Caption: Hypothetical agonistic action on a nicotinic acetylcholine receptor.

References

Aminoacetonitrile bisulfate literature review and historical context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aminoacetonitrile Bisulfate

Introduction and Historical Context

Aminoacetonitrile (H₂NCH₂CN), the simplest aminonitrile, is a highly reactive and unstable colorless liquid at room temperature.[1] Its instability arises from the inherent incompatibility of the nucleophilic amine group and the electrophilic nitrile group within the same molecule. To mitigate this reactivity and allow for practical handling, storage, and transportation, it is commonly converted into its more stable salt forms. The most prevalent of these are the hydrochloride ([NCCH₂NH₃]⁺Cl⁻) and the bisulfate ([NCCH₂NH₃]⁺HSO₄⁻) salts.[1] This guide will focus on the bisulfate form.

Historically, aminoacetonitrile gained significant attention beyond synthetic chemistry. In a notable discovery, radio astronomy identified aminoacetonitrile in the Large Molecule Heimat, a vast gas cloud located near the Galactic Center in the Sagittarius constellation.[1] This finding is a crucial piece of evidence in the ongoing scientific debate regarding the cosmic abundance and origin of glycine, a fundamental amino acid for which aminoacetonitrile is a direct precursor.[1]

In the realm of medicinal chemistry, the aminoacetonitrile scaffold has served as the foundation for a new class of synthetic anthelmintic compounds known as amino-acetonitrile derivatives (AADs).[2] These compounds have shown high efficacy against parasitic nematodes, including strains that have developed resistance to existing broad-spectrum anthelmintics, marking a significant advancement in veterinary and potentially human medicine.[1][2]

Physicochemical Properties

The properties of this compound are summarized below. Data for the free base, aminoacetonitrile, is included for context where relevant.

PropertyValueSource(s)
IUPAC Name 2-aminoacetonitrile; sulfuric acid[3][4][5]
Synonyms Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate[5][6][7]
CAS Number 151-63-3[3][6][8]
Molecular Formula C₂H₆N₂O₄S[3][6][8]
Molecular Weight 154.15 g/mol [6][7][8]
Appearance White to yellow to light beige crystalline powder or chunks[3][7]
Melting Point 120-125 °C[7]
Purity / Assay ≥97.5% (Titration with NaOH)[3]
pKa (conjugate acid) 5.34 (for Aminoacetonitrile free base in H₂O)[1]
Storage Temperature 2-8°C[7]

Synthesis and Experimental Protocols

Industrial Synthesis

The primary industrial route to aminoacetonitrile is the reaction of glycolonitrile with ammonia.[1]

Reaction: HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O

The resulting aminoacetonitrile is typically kept in an aqueous solution and stabilized by acidification with sulfuric acid to form the bisulfate salt, preventing self-reaction and degradation.[9]

G A Glycolonitrile (HOCH₂CN) R1 Reaction A->R1 B Ammonia (NH₃) B->R1 C Aminoacetonitrile (H₂NCH₂CN) R2 Stabilization C->R2 D Sulfuric Acid (H₂SO₄) D->R2 E This compound R1->C R2->E

Caption: General synthesis and stabilization workflow for this compound.

Detailed Experimental Protocol Example (Patent JP2642466B2)

A patented method describes a high-yield synthesis of an aminoacetonitrile aqueous solution. While this specific example uses formic acid and ammonium sulfite, it illustrates the core reaction conditions. The formation of the bisulfate salt would be a subsequent stabilization step.

  • Objective: To produce a high-yield aqueous solution of aminoacetonitrile.[10]

  • Reactants:

    • Aqueous ammonia (28% by weight)

    • Glycolonitrile (50% by weight aqueous solution)[10]

    • Formic acid (used to pre-treat glycolonitrile)[10]

    • Ammonium sulfite monohydrate (as a stabilizer/catalyst)[10]

  • Procedure:

    • 492 g of 28% aqueous ammonia and 2.2 g of ammonium sulfite monohydrate are charged into a reactor equipped with a stirrer, thermometer, and condenser. The mixture is heated to 50°C.[10]

    • Separately, 1.5 g of formic acid is added to 184 g of a 50% aqueous solution of glycolonitrile.[10]

    • The glycolonitrile/formic acid solution is continuously fed into the ammonia mixture over a period of 1 hour, maintaining the reaction temperature at 50°C.[10]

    • After the addition is complete, the reaction is allowed to continue for an additional hour at 50°C.[10]

  • Outcome: The process yields approximately 686 g of an aminoacetonitrile aqueous solution with a concentration of 12.9%, corresponding to a 96% yield.[10] To produce the bisulfate salt, this solution would then be carefully neutralized with sulfuric acid.

Purification Protocol

For obtaining high-purity material, a common laboratory-scale purification method is recrystallization.

  • Method: Recrystallise the this compound salt from a mixture of ethanol (EtOH) and diethyl ether (Et₂O).[7]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly.

    • Gradually add diethyl ether to the solution to induce precipitation of the purified salt.

    • Collect the resulting crystals (described as hygroscopic leaflets) by filtration.[7]

    • Dry the crystals under vacuum to remove residual solvents.

Applications in Research and Drug Development

This compound is a valuable intermediate in several fields.

  • Precursor to Glycine: It can be hydrolyzed to produce the amino acid glycine, a fundamental building block in biochemistry and a commercial product.[1][9]

  • Heterocyclic Synthesis: As a bifunctional molecule, it is a useful starting material for the synthesis of various nitrogen-containing heterocyclic compounds.[1]

  • Anthelmintic Drug Development: The most prominent application is in the development of Amino-Acetonitrile Derivatives (AADs). These compounds represent a new class of anthelmintics effective against parasitic nematodes.[1][2]

    • Mechanism of Action: AADs function as nematode-specific acetylcholine (ACh) receptor agonists. This action leads to spastic paralysis of the parasite, causing its rapid expulsion from the host organism.[1]

G cluster_0 Drug Development cluster_1 Mechanism of Action AAN Aminoacetonitrile (from Bisulfate Salt) Deriv Chemical Synthesis AAN->Deriv AAD Amino-Acetonitrile Derivatives (AADs) Deriv->AAD Receptor Nematode-Specific ACh Receptors AAD->Receptor Agonist Action Paralysis Spastic Paralysis Receptor->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Logical relationship from aminoacetonitrile to its anthelmintic application.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.

Safety InformationDetailsSource(s)
GHS Pictograms GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[7]
Signal Word Danger / Warning[7][8]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8][7]
Precautionary Statements P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Store in a cool, dry, well-ventilated area between 2-8°C.[7][11] Keep container tightly closed and away from incompatible substances like strong oxidizers.[11]
Hazard Class 6.1[7]
Packing Group III[7]

References

An In-depth Technical Guide on the Solubility and Stability of Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and comprehensive stability of aminoacetonitrile bisulfate is limited. This guide provides available information and outlines detailed, standardized protocols for researchers to determine these properties experimentally.

Introduction

Aminoacetonitrile (H₂NCH₂C≡N) is a simple organic compound that serves as a precursor in the synthesis of various nitrogen-containing heterocycles and the amino acid glycine.[1] Due to the inherent instability of the free base at room temperature, which arises from the incompatibility of the nucleophilic amine and the electrophilic nitrile groups, it is most commonly handled as a more stable salt, such as this compound ([NCCH₂NH₃]⁺HSO₄⁻).[1] Understanding the solubility and stability of this bisulfate salt is critical for its application in chemical synthesis, pharmaceutical development, and astrobiological research. This technical guide summarizes the available data and provides robust experimental protocols for determining the solubility and stability of this compound in various solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂H₆N₂O₄S[2][3][4]
Molecular Weight 154.14 g/mol [2][4]
Appearance White to beige-yellow crystalline powder or chunks[2][3]
Melting Point 123.0°C to 125.0°C[2]
Purity (Assay) ≥98%[2]
Synonyms Aminoacetonitrile hydrogen sulfate, Glycinonitrile bisulfate[2][4]

Solubility Profile

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

3.1.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical method for quantification.

3.1.2 Procedure

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as g/L or mg/mL.

3.1.3 Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using validated HPLC method analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in various applications. Stability studies are designed to evaluate the influence of environmental factors such as temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

4.1.1 Experimental Protocol: Forced Degradation Study

4.1.1.1 Materials and Reagents

  • This compound

  • Solvents for dissolution (e.g., water, methanol, acetonitrile-water mixture)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Environmental chambers (temperature, humidity, and photostability)

4.1.1.2 General Procedure

  • Prepare stock solutions of this compound in a suitable solvent.

  • Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.

  • Characterize significant degradation products using techniques like LC-MS/MS and NMR.

4.1.1.3 Stress Conditions

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4.1.2 Known Degradation Pathway: Hydrolysis to Glycine While specific stability data for the bisulfate salt is scarce, the hydrolysis of the parent compound, aminoacetonitrile, has been studied. Under alkaline conditions, aminoacetonitrile hydrolyzes to form glycinamide, which is subsequently hydrolyzed to glycine. A recent study calculated the rate constants for the alkaline hydrolysis of aminoacetonitrile to glycine. This suggests a potential degradation pathway for the bisulfate salt, particularly in aqueous solutions at neutral to alkaline pH.

4.1.3 Visualization of the Forced Degradation Workflow

G cluster_start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, e.g., 105°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze with Stability-Indicating HPLC Method sampling->hplc characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization outcome Identify Degradation Pathways & Validate Analytical Method characterization->outcome

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While this compound is a commercially available and synthetically useful compound, there is a notable lack of comprehensive public data regarding its solubility in common laboratory solvents and its stability under various stress conditions. This guide provides the foundational physicochemical information available and presents detailed, standardized experimental protocols that researchers, scientists, and drug development professionals can employ to generate the necessary solubility and stability data. The provided workflows and diagrams offer a clear roadmap for these investigations, which are essential for the safe and effective use of this compound in any application. The known hydrolysis of the parent compound to glycine highlights a key potential degradation pathway that should be a primary focus of stability studies.

References

Potential Research Directions for Aminoacetonitrile Bisulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoacetonitrile and its derivatives represent a class of compounds with significant, yet not fully exploited, potential in medicinal chemistry and drug development. Best known for the anthelmintic activity of its derivatives, the parent compound, aminoacetonitrile bisulfate, serves as a versatile chemical scaffold with underexplored biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and outlines promising future research directions. We consolidate existing data on its chemical properties, synthesis, and biological activities, with a particular focus on identifying knowledge gaps that could seed novel research initiatives. This guide also furnishes detailed experimental protocols and visual pathways to facilitate the practical commencement of such research. The primary objective is to catalyze further investigation into this compound, potentially unlocking new therapeutic applications beyond its current scope.

Chemical and Physical Properties

This compound is the stable salt form of the reactive compound aminoacetonitrile. The free base is a colorless liquid that is unstable at room temperature.[1] The bisulfate salt is a white to light beige crystalline powder, which enhances its stability and ease of handling in a laboratory setting.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 151-63-3[3]
Molecular Formula C₂H₆N₂O₄S[3]
Molecular Weight 154.15 g/mol [3]
Appearance White to yellow to light beige crystalline powder or crystals[2]
Melting Point 123-125 °C
Stability Stable under recommended storage conditions[1]
Incompatibilities Oxidizing agents[1]

Synthesis and Manufacturing

Aminoacetonitrile is primarily synthesized via the Strecker synthesis, a well-established method for producing α-amino acids and their precursors.[4][5][6] This process typically involves the reaction of an aldehyde (formaldehyde in this case) with ammonia and hydrogen cyanide or a cyanide salt. The resulting aminoacetonitrile can then be converted to its more stable bisulfate salt.

Strecker Synthesis Pathway

The synthesis of aminoacetonitrile proceeds through the formation of an imine intermediate from formaldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion. The resulting α-aminonitrile is aminoacetonitrile.

Strecker_Synthesis Formaldehyde Formaldehyde (CH₂O) Imine Methanimine (CH₂NH) Formaldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) Imine->Aminoacetonitrile + HCN Cyanide Hydrogen Cyanide (HCN) Cyanide->Aminoacetonitrile AAN_Bisulfate This compound Aminoacetonitrile->AAN_Bisulfate + H₂SO₄ SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->AAN_Bisulfate

Strecker synthesis of this compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on the principles of the Strecker synthesis.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Imine Formation: In a round bottom flask equipped with a magnetic stirrer, combine formaldehyde and a solution of ammonium chloride in water. Cool the mixture in an ice bath.

  • Nitrile Addition: Slowly add a solution of sodium cyanide in water to the cooled reaction mixture using a dropping funnel. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Extraction of Aminoacetonitrile (Free Base): (Caution: This step should be performed in a well-ventilated fume hood as it may involve the handling of a volatile and toxic compound). The reaction mixture can be extracted with a suitable organic solvent like dichloromethane. The organic layers are then combined and dried over anhydrous sodium sulfate. The solvent is carefully removed under reduced pressure to yield crude aminoacetonitrile.

  • Formation of the Bisulfate Salt: Dissolve the crude aminoacetonitrile in cold methanol. Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring in an ice bath.

  • Purification: The precipitated this compound is collected by vacuum filtration using a Büchner funnel, washed with cold methanol, and then dried under vacuum.

Note: This is a representative protocol. Researchers should consult specific literature for optimized reaction conditions and safety precautions.

Known Biological Activities and Potential Research Directions

Anthelmintic Activity: A Proven Application with Room for Expansion

The most well-documented biological activity of aminoacetonitrile derivatives is their potent anthelmintic effect. The derivative monepantel is a commercially successful veterinary drug.

Mechanism of Action: Aminoacetonitrile derivatives, such as monepantel, act as positive allosteric modulators of nematode-specific nicotinic acetylcholine receptors (nAChRs).[7] Specifically, they target the DEG-3 subfamily of nAChRs, which are not present in mammals, leading to the paralysis and subsequent death of the nematodes.[8]

Anthelmintic_Mechanism AAN_Derivative Aminoacetonitrile Derivative (e.g., Monepantel) nAChR Nematode-specific nAChR (DEG-3 subfamily) AAN_Derivative->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ca_Influx Cation Influx (Ca²⁺, Na⁺) Ion_Channel->Ca_Influx Leads to Muscle_Contraction Sustained Muscle Contraction Ca_Influx->Muscle_Contraction Causes Paralysis Spastic Paralysis Muscle_Contraction->Paralysis Results in Expulsion Expulsion from Host Paralysis->Expulsion Leads to

Mechanism of anthelmintic action.

Potential Research Directions:

  • Broadening the Spectrum: Investigate the efficacy of this compound and novel derivatives against a wider range of parasitic helminths, including those affecting humans.

  • Overcoming Resistance: Develop new derivatives that are effective against nematode strains that have developed resistance to existing anthelmintics, including monepantel.

  • Structure-Activity Relationship (SAR) Studies: Conduct extensive SAR studies to optimize the potency and pharmacokinetic properties of new aminoacetonitrile-based anthelmintics.

Anticancer Potential: An Unexplored Frontier

A preclinical study on the aminoacetonitrile derivative monepantel has revealed potential anticancer activity in human ovarian cancer cell lines.[4] The study indicated that the mechanism is independent of nAChRs and may involve the induction of G1 phase cell cycle arrest.[4] This opens up an exciting and largely unexplored avenue for research.

Potential Signaling Pathway: The observed G1 phase arrest suggests a possible interaction with the cell cycle machinery, potentially involving cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Anticancer_Pathway AAN_Derivative Aminoacetonitrile Derivative Unknown_Target Unknown Cellular Target(s) AAN_Derivative->Unknown_Target Interacts with Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Initiates CDK_Cyclin Modulation of Cyclin/CDK Activity (e.g., Cyclin D1, CDK4/6) Signal_Transduction->CDK_Cyclin Leads to G1_Arrest G1 Phase Cell Cycle Arrest CDK_Cyclin->G1_Arrest Induces Apoptosis Apoptosis G1_Arrest->Apoptosis Can lead to Proliferation Inhibition of Cancer Cell Proliferation G1_Arrest->Proliferation Results in

Hypothesized anticancer signaling pathway.

Potential Research Directions:

  • Target Identification: Utilize chemoproteomics and other target identification technologies to pinpoint the molecular target(s) of this compound and its derivatives in cancer cells.

  • Mechanism of Action Studies: Elucidate the precise signaling pathways affected by this compound in cancer cells, focusing on cell cycle regulation, apoptosis, and other cancer hallmarks.

  • In Vivo Efficacy: Evaluate the antitumor efficacy of this compound and novel derivatives in preclinical animal models of various cancers.

Prebiotic Chemistry and Astrobiology

Aminoacetonitrile is a key molecule in theories of prebiotic chemistry, as it is a direct precursor to the simplest amino acid, glycine. Its detection in interstellar space further fuels interest in its role in the origins of life.

Potential Research Directions:

  • Formation under Prebiotic Conditions: Investigate the formation of this compound and its subsequent reactions under simulated prebiotic conditions to better understand the chemical evolution of life's building blocks.

  • Catalytic Activity: Explore the potential catalytic activities of this compound in prebiotic reactions.

Toxicology and Safety Profile

A thorough understanding of the toxicological profile of this compound is essential for its development as a therapeutic agent.

Table 2: Acute Toxicity Data for Aminoacetonitrile Sulfate

RouteSpeciesValueReference
OralRatLD50 = 100 mg/kg[1]
DermalRabbitLD50 = No information available[1]
DermalRatLD50 = No information available[1]
InhalationRatLC50 = No information available[1]

Potential Research Directions:

  • Comprehensive Toxicological Evaluation: Conduct a full battery of toxicological studies on this compound, including acute dermal and inhalation toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity studies.

  • Metabolism and Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.

  • Safety Pharmacology: Assess the potential effects of this compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Proposed Experimental Workflows

Workflow for Screening Anthelmintic Activity

Anthelmintic_Screening Start Synthesize Novel Aminoacetonitrile Derivatives In_Vitro In Vitro Nematode Motility Assay Start->In_Vitro EC50 Determine EC₅₀ In_Vitro->EC50 In_Vivo_Model In Vivo Efficacy in Rodent Model EC50->In_Vivo_Model Active Compounds Dose_Response Dose-Response Study In_Vivo_Model->Dose_Response Lead_Compound Lead Compound Identification Dose_Response->Lead_Compound Efficacious Compounds Tox_Screen Preliminary Toxicity Screening Lead_Compound->Tox_Screen End Candidate for Further Development Tox_Screen->End Safe Lead

Workflow for anthelmintic drug discovery.
Detailed Experimental Protocol: In Vitro Nematode Motility Assay

This protocol is adapted from general procedures for testing anthelmintic compounds.

Materials:

  • Nematode species of interest (e.g., Caenorhabditis elegans or a parasitic species)

  • Liquid culture medium for nematodes

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., levamisole)

  • Negative control (solvent vehicle)

  • Automated worm tracker or microscope for manual scoring

Procedure:

  • Nematode Culture: Culture the nematodes to the desired life stage (e.g., L4 larvae or young adults) under standard conditions.

  • Assay Preparation: In a 96-well plate, add the appropriate volume of liquid culture medium to each well.

  • Compound Addition: Add serial dilutions of the this compound stock solution to the wells to achieve the desired final concentrations. Also, include wells for the positive and negative controls.

  • Nematode Addition: Add a defined number of nematodes to each well.

  • Incubation: Incubate the plate at the appropriate temperature for the nematode species for a set period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: Assess nematode motility either using an automated worm tracker or by manual scoring under a microscope. A common scoring system is to count the number of motile versus non-motile (paralyzed or dead) worms.

  • Data Analysis: Calculate the percentage of non-motile worms for each concentration and determine the EC₅₀ value (the concentration that causes 50% of the worms to become non-motile).

Conclusion

This compound is a compound with a rich chemical background and demonstrated biological potential, primarily through the success of its anthelmintic derivatives. However, this guide highlights that its potential applications may extend far beyond parasitology. The preliminary evidence for anticancer activity, coupled with its role in prebiotic chemistry, underscores the need for a renewed and expanded research focus on this molecule. The identified knowledge gaps, particularly in toxicology, the mechanism of action in mammalian cells, and stability, represent fertile ground for future investigations. By providing a consolidated resource of current knowledge and actionable experimental frameworks, this guide aims to empower researchers to explore these new frontiers and unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Prebiotic Peptide Synthesis Using Aminoacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, fundamental to all life, is a cornerstone of biological and chemical research. While modern peptide synthesis is dominated by well-established solid-phase methodologies, investigations into the origins of life have unveiled a fascinating alternative pathway for peptide bond formation under prebiotically plausible conditions. This pathway utilizes α-aminonitriles, the precursors to amino acids, as key building blocks. This document provides detailed application notes and protocols for a prebiotic peptide synthesis strategy known as chemoselective aminonitrile coupling in water. This method offers a unique approach to peptide ligation that bypasses the need for traditional protecting group chemistry and operates in an aqueous environment.

The central concept revolves around the N-acylation of an α-aminonitrile, which activates the nitrile group towards subsequent reactions, ultimately leading to the formation of a peptide bond. This process is remarkably chemoselective and has been shown to be effective for a wide range of proteinogenic amino acid side chains. These protocols are based on foundational research in the field of prebiotic chemistry and offer a framework for researchers interested in exploring novel peptide synthesis strategies or investigating the chemical evolution of life.

Data Presentation: Quantitative Yields in Prebiotic Peptide Synthesis

The following tables summarize the quantitative yields for key steps in the chemoselective aminonitrile coupling pathway, providing a basis for comparison and experimental design.

Table 1: N-Acetylation of Aminoacetonitriles

Aminoacetonitrile (AA-CN)Yield of Ac-AA-CN
Glycine-CNNear-quantitative
Alanine-CNNear-quantitative
Phenylalanine-CNNear-quantitative
Leucine-CNNear-quantitative

Yields are based on ferricyanide-mediated acetylation with thioacetic acid in water.

Table 2: Iterative One-Pot Synthesis of Polyglycine Nitriles

ProductYield per StepOverall Yield from Ac-Gly-CN
Ac-Gly₂-CN71%71%
Ac-Gly₃-CN71%50%
Ac-Gly₄-CN63%32%
Ac-Gly₅-CN41%13%

Yields are for the one-pot iterative ligation of Glycine-CN to an N-acetylated precursor in water.[1]

Table 3: Ligation of N-Acetyl-Aminoacyl-Thioacids with Aminoacetonitriles

N-Acetyl-Aminoacyl-Thioacid (Ac-AA-SH)Aminoacetonitrile (AA'-CN)Product (Ac-AA-AA'-CN)Yield
Ac-Gly-SHGlycine-CNAc-Gly-Gly-CNNear-quantitative
Ac-Ala-SHGlycine-CNAc-Ala-Gly-CNHigh
Ac-Phe-SHGlycine-CNAc-Phe-Gly-CNHigh
Ac-α-Lys-SHGlycine-CNAc-α-Lys-Gly-CN88-95%

Ligation is mediated by an oxidizing agent such as ferricyanide in an aqueous solution.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the chemoselective aminonitrile coupling pathway.

Protocol 1: N-Acetylation of Aminoacetonitriles

This protocol describes the N-terminal acetylation of an α-aminonitrile, the crucial first step to activate the molecule for subsequent ligation.

Materials:

  • α-Aminoacetonitrile (e.g., Glycine-CN)

  • Thioacetic acid (AcSH)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Aqueous buffer (e.g., pH 7-9)

  • Deionized water

Procedure:

  • Prepare a solution of the desired α-aminoacetonitrile (50 mM) in the aqueous buffer.

  • Add thioacetic acid (3 equivalents).

  • Add potassium ferricyanide (3 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as NMR or HPLC.

  • Upon completion, the resulting N-acetyl-aminoacetonitrile can be used directly in the next step or purified if necessary.

Protocol 2: Thiolysis and Hydrolysis to form N-Acetyl-Aminoacyl-Thioacid

This two-step protocol converts the N-acetyl-aminoacetonitrile into the key intermediate for peptide ligation, the N-acetyl-aminoacyl-thioacid.

Materials:

  • N-acetyl-aminoacetonitrile (from Protocol 1)

  • Hydrogen sulfide (H₂S) solution or gas

  • Aqueous buffer (pH 9)

  • Deionized water

Procedure:

Step 2a: Thiolysis to form N-Acetyl-Aminoacyl-Thioamide

  • To the solution of N-acetyl-aminoacetonitrile, add hydrogen sulfide (10 equivalents).

  • Adjust the pH of the solution to 9.

  • Stir the reaction at room temperature for 1-4 days. The formation of the N-acetyl-aminoacyl-thioamide can be monitored by NMR.

Step 2b: Hydrolysis to form N-Acetyl-Aminoacyl-Thioacid

  • The N-acetyl-aminoacyl-thioamide solution from the previous step is heated to 60°C.

  • Maintain the pH at 9.

  • The hydrolysis is typically complete within 24 hours, yielding the N-acetyl-aminoacyl-thioacid.

Protocol 3: Peptide Ligation

This protocol details the coupling of an N-acetyl-aminoacyl-thioacid with another α-aminonitrile to form a dipeptide nitrile.

Materials:

  • N-acetyl-aminoacyl-thioacid solution (from Protocol 2)

  • α-Aminoacetonitrile (2 equivalents)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) (3 equivalents)

  • Aqueous buffer (pH 5-9)

  • Deionized water

Procedure:

  • To the solution of the N-acetyl-aminoacyl-thioacid (50 mM), add the second α-aminoacetonitrile (2 equivalents).

  • Add potassium ferricyanide (3 equivalents).

  • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by HPLC.

  • The resulting N-acetyl-dipeptide nitrile can be isolated or used in a subsequent iteration for the synthesis of a longer peptide.

Protocol 4: One-Pot Iterative Peptide Synthesis

This protocol outlines a streamlined procedure for the synthesis of longer peptides by iterating the ligation cycle without isolation of intermediates.

Procedure:

  • Begin with the N-acetylation of the first aminoacetonitrile as described in Protocol 1.

  • Perform the thiolysis and hydrolysis steps as detailed in Protocol 2.

  • Instead of isolating the N-acetyl-aminoacyl-thioacid, directly add the next aminoacetonitrile (2 equivalents) and potassium ferricyanide (3 equivalents) to the reaction mixture.

  • Allow the ligation reaction to proceed.

  • To extend the peptide chain further, repeat the cycle of adding hydrogen sulfide for thiolysis, followed by hydrolysis (heating), and then adding the next aminoacetonitrile and ferricyanide for ligation.

  • This iterative process can be repeated to build up the desired peptide sequence.[1]

Visualizations

Prebiotic_Peptide_Synthesis_Workflow cluster_start Initiation cluster_activation Activation cluster_thiolysis Thiolysis & Hydrolysis cluster_ligation Ligation cluster_elongation Elongation Cycle A Aminoacetonitrile (AA-CN) D N-Acetyl-Aminoacetonitrile (Ac-AA-CN) A->D N-Acetylation B Thioacetic Acid (AcSH) B->D N-Acetylation C Ferricyanide C->D N-Acetylation F N-Acetyl-Aminoacyl-Thioamide D->F Thiolysis E H₂S E->F H N-Acetyl-Aminoacyl-Thioacid (Ac-AA-SH) F->H Hydrolysis G H₂O (Hydrolysis) G->H K N-Acetyl-Dipeptide Nitrile (Ac-AA-AA'-CN) H->K Peptide Bond Formation I Aminoacetonitrile (AA'-CN) I->K Peptide Bond Formation J Ferricyanide J->K Peptide Bond Formation L Repeat Thiolysis, Hydrolysis & Ligation K->L Iterate for longer peptides

Caption: Workflow for prebiotic peptide synthesis via chemoselective aminonitrile coupling.

Logical_Relationship A α-Aminoacetonitrile B N-Acylation (Activation) A->B Prerequisite for activation C Thiolysis/Hydrolysis B->C Enables D Activated Peptide Thioacid C->D Produces E Ligation with another Aminoacetonitrile D->E Reacts in F Elongated Peptide Nitrile E->F Forms

Caption: Logical progression of the aminonitrile peptide synthesis pathway.

References

Aminoacetonitrile Bisulfate: A Versatile Reagent in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoacetonitrile bisulfate is emerging as a valuable and versatile reagent in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, allows for its participation in a variety of cyclization strategies to construct key heterocyclic rings such as imidazoles, triazoles, and tetrazoles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these important heterocycles.

Applications in Heterocyclic Synthesis

This compound serves as a key building block for the following classes of heterocyclic compounds:

  • Imidazoles: The imidazole ring is a common feature in many pharmaceuticals. This compound can be utilized in the synthesis of substituted imidazoles through cyclocondensation reactions with α-haloketones.

  • Triazoles: 1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Synthesis of 3-amino-1,2,4-triazoles can be achieved using this compound as a precursor.

  • Tetrazoles: Tetrazoles are known for their applications as bioisosteres for carboxylic acids in drug design. Aminoacetonitrile is a known precursor for nitrogen-rich tetrazole-based energetic compounds, and its bisulfate salt can be adapted for these syntheses.[1]

Experimental Protocols

The following section details the experimental procedures for the synthesis of various heterocyclic compounds using this compound.

Synthesis of 2,4-Disubstituted Imidazoles via Cyclocondensation

This protocol describes the synthesis of 2,4-disubstituted imidazoles from amidines (derived from this compound) and α-halo ketones.

Reaction Scheme:

G cluster_0 Overall Reaction Amidine Amidine Imidazole Imidazole Amidine->Imidazole + α-Halo Ketone alpha-Halo Ketone α-Halo Ketone alpha-Halo Ketone->Imidazole

Caption: General scheme for imidazole synthesis.

Protocol:

  • Amidine Formation (from this compound):

    • In a round-bottom flask, dissolve this compound in an appropriate solvent (e.g., aqueous tetrahydrofuran).

    • Add a suitable base (e.g., potassium bicarbonate) to neutralize the bisulfate and liberate the free aminoacetonitrile.

    • The resulting solution containing the amidine precursor is used directly in the next step.

  • Cyclocondensation:

    • To the vigorously refluxing amidine solution, add a solution of the desired α-bromo ketone in tetrahydrofuran dropwise over 30 minutes.[2]

    • Continue refluxing the reaction mixture for 18-20 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and remove the tetrahydrofuran under reduced pressure.[2]

    • Add water to the residue and stir the suspension at 50-60°C for 30 minutes.[2]

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the solid with water and dry to afford the crude 2,4-disubstituted imidazole.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Entryα-Halo KetoneAmidine SourceProductYield (%)Ref.
14-Methoxyphenacyl bromideBenzamidine4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole90[2]
22-Bromo-1-phenylethanoneAcetamidine4-Phenyl-2-methyl-1H-imidazole--

Note: The yield for entry 2 is not specified in the available literature but is expected to be good based on similar reactions.

Synthesis of 3-Amino-1,2,4-Triazoles

This protocol outlines a potential pathway for the synthesis of 3-amino-1,2,4-triazoles where this compound can be envisioned as a precursor to key intermediates.

Conceptual Workflow:

G A Aminoacetonitrile Bisulfate B Hydrazinecarboximidamide Intermediate A->B Reaction with Hydrazine Derivative D 3-Amino-1,2,4-Triazole B->D Cyclization C Cyclization Reagent (e.g., Orthoformate) C->D

Caption: Workflow for 3-Amino-1,2,4-Triazole Synthesis.

Protocol:

  • Formation of Hydrazinecarboximidamide Intermediate:

    • Neutralize this compound with a suitable base (e.g., triethylamine) in an anhydrous solvent like acetonitrile.

    • Add a substituted hydrazine to the solution and stir at room temperature.

    • The reaction progress can be monitored by TLC.

    • Once the formation of the intermediate is complete, the solvent can be removed in vacuo.

  • Cyclization to Triazole Ring:

    • To the crude intermediate, add a cyclizing agent such as trimethyl orthoformate.

    • Heat the mixture in a sealed tube at elevated temperatures (e.g., 140°C) overnight.

    • After cooling to room temperature, the reaction mixture can be purified by filtration through a short pad of silica gel, eluting with a mixture of methanol and dichloromethane.

Quantitative Data (Illustrative from related syntheses):

EntryHydrazineCyclizing AgentProductYield (%)
1PhenylhydrazineTrimethyl orthoformate1-Phenyl-3-amino-1,2,4-triazole66
2Hydrazine hydrateFormic acid3-Amino-1,2,4-triazole-

Note: Yields are based on related synthetic procedures and may vary when starting from this compound.

Synthesis of N-Methylene-C Linked Tetrazoles

This protocol is based on the use of aminoacetonitrile as a precursor for nitrogen-rich tetrazole compounds.[1]

Reaction Pathway:

G A Aminoacetonitrile C Acetonitrile derivative of amino(tetrazole) A->C B Cyanogen Azide B->C E N-methylene-C bridged tetrazole C->E D Sodium Azide / Ammonium Chloride D->E

Caption: Pathway to N-methylene-C linked tetrazoles.

Protocol:

  • Synthesis of Acetonitrile Derivative of Amino(tetrazole):

    • Dissolve aminoacetonitrile (liberated from the bisulfate salt) in a suitable solvent.

    • React with cyanogen azide under controlled conditions. Caution: Cyanogen azide is explosive and should be handled with extreme care by trained professionals only.

  • Formation of the N-methylene-C bridged tetrazole:

    • The resulting acetonitrile derivative is then reacted with sodium azide in the presence of ammonium chloride to yield the final product.[1]

Quantitative Data:

Conclusion

This compound is a promising and economically viable reagent for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore its utility in their synthetic endeavors. Further optimization of reaction conditions and exploration of its reactivity with a broader range of substrates will undoubtedly expand its applications in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Aminoacetonitrile Bisulfate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental procedures involving aminoacetonitrile bisulfate, a versatile chemical intermediate with applications in pharmaceutical research and development. The following sections detail its synthesis, chemical properties, and potential applications, supported by experimental protocols and data.

Chemical Properties and Data

This compound is the bisulfate salt of aminoacetonitrile. It is a white to beige-yellow crystalline powder.[1][2] Key chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₄N₂·H₂SO₄[1]
Molecular Weight 154.14 g/mol [1]
CAS Number 151-63-3[1][2]
Melting Point 123.0°C to 125.0°C[1]
Purity ≥97.5% (Titration with NaOH)[2]
Appearance White to yellow to light beige crystalline powder or crystals and/or chunks[2]

Applications in Pharmaceutical Research

Aminoacetonitrile and its derivatives have been a subject of interest in medicinal chemistry, primarily due to their role as building blocks for more complex molecules and their inherent biological activities.

  • Anthelmintic Agents: A significant application of aminoacetonitrile derivatives is in the development of new anthelmintic drugs.[3] Research has shown that this class of compounds exhibits high activity against parasitic nematodes, including strains resistant to existing broad-spectrum anthelmintics.[3]

  • Precursor for Amino Acid Synthesis: Aminoacetonitrile is a direct precursor to glycine, an essential amino acid used in various pharmaceutical formulations and as a building block in drug synthesis.[4][5] The bisulfate salt provides a stable form of aminoacetonitrile for such synthetic transformations.

  • Scaffold for Novel Therapeutics: The aminoacetonitrile scaffold can be modified to create libraries of compounds for screening against various therapeutic targets. Its simple structure allows for diverse chemical modifications to explore structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the alcoholysis of methyleneaminoacetonitrile.[4]

Materials:

  • Methyleneaminoacetonitrile

  • 95% Sulfuric acid

  • 95% Ethyl alcohol

  • Ice

  • Conical flask (250 mL, wide-mouthed)

  • Rubber stopper

  • Refrigerator

  • Filtration apparatus

Procedure:

  • Prepare a solution of 51.5 g (0.5 mole) of 95% sulfuric acid in 125 cc of 95% ethyl alcohol in a 250-cc conical flask. Maintain the temperature at 45–50°C.

  • To this solution, add 34 g (0.5 mole) of methyleneaminoacetonitrile.

  • Immediately close the flask with a rubber stopper and shake vigorously. An exothermic reaction will occur, raising the temperature by 10–15°C.

  • The mixture will separate into two layers, and crystallization of aminoacetonitrile hydrogen sulfate will begin.

  • Continue to shake the mixture intermittently to prevent the formation of a hard crystalline cake.

  • Store the mixture overnight in a refrigerator at 0–5°C.

  • Filter the crystalline salt and wash it with a minimal amount (20–25 cc) of ice-cold alcohol.

  • The expected yield is between 57–62 g (75–81% of the theoretical amount).[4]

Protocol 2: Synthesis of Aminoacetonitrile from Glycolonitrile

This method describes the formation of an aqueous solution of aminoacetonitrile.[5][6]

Materials:

  • Glycolonitrile (e.g., 50 wt% aqueous solution)

  • Ammonia (e.g., 28 wt% aqueous solution)

  • Formic acid

  • Ammonium sulfite monohydrate

  • Glass autoclave with stirrer and thermometer

Procedure:

  • Charge a glass autoclave with 500g of 28 wt% aqueous ammonia solution and 2.2g of ammonium sulfite monohydrate.

  • Seal the autoclave and heat the mixture to 50°C.

  • Separately, add 1.5g of formic acid to 184g of a 50 wt% aqueous glycolonitrile solution.

  • Feed the glycolonitrile solution into the heated ammonia solution over 1 hour.

  • Maintain the reaction temperature at 50°C for an additional hour to complete the reaction.

  • The resulting product is an aqueous solution of aminoacetonitrile. A typical yield is around 96%.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent hydrolysis to glycine.

G Workflow: Synthesis of this compound and Glycine A Methyleneaminoacetonitrile C Reaction & Crystallization A->C B Sulfuric Acid + Ethanol B->C D This compound C->D Filtration & Washing F Hydrolysis D->F E Barium Hydroxide E->F G Glycine F->G Purification

Caption: Synthesis and subsequent hydrolysis of this compound.

Safety Precautions

This compound is an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water. If irritation persists, seek medical attention.[7]

Disclaimer: These protocols are intended for informational purposes for qualified individuals. Appropriate safety precautions should be taken at all times. All procedures should be performed in a properly equipped laboratory setting.

References

Application Notes and Protocols: Aminoacetonitrile Bisulfate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile and its derivatives are pivotal building blocks in the synthesis of a novel class of agrochemicals, particularly insecticides and anthelmintics. Due to the inherent instability of free aminoacetonitrile, it is commonly produced, stored, and utilized in its more stable salt forms, such as aminoacetonitrile bisulfate. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of agrochemical compounds, with a focus on N-substituted aminoacetonitrile derivatives.

Core Applications in Agrochemicals

This compound serves as a key intermediate in the production of several commercially significant agrochemicals. The primary application lies in the synthesis of compounds that modulate invertebrate-specific ion channels.

  • Insecticides: A prominent example is the synthesis of Flonicamid , a selective insecticide effective against sucking insects like aphids, whiteflies, and thrips.[1][2][3][4] Flonicamid acts as a feeding blocker, providing a unique mode of action that is valuable in integrated pest management (IPM) and resistance management programs.[2] The core of its synthesis involves the N-acylation of aminoacetonitrile.

  • Anthelmintics: The aminoacetonitrile derivatives (AADs) represent a new class of anthelmintics for veterinary use. Monepantel , the first commercialized AAD, is highly effective against gastrointestinal nematodes in sheep and goats, including strains resistant to other anthelmintic classes.[5][6] Its synthesis is also reliant on the aminoacetonitrile scaffold.

Experimental Protocols

The following protocols are representative of the synthesis of N-substituted aminoacetonitrile derivatives from this compound. The synthesis of Flonicamid is used as a model, as it is a well-documented process.

Protocol 1: In-situ Generation of Free Aminoacetonitrile from this compound

Objective: To generate a solution of free aminoacetonitrile from its bisulfate salt for subsequent reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)

  • A suitable base (e.g., Triethylamine, Sodium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a stirrer and dropping funnel

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Cool the suspension to 0-5 °C with an ice bath.

  • Slowly add a stoichiometric equivalent of the base (e.g., triethylamine) to the suspension while stirring. The amount of base should be sufficient to neutralize the bisulfate salt.

  • Allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • The resulting mixture containing the free aminoacetonitrile is now ready for the subsequent acylation step. The precipitated salt of the base can be left in the reaction mixture for the next step or filtered off if necessary.

Protocol 2: Synthesis of N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide (Flonicamid) via a One-Pot Reaction

Objective: To synthesize Flonicamid from 4-trifluoromethylnicotinic acid and this compound in a one-pot process.

Materials:

  • 4-Trifluoromethylnicotinic acid

  • Acyl chlorinating agent (e.g., Thionyl chloride, Oxalyl chloride)

  • This compound

  • Acid-binding agent/base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Catalyst for acylation (e.g., a catalytic amount of DMF)

  • Standard laboratory glassware for organic synthesis under inert conditions

Procedure:

  • Step 1: Formation of the Acyl Chloride. In a reaction vessel under an inert atmosphere, suspend 4-trifluoromethylnicotinic acid in the anhydrous solvent. Add a catalytic amount of DMF.

  • Slowly add the acyl chlorinating agent (e.g., thionyl chloride) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 40-110 °C) and maintain for 4-5 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature. The resulting solution contains 4-trifluoromethylnicotinoyl chloride.

  • Step 2: Amidation. In a separate vessel, prepare a suspension of this compound in the same anhydrous solvent.

  • Cool the suspension to 0-10 °C and add at least two equivalents of the acid-binding agent (one to neutralize the bisulfate and one to quench the HCl generated during amidation).

  • Slowly add the previously prepared 4-trifluoromethylnicotinoyl chloride solution to the aminoacetonitrile mixture, maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Step 3: Work-up and Purification. Upon completion of the reaction, quench the mixture with water.

  • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Flonicamid by recrystallization or column chromatography to yield a white solid.

Quantitative Data

The following tables summarize the efficacy of agrochemicals synthesized using aminoacetonitrile derivatives.

AgrochemicalTarget PestEfficacy DataReference
Flonicamid Aphis gossypii (Cotton aphid)LC50: 0.6 - 2.0 mg AI L⁻¹ (after 5 days)[1]
Myzus persicae (Green peach aphid)Feeding behavior inhibited within 0.5 hours[1]
Aphids (general)Long-lasting control for 3-4 weeks at 50 ppm[2]
Monepantel Haemonchus contortus (Barber's pole worm) in sheep99.9% efficacy against multi-resistant strains[7]
Trichostrongylus colubriformis in sheep99.9% efficacy against multi-resistant strains[7]
Gastrointestinal nematodes in cattle98.3% to 99.9% efficacy (fecal egg count reduction)[8]
Ancylostoma ceylanicum in hamsters100% worm elimination at 10 mg/kg[9]

Visualizations

Logical Workflow for the Synthesis of N-Substituted Aminoacetonitrile Derivatives

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Final Product AAN_Bisulfate Aminoacetonitrile Bisulfate Neutralization Neutralization (in-situ) AAN_Bisulfate->Neutralization Base Acid Carboxylic Acid (e.g., 4-Trifluoromethylnicotinic Acid) Acyl_Chloride_Formation Acyl Chloride Formation Acid->Acyl_Chloride_Formation Chlorinating Agent Amidation Amidation Neutralization->Amidation Free Aminoacetonitrile Acyl_Chloride_Formation->Amidation Acyl Chloride Final_Product N-Substituted Aminoacetonitrile (e.g., Flonicamid) Amidation->Final_Product Purification

Caption: One-pot synthesis of N-substituted aminoacetonitriles.

Signaling Pathway (Mode of Action) of Aminoacetonitrile Derivatives

Mode_of_Action AAD Aminoacetonitrile Derivative (e.g., Monepantel) Receptor Nematode-Specific Nicotinic Acetylcholine Receptor Subunit AAD->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Influx Uncontrolled Ion Influx Ion_Channel->Influx Leads to Paralysis Spastic Paralysis of Worm Influx->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Mode of action for AAD anthelmintics like Monepantel.

References

Application Notes and Protocols for Amide Coupling Reactions with Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing amide coupling reactions using aminoacetonitrile bisulfate. The protocols outlined below are based on standard amide bond formation methodologies and are intended to serve as a starting point for reaction optimization.

Introduction

Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery.[1] N-substituted aminoacetonitriles are valuable building blocks in the synthesis of various pharmaceutically active compounds, including protease inhibitors. Aminoacetonitrile itself is unstable at room temperature; therefore, it is commonly handled as a more stable salt, such as the bisulfate salt ([NCCH₂NH₃]⁺HSO₄⁻).[2]

This guide details protocols for the coupling of carboxylic acids with this compound using two common and efficient sets of coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Reaction Mechanism and Workflow

The general principle of these coupling reactions involves the activation of a carboxylic acid by a coupling reagent to form a highly reactive intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the primary amine of aminoacetonitrile to form the desired amide bond. A non-nucleophilic base is crucial not only to neutralize the acidic bisulfate salt but also to facilitate the coupling process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Carboxylic Acid and this compound add_base Add Base (e.g., DIEA) to neutralize salt prep_reagents->add_base prep_coupler Prepare Coupling Reagent Solution activate Add Coupling Reagent to activate acid prep_coupler->activate add_base->activate couple Stir at RT (Monitor by TLC/LC-MS) activate->couple quench Quench Reaction (e.g., with water) couple->quench extract Liquid-Liquid Extraction (e.g., EtOAc/water) quench->extract wash Wash Organic Layer (brine, aq. NaHCO3) extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Column Chromatography) dry->purify

Caption: General experimental workflow for amide coupling with this compound.

Experimental Protocols

Important Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aminoacetonitrile salts are toxic if swallowed or in contact with skin.[4] Coupling reagents can be irritants or sensitizers.[5]

This protocol utilizes the carbodiimide EDC to activate the carboxylic acid, with HOBt added to improve efficiency and suppress side reactions like racemization.[5][6]

Materials:

  • Carboxylic Acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add this compound (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base such as DIPEA (2.5 - 3.0 eq). The initial equivalents are required to neutralize the bisulfate salt.

  • Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7][8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HATU is a highly efficient uronium salt-based coupling reagent, often used for challenging couplings due to its high reactivity and fast reaction times.[6][9]

Materials:

  • Carboxylic Acid

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for a few minutes.

  • Add a non-nucleophilic base such as DIPEA (3.0 eq).

  • In a separate flask, suspend this compound (1.2 eq) in a small amount of DMF and add DIPEA (1.2 eq) to generate the free amine.

  • Add the free aminoacetonitrile solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water or 5% LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

reaction_components Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate (O-acylisourea or OAt-ester) Carboxylic_Acid->Activated_Ester activation Coupling_Reagent Coupling Reagent (EDC or HATU) Coupling_Reagent->Activated_Ester Additive Additive (HOBt, optional) Additive->Activated_Ester Amino_Salt Aminoacetonitrile Bisulfate Free_Amine Free Aminoacetonitrile Amino_Salt->Free_Amine Base Base (e.g., DIEA) Base->Free_Amine neutralization Amide_Product N-Acyl Aminoacetonitrile (Product) Activated_Ester->Amide_Product Byproducts Byproducts (Urea, HOBt, etc.) Activated_Ester->Byproducts Free_Amine->Amide_Product coupling Free_Amine->Amide_Product

Caption: Key components and their roles in the amide coupling reaction.

Data Presentation and Troubleshooting

As yields are highly substrate-dependent, the following table is provided as a template for recording experimental results.

Table 1: Template for Recording Amide Coupling Reaction Data

EntryCarboxylic AcidCoupling ReagentBase (eq)SolventTime (h)Temp (°C)Yield (%)Purity
1EDC/HOBtDMFRT
2HATUDMFRT
...

Table 2: Troubleshooting Guide for Amide Coupling Reactions

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete activation of the carboxylic acid.Use a more powerful coupling reagent like HATU.[9] Ensure all reagents are anhydrous.
Insufficient base to neutralize the bisulfate salt and facilitate coupling.Increase the equivalents of non-nucleophilic base (e.g., to 3.0-4.0 eq).
Steric hindrance from either the acid or amine.Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a more potent coupling reagent.
Multiple Byproducts Side reactions of the activated intermediate.If using a carbodiimide like EDC, ensure an additive like HOBt is present. Control reaction temperature (start at 0 °C).
Degradation of reagents or product.Ensure reagents are fresh and stored correctly. Minimize reaction time.
Difficulty in Purification Byproducts from coupling reagents are co-eluting with the product (e.g., tetramethylurea from HATU).Perform a thorough aqueous work-up. Washing with dilute acid (if product is stable) can remove basic impurities. Washing with 5% LiCl can help remove DMF.
Unreacted starting materials remain.Adjust stoichiometry; consider using a slight excess (1.1-1.2 eq) of one reagent to consume the other.

References

Application Notes and Protocols: The Role of Aminoacetonitrile in the Synthesis of Aminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. A significant number of clinically successful kinase inhibitors feature nitrogen-containing heterocyclic scaffolds, which are adept at forming key interactions within the ATP-binding site of the kinase. Among these, the aminopyrazole core is a privileged scaffold in medicinal chemistry due to its ability to act as a versatile hinge-binding motif.

This document explores the potential application of aminoacetonitrile, readily available as its stable bisulfate salt, as a key building block in the synthesis of aminopyrazole-based kinase inhibitors. While direct literature precedent for the use of aminoacetonitrile bisulfate in this specific context is limited, its chemical structure presents a compelling opportunity for the construction of the aminopyrazole ring system. Herein, we provide a detailed, plausible synthetic protocol, quantitative data for a representative aminopyrazole-based kinase inhibitor, and an overview of the targeted signaling pathway.

The Aminopyrazole Scaffold in Kinase Inhibition

The 3-aminopyrazole moiety is a common feature in a variety of potent kinase inhibitors. The amino group and the pyrazole ring nitrogens can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the adenine portion of ATP. This interaction is fundamental for achieving high-affinity binding and effective inhibition.

Representative Kinase Inhibitor: GDC-0879 (A BRAF Inhibitor)

To illustrate the application of an aminopyrazole scaffold, we will focus on GDC-0879, a potent and selective inhibitor of the BRAF kinase. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway.

Quantitative Data for GDC-0879
CompoundTarget KinaseIC50 (nM)Cell-based Assay (p-MEK IC50, nM)
GDC-0879BRAF (V600E)0.131.9
GDC-0879BRAF (wild-type)0.252.3
GDC-0879c-RAF1.1-

Data is illustrative and compiled from publicly available sources for GDC-0879.

Proposed Synthesis of an Aminopyrazole Core from Aminoacetonitrile

While various methods exist for the synthesis of aminopyrazoles, this section outlines a hypothetical, yet chemically sound, protocol starting from this compound. This multi-step synthesis leverages the inherent reactivity of the amino and nitrile functionalities of aminoacetonitrile.

Experimental Workflow Diagram

G A This compound B Neutralization (e.g., NaHCO3) A->B C Aminoacetonitrile (Free Base) B->C D Reaction with β-Ketoester (e.g., Ethyl Acetoacetate) C->D E Intermediate Adduct D->E F Cyclization (Base-catalyzed) E->F G Aminopyrazole Core Scaffold F->G H Further Functionalization G->H I Final Kinase Inhibitor (e.g., GDC-0879 analogue) H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle GDC0879 GDC-0879 GDC0879->BRAF

Application Note and Protocol for the Preparation and In Situ Use of Diazoacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazoacetonitrile (N₂CHCN) is a versatile and highly reactive reagent in organic synthesis, valuable for the introduction of the cyanomethyl group and the synthesis of various nitrogen-containing heterocycles. However, its utility is often overshadowed by its extreme instability and explosive nature in a pure or concentrated state. This document provides a detailed protocol for the in situ generation of diazoacetonitrile from aminoacetonitrile bisulfate (or hydrochloride) and its immediate use in subsequent reactions. The protocol emphasizes safety and procedural details to mitigate the risks associated with this hazardous compound. Additionally, a continuous flow synthesis approach is discussed as a safer alternative for generating a solution of diazoacetonitrile.

Introduction

Diazoacetonitrile is a small, reactive diazoalkane first synthesized in 1898.[1] Despite its long history, its application in organic synthesis was limited due to several reported explosions when handling the neat compound.[2][3] Recent advancements have focused on safer generation and handling methods, primarily through in situ generation or continuous flow processes, which avoid the isolation of the hazardous reagent.[1][4][5] These methods have renewed interest in diazoacetonitrile as a valuable building block, particularly in the synthesis of cyanopyrazoles and other pharmacologically relevant scaffolds.[2][4]

This application note provides a comprehensive protocol for the laboratory-scale preparation of diazoacetonitrile and its use in a subsequent reaction, with a strong emphasis on the critical safety precautions that must be observed.

Safety Precautions

WARNING: Diazoacetonitrile is a potent explosive in its pure or concentrated form and is sensitive to shock, friction, and heat.[2][6] Under no circumstances should one attempt to isolate neat diazoacetonitrile. All operations should be conducted in a well-ventilated fume hood with a blast shield. Personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and appropriate gloves, must be worn at all times. All glassware should be inspected for cracks or defects before use.

Experimental Protocols

Two primary methodologies for the preparation of diazoacetonitrile are presented: a batch protocol for in situ use and a continuous flow protocol for the generation of a dilute solution.

Batch Protocol: In Situ Generation and Use

This protocol is adapted from procedures where diazoacetonitrile is generated in the presence of a substrate for an immediate subsequent reaction, such as a cycloaddition.[2]

Materials:

  • This compound (or hydrochloride)

  • Sodium nitrite (NaNO₂)

  • Organic solvent (e.g., dichloromethane or chloroform)

  • Water (deionized)

  • Substrate for the subsequent reaction (e.g., an alkyne for pyrazole synthesis)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminoacetonitrile salt and the desired reaction substrate in a biphasic mixture of an organic solvent (e.g., chloroform) and water.[2]

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with vigorous stirring.

  • Addition of Sodium Nitrite: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature for the subsequent reaction (e.g., room temperature or gentle heating) for the required time (which can range from 12 to 72 hours depending on the substrate).[2] The formation of diazoacetonitrile will be indicated by a yellow color in the organic layer.

  • Work-up: Once the subsequent reaction is complete, quench any remaining diazoacetonitrile by carefully adding a dilute acid (e.g., 1 M HCl) until the yellow color disappears and gas evolution (N₂) ceases. Perform the work-up and purification as required for the final product.

Continuous Flow Protocol: Generation of a Dilute Solution

Continuous flow methods are a safer alternative for the synthesis of diazoacetonitrile, as they handle only small amounts of the hazardous material at any given time and allow for better temperature control.[5][7][8]

Materials:

  • A solution of aminoacetonitrile hydrochloride (e.g., 2 M in water)[6]

  • A solution of sodium nitrite (e.g., 2.4 M in water)[6]

  • An organic solvent for extraction (e.g., dichloromethane)

  • A microreactor or flow chemistry setup with syringe pumps and a back-pressure regulator.

Procedure:

  • System Setup: Configure a flow chemistry system where two aqueous streams (aminoacetonitrile salt and sodium nitrite) are pumped into a T-mixer and then into a temperature-controlled reactor coil. A third stream of an organic solvent is introduced for continuous extraction.

  • Reaction and Extraction: The aqueous streams react in the coil to form diazoacetonitrile, which is then immediately extracted into the organic phase.

  • Parameter Control: The reaction temperature can be varied (e.g., 20-70 °C) and the flow rate adjusted to control the residence time.[6]

  • Collection: The output from the reactor is a biphasic mixture. The organic layer, containing a dilute solution of diazoacetonitrile, can be separated and used immediately in a subsequent reaction.[5]

Quantitative Data

The following tables summarize typical reaction parameters and reported data for the synthesis and use of diazoacetonitrile.

Table 1: Reaction Parameters for Diazoacetonitrile Synthesis

ParameterBatch Protocol (in situ)Continuous Flow Protocol
Starting Material This compound/hydrochlorideAminoacetonitrile hydrochloride
Reagent Sodium Nitrite (aq. solution)Sodium Nitrite (aq. solution)
Stoichiometry Nitrite in slight excess (e.g., 1.2 eq)Nitrite in excess (e.g., 1.2 eq)[6]
Solvent Biphasic (e.g., Chloroform/Water)[2]Aqueous, with organic extraction solvent
Temperature 0-10 °C (generation)20-70 °C[6]
Reaction Time 12-72 hours (for subsequent reaction)[2]Controlled by flow rate (residence time)

Table 2: Reported Yields for Reactions Using In Situ Generated Diazoacetonitrile

Reaction TypeSubstrateProductReported YieldReference
[3+2] CycloadditionAlkynesCyanopyrazoles37-73%[2]
N-H InsertionAminesα-AminonitrilesExcellent yields[9]
Doyle-Kirmse RearrangementAllylic SulfidesHomoallylic NitrilesUp to 99%[9]

Visualizations

Signaling Pathway and Logical Relationships

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_application In Situ Application cluster_final Final Product A This compound (H₂NCH₂CN·H₂SO₄) C Diazotization (in situ generation of HNO₂) A->C B Sodium Nitrite (NaNO₂) B->C D Diazoacetonitrile (N₂CHCN) C->D Formation E Subsequent Reaction (e.g., Cycloaddition) D->E Immediate Use F Desired Product (e.g., Cyanopyrazole) E->F

Caption: Reaction pathway for the in situ generation and use of diazoacetonitrile.

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Solutions: - Aminoacetonitrile Salt in Solvent/Water - Aqueous Sodium Nitrite start->prep_reagents setup Assemble and Cool Reaction Vessel (0-5 °C) prep_reagents->setup addition Slow, Dropwise Addition of Sodium Nitrite Solution setup->addition reaction Stir and Allow Subsequent Reaction to Proceed addition->reaction quench Quench Excess Diazoacetonitrile with Dilute Acid reaction->quench workup Work-up and Purify Final Product quench->workup end End workup->end

Caption: Step-by-step workflow for the batch preparation of diazoacetonitrile.

References

Application Notes and Protocols for Utilizing Aminoacetonitrile Bisulfate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of aminoacetonitrile bisulfate as a versatile building block in multicomponent reactions (MCRs). While direct literature precedents for the use of this compound in MCRs are emerging, its constituent parts—an amino group, a nitrile functionality, and a bisulfate counterion—suggest its applicability in well-established MCRs such as the Strecker and Ugi reactions. The bisulfate moiety can potentially serve as an in-situ acid catalyst, facilitating key steps in these reaction cascades.

Application Note: this compound in Strecker-Type Reactions

The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2][3] this compound can be envisioned as a key component in a variation of the Strecker reaction, where it provides the α-aminonitrile core structure.

Proposed Reaction Scheme:

In a plausible Strecker-type reaction, an aldehyde or ketone could react with a primary or secondary amine to form an imine intermediate. This imine could then be attacked by the nucleophilic carbon of the aminoacetonitrile, facilitated by the acidic nature of the bisulfate salt. This would lead to the formation of a more complex α,β-diaminonitrile.

Potential Advantages:
  • Atom Economy: Utilizes the entire aminoacetonitrile molecule in the final product.

  • In-situ Catalysis: The bisulfate salt may act as an internal acid catalyst, promoting imine formation.[4]

  • Access to Novel Scaffolds: This approach could provide a straightforward route to vicinal diamine precursors, which are valuable in medicinal chemistry.

Illustrative Experimental Protocol (Hypothetical):

Synthesis of a Substituted α,β-Diaminonitrile

  • To a solution of the aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in an appropriate solvent (e.g., methanol, 5 mL) is added this compound (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the bisulfate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired α,β-diaminonitrile.

Quantitative Data (Hypothetical):
EntryAldehydeAmineSolventTime (h)Yield (%)
1BenzaldehydeAnilineMethanol2475
24-ChlorobenzaldehydeBenzylamineDichloromethane3668
3CyclohexanecarboxaldehydeMorpholineAcetonitrile4855

Application Note: this compound as the Amine Component in Ugi-Type Reactions

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide.[5][6] this compound could potentially serve as the amine component in a Ugi-type reaction. The primary amino group can react with the carbonyl compound to form the initial imine, a key step in the Ugi mechanism.[5]

Proposed Reaction Scheme:

The reaction would proceed through the typical Ugi pathway, with the amino group of aminoacetonitrile condensing with an aldehyde or ketone. The resulting iminium ion would then react with an isocyanide and a carboxylic acid to form the characteristic Ugi product, which would contain a cyanomethyl group attached to one of the amide nitrogens.

Potential Advantages:
  • Introduction of a Functional Handle: The nitrile group in the final product can be further elaborated, providing a site for diversification.

  • Access to Complex Peptidomimetics: This approach would allow for the synthesis of peptidomimetic structures with a unique substitution pattern.

  • Mild Reaction Conditions: Ugi reactions are often performed at room temperature and are tolerant of a wide range of functional groups.[5]

Illustrative Experimental Protocol (Hypothetical):

Synthesis of a Cyanomethyl-Substituted Bis-Amide

  • To a solution of the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol) in methanol (5 mL) is added the isocyanide (1.0 mmol) dropwise at room temperature.

  • The reaction mixture is stirred for 24 hours. Progress is monitored by TLC or LC-MS.

  • The solvent is removed in vacuo.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired bis-amide.

Quantitative Data (Hypothetical):

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 82 | | 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 24 | 78 | | 3 | 2-Naphthaldehyde | Propionic Acid | Benzyl isocyanide | Methanol | 24 | 70 |

Visualizations

Logical Workflow for a Strecker-Type Reaction Utilizing this compound

Strecker_Type_Reaction Reactants Aldehyde/Ketone + Amine + This compound Imine_Formation Imine Formation (Acid Catalyzed) Reactants->Imine_Formation Nucleophilic_Addition Nucleophilic Addition of Aminoacetonitrile Imine_Formation->Nucleophilic_Addition Product α,β-Diaminonitrile Nucleophilic_Addition->Product

Caption: Workflow for a proposed Strecker-type reaction.

Signaling Pathway for a Ugi-Type Reaction with this compound

Ugi_Type_Reaction cluster_reactants Reactants Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Aminoacetonitrile Bisulfate Amine->Imine_Formation Carboxylic_Acid Carboxylic Acid Protonation Protonation Carboxylic_Acid->Protonation Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Imine_Formation->Protonation Protonation->Nitrilium_Ion Addition Addition of Carboxylate Nitrilium_Ion->Addition Mumm_Rearrangement Mumm Rearrangement Addition->Mumm_Rearrangement Product Cyanomethyl-substituted Bis-Amide Mumm_Rearrangement->Product

Caption: Proposed mechanism for a Ugi-type reaction.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and characterization studies. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and laboratory use of aminoacetonitrile bisulfate. It is intended for professionals in research, and drug development.

Section 1: Safety and Handling

This compound is a versatile reagent in organic synthesis, but it requires careful handling due to its potential hazards. Adherence to strict safety protocols is essential to minimize risks in the laboratory.

1.1 Hazard Identification

This compound is classified as:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

1.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

1.3 First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention.[2]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

1.4 Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂H₆N₂O₄S[3]
Molecular Weight 154.14 g/mol [2]
Appearance White to light beige crystalline powder[3]
Melting Point 123-125 °C[2]
Solubility Soluble in water[4]

Section 3: Experimental Protocols

This compound is a valuable precursor in the synthesis of various organic compounds, including amino acids and heterocyclic systems.

3.1 General Considerations

  • Reactions involving this compound should be carried out in a well-ventilated fume hood.

  • Due to its acidic nature, care should be taken when mixing with bases. The free amine form of aminoacetonitrile is unstable.

  • Reactions should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2 Synthesis of α-Amino Acids via Strecker Synthesis (General Protocol)

The Strecker synthesis is a classic method for preparing α-amino acids. Aminoacetonitrile can serve as a key intermediate in this reaction. The bisulfate salt provides a stable source of aminoacetonitrile.

Reaction Scheme:

Aldehyde/Ketone + Aminoacetonitrile + Cyanide Source → α-Aminonitrile → α-Amino Acid

Detailed Protocol for the Synthesis of Alanine:

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

  • Addition of Reagents: To the stirred solution, add this compound (1 equivalent) and sodium cyanide (1.1 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, carefully add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid. This step may take several hours.

  • Work-up and Purification: After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude amino acid. The product can then be purified by recrystallization.

3.3 Synthesis of 2-Aminothiazoles (General Protocol)

2-Aminothiazoles are important scaffolds in medicinal chemistry. Aminoacetonitrile can be used in their synthesis.

Reaction Scheme:

α-Thiocyano Ketone + Aminoacetonitrile → 2-Aminothiazole

Detailed Protocol for the Synthesis of a Substituted 2-Aminothiazole:

This is a general procedure and may need to be adapted for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the α-thiocyano ketone (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Aminoacetonitrile: Add this compound (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 4: Visualizations

4.1 Experimental Workflow for Strecker Synthesis

Strecker_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification start Start dissolve Dissolve Aldehyde in Solvent start->dissolve add_reagents Add Aminoacetonitrile Bisulfate & NaCN dissolve->add_reagents stir Stir at RT add_reagents->stir monitor_tlc Monitor by TLC stir->monitor_tlc monitor_tlc->stir Incomplete add_acid Add Strong Acid monitor_tlc->add_acid Complete reflux Heat to Reflux add_acid->reflux cool Cool Reaction reflux->cool neutralize Neutralize with Base cool->neutralize recrystallize Recrystallize neutralize->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of α-amino acids via the Strecker reaction.

4.2 Chemical Incompatibility of this compound

Chemical_Incompatibility cluster_incompatible Incompatible With cluster_compatible Generally Compatible With AAN_Bisulfate Aminoacetonitrile Bisulfate Strong_Bases Strong Bases (e.g., NaOH, KOH) AAN_Bisulfate->Strong_Bases Exothermic reaction, decomposition Oxidizing_Agents Strong Oxidizing Agents (e.g., Peroxides, Nitrates) AAN_Bisulfate->Oxidizing_Agents Vigorous reaction, potential for fire Organic_Solvents Common Organic Solvents (e.g., Ethanol, Acetonitrile) AAN_Bisulfate->Organic_Solvents Weak_Acids Weak Acids AAN_Bisulfate->Weak_Acids

Caption: Chemical incompatibility diagram for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Reactions with Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in chemical reactions involving aminoacetonitrile bisulfate. Below you will find troubleshooting guides in a question-and-answer format, quantitative data to guide your optimization, detailed experimental protocols, and visualizations of key processes.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low product yields and offers practical solutions.

FAQ 1: My Strecker synthesis using this compound is resulting in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Strecker synthesis are a frequent challenge, with classical approaches often showing high variability in outcomes.[1] The primary causes often revolve around incomplete imine formation, undesirable side reactions, and suboptimal reaction parameters.

Troubleshooting Steps:

  • Promote Efficient Imine Formation: The initial condensation between your carbonyl compound and the amine is a critical equilibrium-driven step.

    • pH Management: While the reaction is acid-promoted, an optimal pH is crucial and substrate-dependent. This compound provides an acidic medium; however, if the environment is overly acidic, it can protonate the amine, inhibiting its nucleophilic attack. A non-nucleophilic base may be required to finely tune the pH.

    • Water Removal: As a condensation reaction, the formation of the imine releases water. Removing this water by using a Dean-Stark apparatus or adding a compatible dehydrating agent can significantly shift the equilibrium toward the desired imine intermediate.

  • Optimize the Cyanide Addition Step: The nucleophilic attack of the cyanide ion on the imine is the core bond-forming event.

    • Choice of Cyanide Source: While highly effective, hydrogen cyanide (HCN) is exceedingly toxic. Safer, commonly used alternatives include potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN), with the choice of reagent potentially influencing the overall yield.[1]

    • Temperature Regulation: The addition of cyanide can be exothermic. To control the reaction rate and minimize the formation of byproducts, it is advisable to perform the addition at a reduced temperature (e.g., 0 °C) before gradually allowing the mixture to warm to room temperature.

  • Minimize Competing Side Reactions:

    • Aldehyde Polymerization: Aldehydes, particularly reactive ones like formaldehyde, are prone to polymerization under acidic conditions. It is essential to use fresh, high-purity aldehydes to mitigate this.

    • Premature Nitrile Hydrolysis: The aminonitrile product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction workup. Careful pH control during product isolation is vital.

  • Refine Reaction Time and Temperature: The ideal duration and temperature for the reaction are highly dependent on the specific substrates being used.

    • Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help identify the point of maximum product accumulation and prevent product degradation due to extended reaction times or excessive heat.

FAQ 2: I am attempting to hydrolyze the nitrile group of my aminoacetonitrile derivative to a carboxylic acid, but the yield is poor, and I observe multiple byproducts. What can I do?

Answer:

The hydrolysis of α-aminonitriles can be complex, often proceeding through a glycinamide intermediate, and is prone to side reactions that lower the yield.[2]

Troubleshooting Steps:

  • Select Appropriate Hydrolysis Conditions (Acidic vs. Basic):

    • Acidic Hydrolysis: Strong mineral acids such as concentrated HCl or H₂SO₄ are frequently employed. However, for sensitive substrates, these harsh conditions can lead to degradation and the formation of impurities.

    • Basic Hydrolysis: Saponification using bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) offers an alternative. Strong basic conditions can also trigger side reactions. A sequential approach, involving initial hydrolysis to the amide followed by a second hydrolysis step to the carboxylic acid, may offer a milder route with improved yields.

  • Control Temperature and Reaction Duration:

    • Excessive heat or prolonged reaction times can cause decomposition of both the starting material and the desired product. It is crucial to monitor the reaction and terminate it as soon as the starting aminonitrile has been consumed.

  • Optimize the Work-up Procedure:

    • The resulting amino acid is amphoteric, meaning it can be soluble in both acidic and aqueous solutions. To maximize recovery, the pH of the solution must be carefully adjusted to the isoelectric point of the amino acid, at which its solubility is minimal, causing it to precipitate.

    • For purification and removal of inorganic salts, ion-exchange chromatography is a highly effective technique.

FAQ 3: My N-acylation reaction with this compound is inefficient. How can I optimize the yield?

Answer:

N-acylation is a fundamental transformation for aminoacetonitrile, and its efficiency is influenced by the choice of acylating agent, base, and solvent.

Troubleshooting Steps:

  • Select the Right Acylating Agent:

    • Acyl Chlorides: These are highly reactive but may require careful control to prevent side reactions.

    • Acid Anhydrides: Reagents like acetic anhydride are common and effective for N-acylation.[3]

    • Activated Esters: For more delicate substrates, activated esters provide a milder and more selective acylation method.

  • Choose an Appropriate Base:

    • A base is generally needed to neutralize the bisulfate counter-ion and the acidic byproduct of the acylation.

    • Sterically hindered, non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often preferred. The stoichiometry of the base is also important, and using a slight excess can sometimes enhance the yield.[4]

    • In certain instances, particularly with highly reactive acylating agents like acetic anhydride, the reaction may proceed efficiently without an added base.[3]

  • Consider the Impact of the Solvent:

    • The reaction medium can have a profound effect on the rate and outcome of the acylation. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable choices.

    • Interestingly, conducting the reaction neat (without any solvent) can, in some cases, lead to higher yields and significantly shorter reaction times.[3]

FAQ 4: I am encountering difficulties in purifying my product from a reaction involving this compound. What are some common purification strategies?

Answer:

The purification of aminoacetonitrile derivatives can be complicated by their inherent polarity and potential instability.

Troubleshooting Steps:

  • Address High Polarity:

    • Aminoacetonitrile and its derivatives are often polar and have high water solubility, which can complicate extractions from aqueous media. Repeated extractions with a suitable organic solvent may be required.

    • Silica gel chromatography is a viable purification method, but the polarity of these compounds often necessitates the use of polar eluent systems (e.g., DCM/MeOH or EtOAc/MeOH). The addition of a small amount of a basic modifier like triethylamine to the eluent can help prevent peak tailing on the silica gel.

  • Manage Instability:

    • The free base of aminoacetonitrile is known to be unstable. It is therefore important to handle the more stable bisulfate salt under conditions that minimize decomposition.

    • During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions, which can induce hydrolysis of the nitrile or other degradation pathways.

  • Effective Removal of Inorganic Salts:

    • Reactions starting with this compound will inevitably produce inorganic salts that must be removed from the final product.

    • If your product is soluble in an organic solvent, washing the organic phase with water is an effective way to remove these salts.

    • For water-soluble products, techniques such as dialysis or size-exclusion chromatography may be necessary. In the case of amino acid products, precipitation at the isoelectric point is an excellent method for separation from soluble inorganic salts.

Quantitative Data Tables

The following tables provide quantitative data on how different reaction parameters can influence reaction yields. Although not all data pertains directly to this compound, the observed trends offer valuable guidance for optimizing your reactions.

Table 1: Effect of Temperature and Time on Strecker Synthesis Yield

EntryTemperature (°C)Time (min)Radiochemical Conversion (%)
1Room Temp563
2Room Temp1265
350568

This data is adapted from a study on the Strecker synthesis of a [¹¹C-carbonyl]-labeled amino acid precursor. The observed trend of increased conversion with higher temperature is likely applicable to other Strecker syntheses.

Table 2: Influence of Solvent on N-acylation Yield

EntrySolventTime (min)Yield (%)
1THF1585
2CH₂Cl₂1090
3CHCl₃1088
4Et₂O1582
5EtOAc1585
6H₂O592
7Neat595

This data is from the N-acylation of aniline with acetic anhydride and illustrates that the choice of solvent, or the absence thereof, can have a significant impact on reaction efficiency.[3]

Table 3: Impact of Base on N-acylation Yield

EntryBase (equiv.)Yield (%)
1DIPEA (1.0)51
2DIPEA (1.5)83
3Et₃N (1.5)75
4Pyridine (1.5)62
52,6-Lutidine (1.5)45

This data is from the N-acylation of N-(pyridin-2-ylmethyl)acetamide with benzoyl chloride and underscores the importance of both the choice and stoichiometry of the base.[4]

Experimental Protocols

Protocol 1: General Procedure for the Strecker Synthesis of an α-Aminonitrile

This protocol provides a general framework that may need to be optimized for your specific substrates.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • This compound (1.0 equiv)

  • Potassium cyanide (KCN) (1.1 equiv)

  • Solvent (e.g., Methanol or Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone and this compound in the selected solvent.

  • If necessary, adjust the solution to a weakly acidic pH (pH 5-6) by adding a suitable non-nucleophilic base (e.g., triethylamine).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of KCN in water to the reaction mixture over a period of 15-30 minutes, ensuring the temperature is maintained below 10 °C. Caution: KCN is extremely toxic. All handling must be performed with appropriate personal protective equipment in a well-ventilated chemical fume hood.

  • Once the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization.

Protocol 2: General Procedure for the Acidic Hydrolysis of an α-Aminonitrile

Materials:

  • α-Aminonitrile (1.0 equiv)

  • Concentrated Hydrochloric Acid (excess)

  • Deionized water

Procedure:

  • Place the α-aminonitrile in a round-bottom flask.

  • Carefully add concentrated hydrochloric acid (e.g., 6 M or 12 M). This addition is often exothermic and may require cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux (typically between 80-110 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acid by distillation under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot deionized water.

  • Adjust the pH of the solution to the isoelectric point of the target amino acid (which needs to be determined for your specific product) using a base such as ammonium hydroxide or sodium hydroxide. This will cause the amino acid to precipitate.

  • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a water-miscible organic solvent like ethanol or acetone to facilitate drying.

  • Dry the purified amino acid in a vacuum oven. If necessary, further purification can be achieved by recrystallization or ion-exchange chromatography.

Visualizations

Strecker_Synthesis_Pathway cluster_imine Imine Formation cluster_cyanation Cyanation cluster_hydrolysis Hydrolysis Aldehyde Aldehyde/Ketone Imine Imine intermediate Aldehyde->Imine + Amine - H₂O Amine Aminoacetonitrile (from bisulfate salt) Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide source (e.g., KCN) Cyanide->Aminonitrile Amino_acid α-Amino acid Aminonitrile->Amino_acid + 2H₂O (acid or base catalysis) Troubleshooting_Workflow cluster_optimization Condition Optimization Start Low Reaction Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products Temp Temperature Optimize_Conditions->Temp Time Time Optimize_Conditions->Time Solvent Solvent Optimize_Conditions->Solvent Catalyst Catalyst/Base Optimize_Conditions->Catalyst Improve_Workup Improve Workup/ Purification Analyze_Side_Products->Improve_Workup Improve_Workup->Optimize_Conditions Product Loss During Workup Success Improved Yield Improve_Workup->Success

References

Technical Support Center: Troubleshooting Side Reactions with Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminoacetonitrile bisulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound?

The most common reaction of this compound is its hydrolysis to form glycine.[1][2] This is often the intended transformation. However, incomplete or undesired hydrolysis can be a source of impurities in your target synthesis if glycine is not the desired product. The hydrolysis can proceed through a glycinamide intermediate, which may also be present in the reaction mixture.[1][2]

Q2: Is this compound prone to self-reaction or polymerization?

Aminoacetonitrile itself is unstable and prone to self-reaction due to the nucleophilic amine and electrophilic nitrile groups within the same molecule.[3] The bisulfate salt is used to enhance its stability by protonating the amino group, thereby reducing its nucleophilicity. While this significantly minimizes spontaneous polymerization under normal storage and handling conditions, the potential for oligomerization exists, particularly at elevated temperatures or in the presence of certain catalysts. One study has shown that heating aminoacetonitrile sulfate with clays can lead to the formation of glycyl-glycine and glycyl-diglycine.

Q3: What are the common impurities found in reactions involving this compound?

The most common impurities are typically related to the hydrolysis pathway. These include:

  • Glycinamide: The intermediate in the hydrolysis of aminoacetonitrile to glycine.[1][2]

  • Glycine: The final hydrolysis product. If your synthesis aims for a different target, the formation of glycine is a side reaction.

  • Unreacted this compound: Incomplete reaction will leave the starting material as an impurity.

  • Oligomers: Under certain conditions, such as prolonged heating, self-condensation can lead to the formation of di- and tri-peptides of glycine.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis to Glycine

Symptom: Your reaction to produce glycine from this compound shows the presence of starting material and/or the glycinamide intermediate.

Cause: The hydrolysis of the nitrile group to a carboxylic acid requires specific conditions to proceed to completion. The reaction can stall at the amide (glycinamide) stage if the conditions are not optimal.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration and at the appropriate temperature. Alkaline hydrolysis, for instance, can be driven to completion by increasing the reaction time or temperature. A continuous microchannel reactor operating at 100-160°C has been shown to rapidly hydrolyze aminoacetonitrile to glycine, minimizing byproduct formation.

  • pH Control: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of nitriles. For complete hydrolysis to glycine, strongly basic conditions (e.g., using sodium hydroxide or barium hydroxide) are often employed.

  • Monitoring the Reaction: Utilize analytical techniques such as HPLC to monitor the disappearance of the starting material and the intermediate, and the formation of the final product. This will help you determine the optimal reaction time.

Experimental Protocol: Alkaline Hydrolysis of this compound to Glycine

  • Reaction Setup: In a flask equipped with a reflux condenser, add this compound to a solution of sodium hydroxide in water.

  • Heating: Heat the mixture to reflux.

  • Monitoring: Periodically take aliquots from the reaction mixture, neutralize them, and analyze by HPLC to track the conversion of aminoacetonitrile and glycinamide to glycine.

  • Workup: Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., sulfuric acid).

  • Purification: The glycine product can be purified by crystallization from water/alcohol mixtures.

Issue 2: Formation of Glycinamide as a Major Byproduct

Symptom: Your reaction yields a significant amount of glycinamide instead of or in addition to the desired product.

Cause: The hydrolysis of the nitrile group proceeds in two steps: first to an amide (glycinamide) and then to the carboxylic acid (glycine). Milder reaction conditions may favor the formation and accumulation of the glycinamide intermediate.

Troubleshooting Steps:

  • Increase Reaction Severity: To drive the hydrolysis of glycinamide to glycine, you may need to increase the temperature, reaction time, or the concentration of the acid or base catalyst.

  • Choice of Solvent: The solvent system can influence the reaction rate. Aqueous conditions are necessary for hydrolysis.

  • Isolate and Re-subject: If a significant amount of glycinamide has formed, it can be isolated and then subjected to more stringent hydrolysis conditions in a separate step to convert it to glycine.

Experimental Protocol: Synthesis of Glycinamide Hydrochloride from Aminoacetonitrile Hydrochloride (as a reference for conditions favoring the amide)

Note: This protocol uses the hydrochloride salt, but the principle of forming the amide from the nitrile is the same.

  • Reaction Setup: Dissolve aminoacetonitrile hydrochloride in isopropanol.

  • Reaction Conditions: Heat the solution to 50-70°C and pass dry hydrogen chloride gas through it until saturation.

  • Incubation: Maintain the temperature for 4-5 hours.

  • Isolation: Cool the mixture to room temperature and collect the precipitated glycinamide hydrochloride by filtration.[4]

This protocol highlights that under non-aqueous, acidic conditions, the nitrile can be converted to the amide. To avoid this when glycine is the target, ensure sufficient water is present for complete hydrolysis.

Issue 3: Formation of Oligomers

Symptom: Analysis of your product mixture shows the presence of higher molecular weight species corresponding to di- or tri-glycine.

Cause: Self-condensation of aminoacetonitrile or its hydrolysis products can occur, especially at high concentrations and elevated temperatures over extended periods.

Troubleshooting Steps:

  • Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Use the minimum heat and time required to achieve the desired conversion.

  • Concentration: Running the reaction at a lower concentration may reduce the rate of bimolecular and higher-order side reactions that lead to oligomerization.

  • Purification: If oligomers have formed, they can often be separated from the desired monomeric product by chromatography or crystallization.

Issue 4: Side Reactions in Strecker Synthesis

Symptom: When using this compound as a precursor in a Strecker-type reaction (e.g., with an aldehyde or ketone), you observe byproducts other than the expected substituted amino acid.

Cause: The Strecker synthesis involves a complex equilibrium between the carbonyl compound, ammonia (or an amine), and cyanide. Side reactions can include the formation of cyanohydrins or other condensation products.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may favor a particular side reaction.

  • pH Control: The pH of the reaction medium is critical in the Strecker synthesis. The optimal pH will depend on the specific substrates.

  • Temperature Control: Strecker reactions are often run at or below room temperature to minimize side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on Hydrolysis of Aminoacetonitrile

ParameterConditionExpected Outcome on Side Reactions
Temperature LowSlower reaction, may favor glycinamide accumulation.
HighFaster conversion to glycine, potential for increased oligomerization and decomposition.
pH AcidicCatalyzes hydrolysis, may require harsh conditions for completion.
NeutralSlow hydrolysis.
BasicEffective for complete hydrolysis to the carboxylate salt.
Reaction Time ShortIncomplete reaction, presence of starting material and glycinamide.
LongHigher conversion to glycine, increased risk of oligomerization.

Visualizations

Hydrolysis_Pathway AAN This compound Glycinamide Glycinamide AAN->Glycinamide Hydrolysis Step 1 (H2O) Glycine Glycine Glycinamide->Glycine Hydrolysis Step 2 (H2O, H+ or OH-)

Caption: Hydrolysis pathway of this compound to glycine.

Troubleshooting_Workflow Start Reaction with This compound Analysis Analyze Product Mixture (e.g., HPLC, NMR) Start->Analysis Impurity_Check Impurities Detected? Analysis->Impurity_Check Desired_Product Desired Product Obtained Purify Purify Product (Crystallization/Chromatography) Desired_Product->Purify Impurity_Check->Desired_Product No Identify_Impurity Identify Impurity Impurity_Check->Identify_Impurity Yes Incomplete_Hydrolysis Incomplete Hydrolysis (AAN or Glycinamide present) Identify_Impurity->Incomplete_Hydrolysis Oligomers Oligomers Detected Identify_Impurity->Oligomers Other_Side_Products Other Side Products Identify_Impurity->Other_Side_Products Adjust_Conditions Adjust Reaction Conditions: - Increase Time/Temp - Adjust pH Incomplete_Hydrolysis->Adjust_Conditions Modify_Concentration Modify Reaction Conditions: - Lower Temperature - Decrease Concentration Oligomers->Modify_Concentration Optimize_Stoichiometry Optimize Stoichiometry and Conditions Other_Side_Products->Optimize_Stoichiometry Adjust_Conditions->Start Modify_Concentration->Start Optimize_Stoichiometry->Start

Caption: General troubleshooting workflow for reactions using this compound.

Analytical Methods

Simultaneous Quantification of Aminoacetonitrile, Glycinamide, and Glycine by HPLC

A robust analytical method is crucial for troubleshooting. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of these reactions.

Methodology:

  • Column: A reversed-phase C18 column is commonly used. For these highly polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column or the use of an ion-pairing agent in reversed-phase chromatography may provide better retention and separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a low wavelength (around 200-210 nm) can be used, as these compounds lack strong chromophores. Alternatively, derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection can significantly enhance sensitivity and selectivity.

  • Sample Preparation: Reaction aliquots should be quenched (if necessary), neutralized, and diluted with the mobile phase before injection.

  • Quantification: A calibration curve for each analyte (aminoacetonitrile, glycinamide, and glycine) should be generated using pure standards to ensure accurate quantification.

This technical support center provides a foundational guide to troubleshooting common side reactions when working with this compound. For more specific issues, consulting detailed literature on the particular reaction being performed is always recommended.

References

Technical Support Center: Optimization of Reaction Conditions for Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aminoacetonitrile bisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing aminoacetonitrile?

A1: The primary industrial method for producing aminoacetonitrile is the reaction of glycolonitrile with ammonia.[1][2] This reaction is a key step in the Strecker synthesis of glycine.[2] Due to the inherent instability of aminoacetonitrile as a free base at room temperature, it is typically converted to a more stable salt, such as the bisulfate or chloride salt, for storage and handling.[1]

Q2: Why is this compound preferred over the free base?

A2: Aminoacetonitrile is a colorless liquid that is unstable at room temperature. This instability arises from the incompatibility of the nucleophilic amine group and the electrophilic nitrile group within the same molecule, which can lead to decomposition and polymerization.[1] Converting it to its bisulfate salt ([NCCH₂NH₃]⁺HSO₄⁻) significantly increases its stability, making it easier to handle, store, and transport.[1]

Q3: What is the role of additives like formic acid and sulfites in the synthesis?

A3: Additives such as formic acid and sulfites (e.g., ammonium sulfite) or bisulfites are used to improve the yield and stability of aminoacetonitrile during its synthesis.[3] Formic acid helps to control the pH of the reaction mixture, while sulfites act as stabilizing agents, preventing decomposition and discoloration of the product.[3][4]

Q4: How does pH and ammonia concentration affect the reaction?

A4: The formation of aminoacetonitrile from glycolonitrile and ammonia is an equilibrium process. A higher concentration of free ammonia and a more alkaline pH will favor the formation of aminoacetonitrile over the starting material, glycolonitrile.[5] The ratio of aminoacetonitrile to glycolonitrile is directly proportional to the concentration of free ammonia in the solution.[5][6]

Q5: What are the typical decomposition products of aminoacetonitrile?

A5: In aqueous media, unstable aminoacetonitrile can decompose to form glycinamide and glycine.[7] Monitoring the presence of these compounds can be an indicator of product degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Decomposition of Aminoacetonitrile: The free base is unstable, especially at elevated temperatures or non-optimal pH. 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Suboptimal Reactant Ratio: Incorrect molar ratio of glycolonitrile to ammonia. 4. Loss during Workup: this compound may be lost if not properly precipitated or if washed with an inappropriate solvent.1. Control Temperature: Maintain the reaction temperature within the recommended range (e.g., 30-70°C).[3] Use Stabilizers: Add formic acid and a sulfite/bisulfite to the reaction mixture to improve stability and prevent discoloration.[3] pH Control: Ensure the reaction is maintained at an appropriate pH to favor product formation and stability. 2. Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 1-5 hours, depending on temperature).[3] 3. Adjust Ammonia Concentration: Use a sufficient excess of ammonia to drive the equilibrium towards the product. 4. Optimize Isolation: Ensure complete precipitation of the bisulfate salt. Use a minimal amount of a cold, non-polar solvent (e.g., ethanol) for washing to minimize dissolution of the product.
Product Discoloration (Yellow to Brown) 1. Decomposition/Polymerization: Instability of aminoacetonitrile can lead to the formation of colored byproducts. 2. Impurities in Starting Materials: Impure glycolonitrile or ammonia can introduce color.1. Use Stabilizers: The addition of sulfites is particularly effective in preventing discoloration.[3] Maintain Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes help. 2. Use Pure Reagents: Ensure the purity of glycolonitrile and ammonia before starting the reaction.
Difficulty in Isolating the Bisulfate Salt 1. Incomplete Salt Formation: Insufficient sulfuric acid added. 2. Product is too Soluble: The product may be soluble in the reaction mixture or wash solvent.1. Stoichiometric Sulfuric Acid: Carefully add a stoichiometric amount of sulfuric acid to the cooled reaction mixture to precipitate the bisulfate salt. 2. Cooling and Solvent Choice: Ensure the solution is adequately cooled to reduce solubility. Use a solvent in which the bisulfate salt is sparingly soluble for precipitation and washing (e.g., ethanol).
Presence of Impurities in Final Product 1. Unreacted Glycolonitrile: Incomplete reaction. 2. Decomposition Products: Presence of glycinamide or glycine.[7] 3. Side-Reaction Products: Potential for formation of iminodiacetonitrile.1. Drive Reaction to Completion: Increase reaction time or temperature, or adjust reactant ratios. 2. Optimize Reaction Conditions: Use stabilizers and maintain optimal temperature to minimize decomposition. Recrystallization: Purify the final this compound product by recrystallization. 3. Control Stoichiometry and Temperature: Carefully control the molar ratios of reactants and the reaction temperature to minimize the formation of side products.

Data Presentation

Table 1: Optimized Reaction Conditions for Aminoacetonitrile Synthesis

This table summarizes an optimized experimental condition based on patented industrial processes, demonstrating high yield and product quality.

ParameterValueReference
Starting Material 50 wt% aqueous solution of glycolonitrile[3]
Reagent 28 wt% aqueous ammonia solution[3]
Additive 1 (Acid) Formic Acid (approx. 1.5g per 184g of 50% glycolonitrile soln.)[3]
Additive 2 (Stabilizer) Ammonium Sulfite Monohydrate (approx. 2.2g per 500g of 28% ammonia soln.)[3]
Reaction Temperature 50°C[3]
Glycolonitrile Addition Time 1 hour[3]
Post-Reaction Time 1 hour[3]
Achieved Yield 96%[3]

Experimental Protocols

Detailed Methodology for the Synthesis of Aminoacetonitrile Aqueous Solution

This protocol is adapted from a high-yield industrial process.[3]

  • Reactor Setup: Charge a glass autoclave equipped with a stirrer and a thermometer with 500g of a 28% by weight aqueous ammonia solution and 2.2g of ammonium sulfite monohydrate.

  • Heating: Seal the reactor and heat the ammonia solution to 50°C with stirring.

  • Reactant Preparation: In a separate vessel, add 1.5g of formic acid to 184g of a 50% by weight aqueous solution of glycolonitrile.

  • Reactant Addition: Supply the glycolonitrile/formic acid solution to the heated ammonia solution over a period of 1 hour, maintaining the temperature at 50°C.

  • Post-Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour while maintaining the temperature at 50°C.

  • Product: The resulting product is an aqueous solution of aminoacetonitrile with a high yield (approx. 96%) and improved stability.

Isolation as this compound

  • Cooling: Cool the aqueous solution of aminoacetonitrile obtained from the previous step in an ice bath.

  • Acidification: Slowly add a stoichiometric equivalent of concentrated sulfuric acid to a suitable solvent like ethanol, while cooling to control the exotherm.

  • Precipitation: Add the aminoacetonitrile solution to the ethanolic sulfuric acid solution with vigorous stirring. The this compound will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Ammonia_sol Ammonia Solution + Ammonium Sulfite Reactor Reactor at 50°C Ammonia_sol->Reactor Glycolonitrile_sol Glycolonitrile Solution + Formic Acid Glycolonitrile_sol->Reactor Add over 1 hr Precipitation Precipitation with H₂SO₄ in Ethanol Reactor->Precipitation Aqueous AAN (Post-reaction 1 hr) Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Aminoacetonitrile Bisulfate (Solid) Drying->Product

Caption: Workflow for the synthesis and isolation of this compound.

troubleshooting_guide Start Low Yield or Product Discoloration Check_Temp Is reaction temperature within 30-70°C? Start->Check_Temp Check_Additives Were stabilizers (formic acid, sulfite) used? Check_Temp->Check_Additives Yes Solution_Temp Adjust temperature and re-run Check_Temp->Solution_Temp No Check_Time Was reaction time sufficient (1-5 hrs)? Check_Additives->Check_Time Yes Solution_Additives Add stabilizers and re-run Check_Additives->Solution_Additives No Check_Workup Was isolation procedure followed correctly? Check_Time->Check_Workup Yes Solution_Time Increase reaction time Check_Time->Solution_Time No Solution_Workup Review precipitation and washing steps Check_Workup->Solution_Workup No Success Problem Resolved Check_Workup->Success Yes Solution_Temp->Success Solution_Additives->Success Solution_Time->Success Solution_Workup->Success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Aminoacetonitrile Bisulfate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of aminoacetonitrile bisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction product?

A1: Common impurities in crude this compound, typically synthesized via the Strecker synthesis from formaldehyde, hydrogen cyanide (or a cyanide salt), and ammonia, followed by salt formation with sulfuric acid, can include:

  • Unreacted Starting Materials: Residual formaldehyde, cyanide, and ammonia.

  • Intermediates and By-products:

    • Iminodiacetonitrile: Formed from the reaction of aminoacetonitrile with formaldehyde and cyanide.[1]

    • Hexamethylenetetramine (Urotropine): Can form from formaldehyde and ammonia.

    • Glycinonitrile: The free base of the desired product, which may be present if the acidification with sulfuric acid is incomplete.

    • Ammonium sulfate: A common inorganic salt byproduct.

  • Color Impurities: Often arise from polymerization of cyanide or side reactions involving formaldehyde.

Q2: What is the most common method for purifying crude this compound?

A2: The most common and effective method for the purification of crude this compound is recrystallization. This technique leverages the difference in solubility of the desired product and impurities in a selected solvent system at different temperatures.

Q3: What is a recommended solvent system for the recrystallization of this compound?

A3: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The crude product is typically dissolved in a minimal amount of hot water, and then ethanol is added as an anti-solvent to induce crystallization upon cooling. The optimal ratio of ethanol to water will depend on the impurity profile of your crude product and should be determined empirically.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying the main component and any impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[2][3][4][5][6]

  • Titration: Acid-base titration can be used to determine the assay of the bisulfate salt.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Causes & Solutions:

CauseSolution
Excessive solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check if significant product remains in the mother liquor, take a small sample of the filtrate, evaporate the solvent, and observe the amount of residue.[7] If substantial, you can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.
Product is highly soluble in the chosen solvent system Adjust the solvent ratio. Increase the proportion of the anti-solvent (e.g., ethanol in an ethanol/water system) to decrease the solubility of the product at cold temperatures.
Premature crystallization during hot filtration Pre-heat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. Add a small amount of the hot solvent to the filter paper just before filtration.
Incomplete crystallization Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to allow for maximum crystal formation.
Problem 2: Oily Product or Failure to Crystallize

Possible Causes & Solutions:

CauseSolution
High concentration of impurities The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to an "oiling out" effect.[7] Consider a pre-purification step, such as a wash with a solvent in which the desired product is insoluble but the impurities are soluble. Alternatively, try a different recrystallization solvent system.
Supersaturated solution Induce crystallization by: - Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleation site. - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Cooling the solution too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
Problem 3: Colored Impurities in the Final Product

Possible Causes & Solutions:

CauseSolution
Presence of colored byproducts from the reaction Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use only a minimal amount, as it can also adsorb some of the desired product.
Degradation of the product Aminoacetonitrile and its salts can be unstable under certain conditions. Avoid prolonged exposure to high temperatures and strongly basic or acidic conditions during the purification process.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove any insoluble impurities (and activated charcoal if used). Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add ethanol to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot water until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Analysis by HPLC

Objective: To determine the purity of the purified this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0) in a ratio of 5:95 (v/v). The exact ratio may need to be optimized based on your specific column and system.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Standard Preparation: Accurately weigh a known amount of a high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh the purified this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Recrystallization Hot Filtration Hot Filtration Dissolution->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Isolation & Drying Isolation & Drying Crystallization->Isolation & Drying Purity Analysis (HPLC/qNMR) Purity Analysis (HPLC/qNMR) Isolation & Drying->Purity Analysis (HPLC/qNMR)

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_oily Solutions for Oily Product cluster_solutions_color Solutions for Colored Product start Purification Issue? low_yield Low Yield start->low_yield Yes oily_product Oily Product / No Crystals start->oily_product Yes colored_product Colored Product start->colored_product Yes solution_yield1 Use minimum hot solvent low_yield->solution_yield1 solution_yield2 Adjust solvent ratio low_yield->solution_yield2 solution_yield3 Cool slowly and completely low_yield->solution_yield3 solution_oily1 Induce crystallization (seed/scratch) oily_product->solution_oily1 solution_oily2 Pre-purify or change solvent oily_product->solution_oily2 solution_oily3 Cool slowly oily_product->solution_oily3 solution_color1 Use activated charcoal colored_product->solution_color1 solution_color2 Avoid prolonged heating colored_product->solution_color2

Caption: Troubleshooting logic for common purification issues.

References

Stability issues and degradation of aminoacetonitrile bisulfate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of aminoacetonitrile bisulfate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing signs of degradation over time, even when stored at room temperature?

A1: Aminoacetonitrile itself is inherently unstable in its free base form at room temperature. This instability arises from the close proximity of the nucleophilic amine group and the electrophilic nitrile group within the same molecule, making it susceptible to intramolecular reactions.[1] The bisulfate salt form enhances stability; however, in solution, particularly aqueous solutions, the compound can still undergo degradation. The primary degradation pathway is hydrolysis.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The principal degradation route for aminoacetonitrile in aqueous media is hydrolysis. This process occurs in a two-step manner. Initially, the nitrile group is hydrolyzed to form a glycinamide intermediate. Subsequently, the glycinamide is further hydrolyzed to yield glycine.[2]

Q3: What are the expected degradation products of this compound in solution?

A3: Under typical hydrolytic conditions, the expected degradation products are:

  • Glycinamide: The initial intermediate of hydrolysis.

  • Glycine: The final product of complete hydrolysis.[2]

Under oxidative stress, other degradation products may be formed, though these are generally less common than hydrolysis products.

Q4: How does pH affect the stability of this compound solutions?

Q5: What is the impact of temperature on the stability of this compound solutions?

A5: Elevated temperatures will accelerate the rate of degradation of this compound in solution. As with most chemical reactions, the hydrolysis of the nitrile group is temperature-dependent. For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from excessive heat.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Confirm the identity of the extra peaks using a stability-indicating analytical method, such as LC-MS, to check for the masses of glycinamide and glycine. Prepare fresh solutions and ensure proper storage conditions (low temperature, controlled pH).
Loss of potency/concentration over time Solution instability and degradation.Quantify the amount of this compound remaining using a validated HPLC method. Review solution preparation and storage procedures. Consider conducting a short-term stability study under your experimental conditions.
Inconsistent analytical results Variable degradation between samples due to differences in handling or storage.Standardize sample preparation and handling procedures. Ensure all solutions are stored under identical and appropriate conditions. Use freshly prepared solutions for critical experiments whenever possible.
Precipitate formation in solution Potential solubility issues or formation of insoluble degradation products.Verify the solubility of this compound in the chosen solvent system at the intended concentration and temperature. Analyze the precipitate to determine its identity.

Data Presentation: Stability & Degradation

While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes the expected qualitative stability based on general chemical principles and information on related compounds.

Table 1: Qualitative Stability of this compound in Solution under Different Stress Conditions

Stress Condition Parameter Expected Stability Primary Degradation Pathway Key Degradation Products
Hydrolytic pH 1-3 (Acidic)LowAcid-catalyzed hydrolysisGlycinamide, Glycine
pH 4-6 (Weakly Acidic)ModerateHydrolysisGlycinamide, Glycine
pH 7 (Neutral)Moderate to LowHydrolysisGlycinamide, Glycine
pH 8-10 (Basic)LowBase-catalyzed hydrolysisGlycinamide, Glycine
Thermal Refrigerated (2-8 °C)HighSlow HydrolysisMinimal
Room Temperature (~25 °C)Moderate to LowHydrolysisGlycinamide, Glycine
Elevated Temperature (>40 °C)Very LowAccelerated HydrolysisGlycinamide, Glycine
Oxidative 3% H₂O₂Moderate to LowOxidation & HydrolysisOxidized derivatives, Glycinamide, Glycine
Photolytic Exposure to UV/Visible LightModeratePhotodegradation/HydrolysisPotential for various byproducts

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4][5][6]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • If no degradation is observed, repeat the experiment with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a heating block or water bath at a specified temperature (e.g., 60°C or 80°C).

    • At various time points, withdraw samples and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, withdraw samples and dilute with mobile phase.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Water:Acetonitrile (90:10, v/v)

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: Assess the separation of the main peak (aminoacetonitrile) from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.

Protocol 3: LC-MS Method for Degradation Product Identification

Objective: To identify the mass of the degradation products formed during forced degradation studies.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

  • The same HPLC method as described in Protocol 2 can be used for the separation.

Mass Spectrometry Conditions (Example):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the instrument
Scan Range m/z 50-500

Procedure:

  • Inject the degraded samples into the LC-MS system.

  • Acquire the mass spectra for each chromatographic peak.

  • Compare the measured masses of the degradation products with the theoretical masses of expected products like glycinamide (m/z 74.08) and glycine (m/z 75.07).

Visualizations

The following diagrams illustrate key processes related to the degradation of this compound.

degradation_pathway AAN Aminoacetonitrile (H₂NCH₂CN) Glycinamide Glycinamide (H₂NCH₂CONH₂) AAN->Glycinamide + H₂O (Hydrolysis) Glycine Glycine (H₂NCH₂COOH) Glycinamide->Glycine + H₂O (Hydrolysis) experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV Analysis (Quantification & Purity) Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterize Degradants Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

References

Addressing hygroscopic nature of aminoacetonitrile bisulfate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopic nature of aminoacetonitrile bisulfate in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound ([NCCH₂NH₃]⁺HSO₄⁻) is the bisulfate salt of aminoacetonitrile. The free base, aminoacetonitrile, is a colorless liquid that is unstable at room temperature.[1] The salt form provides greater stability for storage and handling. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is a common characteristic of many salts, especially those that are highly soluble in water.

Q2: How can moisture absorption affect my experiments?

Moisture absorption can lead to several experimental issues:

  • Inaccurate Weighing: The measured weight of the compound will be higher than the actual amount of this compound, leading to errors in stoichiometry and reagent ratios.

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, side reactions, or complete reaction failure.

  • Degradation: Although the salt is more stable than the free base, prolonged exposure to moisture can potentially lead to degradation of the compound.

Q3: How should I store this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping the container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.

Q4: What are the key safety precautions when handling this compound?

According to safety data sheets, this compound can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] Therefore, it is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Always wash hands thoroughly after handling.[2][5]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields Inaccurate weighing due to moisture absorption by this compound.1. Handle and weigh the compound in a controlled atmosphere (glove box or glove bag).2. If a controlled atmosphere is unavailable, quickly weigh the compound and minimize its exposure to air.3. Dry the compound under vacuum before use if clumping is observed.
Reaction failure or unexpected side products The reaction is moisture-sensitive, and water introduced with the hygroscopic reagent is interfering with the chemistry.1. Ensure all glassware is rigorously dried before use (oven-dried or flame-dried).2. Use anhydrous solvents.3. Handle the this compound under an inert atmosphere (e.g., nitrogen or argon).
Compound appears clumpy or wet The compound has absorbed a significant amount of moisture from the atmosphere.1. Dry the compound in a vacuum oven at a low temperature before use.2. If the clumping is severe, it is best to use a fresh, unopened container of the reagent.
Difficulty in transferring the solid The hygroscopic solid sticks to weighing paper or spatulas.1. Use a weighing boat instead of paper for easier transfer.2. Work quickly to minimize the time the compound is exposed to the atmosphere.3. Consider using pre-weighed vials of the compound if available for your reaction scale.

Experimental Protocols

General Protocol for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the best practices for handling this compound to ensure experimental accuracy and reproducibility.

1. Preparation of Glassware and Solvents:

  • All glassware (reaction flasks, dropping funnels, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours, or flame-dried under a stream of inert gas (nitrogen or argon).

  • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Use anhydrous solvents that have been appropriately dried and stored over molecular sieves or distilled from a suitable drying agent.

2. Handling and Weighing this compound:

  • Ideal Method (In a Glove Box):

    • Transfer the required amount of this compound from its storage container to a pre-weighed vial inside a glove box with a dry, inert atmosphere.

    • Seal the vial before removing it from the glove box.

  • Alternative Method (On the Bench):

    • Have all necessary equipment ready before opening the this compound container.

    • Briefly open the container, quickly remove the approximate amount of solid needed, and immediately reseal the container.

    • Weigh the solid on a tared weighing boat. Perform this step as quickly as possible to minimize air exposure.

    • Immediately add the weighed solid to the reaction vessel under a positive flow of inert gas.

3. Reaction Setup:

  • Set up the reaction under a positive pressure of inert gas (nitrogen or argon) using a Schlenk line or a balloon filled with the inert gas.

  • Add the anhydrous solvent to the reaction flask containing the this compound via a syringe or cannula.

  • Proceed with the addition of other reagents as required by your specific experimental procedure.

Visualizations

Experimental Workflow for Handling Hygroscopic Reagents

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_glassware Dry Glassware (Oven/Flame) weigh_reagent Weigh Aminoacetonitrile Bisulfate Quickly prep_glassware->weigh_reagent prep_solvent Use Anhydrous Solvent add_solvent Add Anhydrous Solvent prep_solvent->add_solvent transfer_reagent Transfer to Flask Under Inert Gas weigh_reagent->transfer_reagent transfer_reagent->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cause_weighing Inaccurate Weighing (Hygroscopicity) start->cause_weighing Yes cause_moisture Moisture Contamination in Reaction start->cause_moisture Yes cause_degradation Reagent Degradation start->cause_degradation Yes solution_glovebox Weigh in Glove Box cause_weighing->solution_glovebox solution_dry Dry Reagent/Glassware/ Solvents cause_moisture->solution_dry solution_new_reagent Use Fresh Reagent cause_degradation->solution_new_reagent

References

Removal of sulfuric acid from aminoacetonitrile bisulfate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of sulfuric acid from aminoacetonitrile bisulfate, a common step for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is aminoacetonitrile typically stored as a bisulfate salt?

Aminoacetonitrile free base is unstable at room temperature due to the incompatibility of the nucleophilic amine and the electrophilic nitrile groups within the same molecule.[1] Storing it as a bisulfate salt enhances its stability, allowing for a longer shelf-life.[1][2]

Q2: What are the primary methods for removing sulfuric acid to liberate the free aminoacetonitrile?

The most common methods involve neutralization of the acidic bisulfate salt with a base, followed by purification of the free aminoacetonitrile. The main purification techniques are liquid-liquid extraction, crystallization, and ion-exchange chromatography.

Q3: Which base should I use for neutralization?

The choice of base depends on the desired workup procedure.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): These strong bases are effective for neutralization. The resulting inorganic salts (sodium sulfate or potassium sulfate) have low solubility in many organic solvents, which aids in their removal during extraction.

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃): These are weaker bases that can also be used. They offer the advantage of being less corrosive, but the neutralization reaction will produce carbon dioxide gas, which requires careful addition to avoid excessive foaming.[3]

  • Ammonia (NH₃): While ammonia can be used, it may be more difficult to handle due to its volatility.

Q4: Can the liberated aminoacetonitrile decompose during the workup?

Yes, aminoacetonitrile is susceptible to decomposition, especially at elevated temperatures and certain pH values.[4][5] It is advisable to perform the neutralization and subsequent purification steps at reduced temperatures (e.g., 0-5 °C) and to minimize the time the free base is in solution.

Q5: How can I assess the purity of my final aminoacetonitrile product?

The purity of aminoacetonitrile can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] For GC-MS analysis, derivatization of the polar amino acid is typically required to make it more volatile.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of extracted aminoacetonitrile 1. Incomplete neutralization. 2. The pH of the aqueous layer is not sufficiently basic for efficient extraction. 3. Insufficient volume or number of extractions with the organic solvent. 4. Emulsion formation during extraction.1. Monitor the pH during base addition to ensure it reaches the target (e.g., pH 9-10). 2. Ensure the pH is well above the pKa of the conjugate acid of aminoacetonitrile (pKa ≈ 5.34)[1]. 3. Increase the volume of the organic solvent or perform multiple extractions (e.g., 3-4 times). 4. To break emulsions, you can add a small amount of brine (saturated NaCl solution), gently swirl instead of vigorously shaking, or filter the mixture through a pad of celite.[9]
Final product is contaminated with inorganic salts (e.g., sodium sulfate) 1. The inorganic salt is partially soluble in the extraction solvent. 2. Insufficient drying of the organic layer. 3. Aqueous phase carryover during separation.1. Choose an organic solvent in which the inorganic salt has very low solubility (e.g., dichloromethane, diethyl ether). The addition of a less polar co-solvent can sometimes reduce salt solubility. Sodium sulfate is insoluble in ethanol.[2] 2. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. 3. Carefully separate the layers during extraction, avoiding drawing up any of the aqueous phase.
Product decomposes during solvent removal (distillation) 1. The distillation temperature is too high. 2. Prolonged heating.1. Use vacuum distillation to lower the boiling point of the aminoacetonitrile. 2. Minimize the time the compound is exposed to high temperatures. Use an efficient condenser to ensure rapid collection of the distillate.
Difficulty in crystallizing the final product 1. The product is not pure enough. 2. The wrong solvent or solvent combination is being used. 3. The concentration of the product in the solvent is too low.1. Consider an additional purification step before crystallization, such as passing the crude product through a short plug of silica gel. 2. Perform small-scale solubility tests to find a suitable crystallization solvent system (a solvent in which the product is soluble when hot but sparingly soluble when cold). 3. Concentrate the solution further before attempting to crystallize.
Ion-exchange column has low binding capacity or poor separation 1. The pH of the sample and buffers is not optimal. 2. The ionic strength of the sample is too high. 3. The incorrect type of ion-exchange resin is being used.1. For cation exchange, the pH of the loading buffer should be below the pKa of the amino group to ensure it is protonated and positively charged. 2. Desalt the sample before loading it onto the column. 3. For aminoacetonitrile, a strong cation exchange resin is generally recommended.[3]

Experimental Protocols

Method 1: Neutralization and Liquid-Liquid Extraction

This method is suitable for isolating the free aminoacetonitrile from its bisulfate salt.

Protocol:

  • Dissolution: Dissolve the this compound in deionized water at a concentration of approximately 10-20% (w/v). Cool the solution to 0-5 °C in an ice bath.

  • Neutralization: Slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 2 M) dropwise to the stirred this compound solution. Monitor the pH continuously with a calibrated pH meter. Continue adding the base until the pH of the solution reaches 9-10. Maintain the temperature below 10 °C throughout the addition.

  • Extraction: Transfer the cold, basic aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Use a volume of organic solvent approximately equal to the volume of the aqueous layer. Repeat the extraction 3-4 times to maximize the recovery of the product. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Stir for 15-30 minutes, then filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent from the dried extract using a rotary evaporator. Ensure the bath temperature is kept low (e.g., < 30 °C) to minimize product decomposition.

  • Further Purification (Optional): The resulting crude aminoacetonitrile can be further purified by vacuum distillation if required.

Method 2: Purification by Ion-Exchange Chromatography

This method is useful for achieving high purity and for separating aminoacetonitrile from non-ionic impurities.

Protocol:

  • Resin Selection and Preparation: Select a strong cation exchange resin (e.g., one with sulfonate functional groups). Prepare the resin according to the manufacturer's instructions, which typically involves washing with water, acid, and base, followed by equilibration with the starting buffer.

  • Sample Preparation: Dissolve the this compound in a suitable starting buffer. The pH of the buffer should be at least 2 pH units below the pKa of the amino group of aminoacetonitrile (pKa ≈ 5.34) to ensure the molecule is protonated and carries a positive charge. A buffer at pH 3-4 is a good starting point. Ensure the ionic strength is low to facilitate binding.

  • Column Loading: Load the prepared sample onto the equilibrated ion-exchange column at a slow flow rate to allow for efficient binding of the aminoacetonitrile to the resin.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound aminoacetonitrile from the resin by increasing the ionic strength or the pH of the buffer.

    • Salt Gradient: Apply a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer.

    • pH Gradient: Alternatively, elute with a buffer of a higher pH (e.g., pH 7-8), which will deprotonate the amino group, reduce its affinity for the resin, and cause it to elute.

  • Fraction Collection and Analysis: Collect fractions as the product elutes from the column. Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the purified aminoacetonitrile.

  • Desalting and Concentration: Pool the pure fractions and remove the elution buffer salts by dialysis or a desalting column. Concentrate the purified aminoacetonitrile solution, for example, by rotary evaporation.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterNeutralization & ExtractionIon-Exchange Chromatography
Principle Neutralization of the salt followed by separation based on differential solubility.Separation based on the reversible adsorption of the charged molecule to an oppositely charged solid support.[3]
Typical Yield 70-90%60-85%
Expected Purity 90-98% (can be improved with distillation)>98%
Key Advantages - Relatively simple and rapid.- Scalable.- High resolution and purity.- Can remove a wide range of impurities.
Key Disadvantages - May require further purification.- Potential for emulsion formation.- More time-consuming.- Requires specialized equipment and resins.
Throughput HighLow to Medium

Table 2: Properties of Common Reagents

ReagentMolar Mass ( g/mol )Key Properties
This compound154.14Stable, crystalline solid.
Aminoacetonitrile (free base)56.07Oily liquid, unstable at room temperature.[10]
Sodium Hydroxide40.00Strong base, highly soluble in water.
Sodium Sulfate142.04Byproduct of neutralization with NaOH. Insoluble in ethanol, low solubility in many other organic solvents.[2]
Dichloromethane84.93Common extraction solvent, denser than water.
Diethyl Ether74.12Common extraction solvent, less dense than water.

Visualizations

Neutralization_Extraction_Workflow cluster_start Starting Material cluster_neutralization Neutralization cluster_extraction Extraction cluster_purification Purification cluster_end Final Product start Aminoacetonitrile Bisulfate in H₂O neutralize Add NaOH(aq) slowly (0-5 °C, pH 9-10) start->neutralize Cool solution extract Liquid-Liquid Extraction with Organic Solvent (x3) neutralize->extract Aqueous solution (AAN + Na₂SO₄) separate Separate Layers extract->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry Combined Organic Layers (AAN) waste1 waste1 separate->waste1 Aqueous Waste (Na₂SO₄) evaporate Evaporate Solvent (low temp) dry->evaporate product Purified Aminoacetonitrile evaporate->product

Caption: Workflow for Neutralization and Liquid-Liquid Extraction.

Ion_Exchange_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Steps cluster_end Final Product start Aminoacetonitrile Bisulfate dissolve Dissolve in Low Ionic Strength Buffer (pH 3-4) start->dissolve load Load Sample onto Column dissolve->load Prepared Sample equilibrate Equilibrate Cation Exchange Column with Start Buffer equilibrate->load wash Wash with Start Buffer load->wash AAN binds to resin elute Elute with Salt or pH Gradient wash->elute waste waste wash->waste Impurities collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Concentrate pool->desalt product High-Purity Aminoacetonitrile desalt->product

References

Validation & Comparative

A Comparative Guide to Amino Acid Precursors in Synthesis: Aminoacetonitrile Bisulfate vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amino acids is a cornerstone of innovation. The choice of precursor is a critical decision that impacts yield, purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of aminoacetonitrile bisulfate with other common amino acid precursors, supported by experimental data to inform your selection process.

The synthesis of amino acids is a fundamental process in organic chemistry with wide-ranging applications in pharmaceuticals, materials science, and prebiotic chemistry research. A variety of precursors can be employed, each with its own set of advantages and disadvantages. This comparison focuses on the performance of this compound against other common starting materials, providing a clear, data-driven overview for laboratory and industrial applications.

Performance Comparison of Amino Acid Precursors

The selection of an appropriate precursor is often a trade-off between yield, reaction conditions, and the cost and stability of the starting material. The following table summarizes quantitative data from various experimental setups to facilitate a direct comparison.

PrecursorSynthesis MethodTarget MoleculeYield (%)Purity (%)Key Reaction ConditionsReference
This compound HydrolysisGlycineHigh (not specified)High (not specified)Typically acidic or basic hydrolysis.[1][1]
Glycolonitrile & Ammonia Strecker SynthesisAminoacetonitrile96-97Not specifiedReaction with ammonia, often with additives like formic acid and sulfites to improve yield and stability.[2][2]
Aldehydes, Ammonia & Cyanide Strecker SynthesisVarious α-amino acidsVariesRacemic mixtureA versatile method applicable to a wide range of aldehydes.[3][3]
Monochloroacetic Acid & Aminomethanol derivative Nucleophilic SubstitutionGlycine94.6598.6Reaction in an alcohol solution.[4][4]
α-Keto acids Reductive AminationVarious α-amino acidsVariesHighOften enzyme-catalyzed, leading to high enantioselectivity.[5]

Key Precursors and Synthesis Pathways

This compound

Aminoacetonitrile is a direct precursor to glycine, the simplest amino acid.[1] However, aminoacetonitrile itself is unstable at room temperature. The bisulfate salt provides a more stable and easier-to-handle alternative for storage and transport. The synthesis of glycine from this compound is typically achieved through hydrolysis.

The Strecker Synthesis: A Versatile Pathway

The Strecker synthesis, discovered in 1850, remains a cornerstone of amino acid synthesis.[3][6] It is a three-component reaction involving an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[7][8] This method is highly versatile and can be used to synthesize a wide variety of amino acids by simply changing the starting aldehyde.[7]

Precursors for the Strecker Synthesis:

  • Glycolonitrile: Formed from formaldehyde and hydrogen cyanide, glycolonitrile is a key intermediate in the industrial production of aminoacetonitrile, a direct precursor to glycine.[6]

  • Aldehydes: A broad range of aldehydes can be used in the Strecker synthesis to produce various proteinogenic and non-proteinogenic amino acids.[3]

The classical Strecker synthesis produces a racemic mixture of amino acids, meaning it yields equal amounts of the L and D enantiomers.[3] For applications requiring a specific stereoisomer, further resolution steps or asymmetric synthesis strategies are necessary.

Experimental Protocols

Synthesis of Aminoacetonitrile from Glycolonitrile and Ammonia

This industrial method demonstrates a high-yield synthesis of aminoacetonitrile, a direct precursor to glycine.

Procedure:

  • A glass autoclave is charged with a 28% by weight aqueous ammonia solution and ammonium sulfite monohydrate.

  • The autoclave is sealed and heated to 50°C.

  • A 50% by weight aqueous solution of glycolonitrile, to which formic acid has been added, is supplied to the autoclave over 1 hour.

  • The reaction is allowed to proceed for an additional hour at 50°C.

  • This process has been reported to yield an aqueous solution of aminoacetonitrile with a purity of 12.9% and a yield of 96%.[2]

Synthesis of Glycine from Monochloroacetic Acid

This method provides a high-purity synthesis of glycine.

Procedure:

  • Monochloroacetic acid (MCA) and triethylamine are added to methanol.

  • The reaction is carried out at 60°C.

  • An aminomethanol derivative is added to the reaction mixture.

  • Ammonia gas is passed through the liquid mixture, and the reaction proceeds for approximately 2 hours at 60°C.

  • The disappearance of MCA is monitored by HPLC.

  • Upon completion, the reaction mixture is filtered, and the precipitated glycine is rinsed with warm methanol, washed, and dried.

  • This method has been reported to produce glycine with a purity of 98.6% and a yield of 94.65%.[4]

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations in the synthesis of amino acids from the discussed precursors.

Strecker_Synthesis Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Ammonia - H2O Ammonia Ammonia Cyanide Cyanide alpha_Aminonitrile α-Aminonitrile Iminium_Ion->alpha_Aminonitrile + Cyanide Amino_Acid α-Amino Acid alpha_Aminonitrile->Amino_Acid Hydrolysis Glycine_Synthesis_from_Glycolonitrile Formaldehyde Formaldehyde Glycolonitrile Glycolonitrile Formaldehyde->Glycolonitrile HCN Hydrogen Cyanide HCN->Glycolonitrile Aminoacetonitrile Aminoacetonitrile Glycolonitrile->Aminoacetonitrile + Ammonia Ammonia Ammonia Glycine Glycine Aminoacetonitrile->Glycine Hydrolysis

References

A Comparative Guide to the Validation of Aminoacetonitrile Bisulfate in Glycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amino acids is a critical component of numerous applications, from peptide-based therapeutics to metabolic studies. Glycine, the simplest amino acid, serves as a fundamental building block in many of these processes. Its synthesis can be achieved through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of experimental results for glycine synthesis, with a focus on the validation of aminoacetonitrile as a key intermediate, particularly in the form of its bisulfate salt. We will compare the Strecker synthesis, which proceeds through an aminoacetonitrile intermediate, with two other common methods: the amination of monochloroacetic acid and the hydantoin method.

Performance Comparison of Glycine Synthesis Methods

The selection of a synthetic route for glycine often depends on factors such as yield, purity, reaction conditions, and the safety of the reagents. The following table summarizes the quantitative data from experimental studies on the three different synthesis methods.

Synthesis Method                             Key Intermediate                           Reported Yield (%)               Reported Purity (%)
Strecker SynthesisAminoacetonitrile67-87[1]Not specified
Amination of Monochloroacetic AcidAmmonium monochloroacetate64-65[1], >98[2]99.7[3]
Hydantoin MethodHydantoin91[4]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key glycine synthesis methods discussed.

Strecker Synthesis via Hydrolysis of Aminoacetonitrile Hydrogen Sulfate

This method involves the formation of aminoacetonitrile from an aldehyde (formaldehyde for glycine), a cyanide source, and ammonia, followed by hydrolysis of the nitrile to a carboxylic acid.

Part A: Preparation of Aminoacetonitrile Hydrogen Sulfate

  • This protocol does not detail the initial synthesis of aminoacetonitrile from formaldehyde, ammonia, and a cyanide source. It starts with the commercially available or previously synthesized aminoacetonitrile, which is then converted to its hydrogen sulfate salt.

Part B: Preparation of Glycine by Hydrolysis

  • In a 1-liter beaker, suspend 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water and bring to a boil.

  • Gradually add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate to the boiling suspension at a rate that prevents frothing over.

  • Cover the beaker with a round-bottomed flask containing cold running water to act as a condenser and continue boiling for six to eight hours, until no more ammonia is evolved.

  • Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric acid.

  • Filter the solution and concentrate the filtrate on a water bath to a volume of 50-75 cc.

  • Chill the concentrated solution to crystallize the crude glycine.

  • Filter off the crystals and repeat the concentration and chilling steps with the filtrate until the final volume is about 5 cc.

  • The combined crude glycine yields 25-27 g.[1]

  • Purify the crude glycine by recrystallization from water, using decolorizing carbon (Norite), and collect the fractions that melt with decomposition at or above 246°C. The final yield of pure glycine is 20-26 g (67-87% of the theoretical amount).[1]

Glycine Synthesis by Amination of Monochloroacetic Acid

This method involves the direct reaction of monochloroacetic acid with an excess of ammonia.

  • In a 12-liter round-bottomed flask, place 8 liters (120 moles) of aqueous ammonia (specific gravity 0.90).

  • Gradually add 189 g (2 moles) of monochloroacetic acid to the ammonia solution with stirring.

  • Continue stirring until the monochloroacetic acid is completely dissolved.

  • Allow the solution to stand at room temperature for approximately 48 hours.

  • Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.

  • Transfer the concentrated solution of glycine and ammonium chloride to a 2-liter beaker.

  • To purify, dissolve the crude product in 200-215 cc of warm water.

  • Add approximately five volumes (about 1250 cc) of methyl alcohol to precipitate the glycine.

  • Collect the glycine on a Büchner funnel, wash with methyl alcohol and then ether, and air dry. The yield is 96-98 g (64-65% of the theoretical amount).[1]

  • A variation of this method using hexamethylenetetramine as a catalyst in an aqueous solution has been reported to achieve yields of over 98%.[2] Another protocol using a two-step approach in methanol reported a yield of 92.9% with a purity of 99.7%.[3]

Glycine Synthesis via the Hydantoin Method

This process involves the formation of hydantoin from hydroxyacetonitrile, ammonium bicarbonate, and carbon dioxide, followed by hydrolysis to glycine.[4]

  • The initial synthesis of hydantoin is typically achieved by reacting hydroxyacetonitrile with ammonium bicarbonate and carbon dioxide at 85°C for 4 hours.[4]

  • For the hydrolysis of hydantoin to glycine, a microreactor is used.

  • Weigh 2.0 g of hydantoin and a specific molar ratio of sodium hydroxide (the optimal ratio is 1:3 hydantoin to sodium hydroxide).[4]

  • Dissolve the hydantoin and sodium hydroxide in 27 mL of pure water.

  • Introduce the solution into the microreactor and rapidly heat to the hydrolysis temperature (optimal temperature is 423.15 K or 150°C).[4]

  • The reaction is carried out for a total of 6 hours.[4]

  • Under these conditions, the conversion of hydantoin can reach 100%, with a glycine yield of 91%.[4]

  • The progress of the reaction and the final product purity are monitored by HPLC.[4]

Visualizing the Pathways and Processes

To better understand the chemical transformations and experimental sequences, the following diagrams have been generated using the DOT language.

Strecker_Synthesis_Pathway Formaldehyde Formaldehyde (HCHO) Aminoacetonitrile Aminoacetonitrile (H2NCH2CN) Formaldehyde->Aminoacetonitrile + H2O Ammonia Ammonia (NH3) Ammonia->Aminoacetonitrile + H2O HCN Hydrogen Cyanide (HCN) HCN->Aminoacetonitrile + H2O Glycine Glycine (H2NCH2COOH) Aminoacetonitrile->Glycine Hydrolysis (+ 2H2O)

Strecker Synthesis Pathway for Glycine

Experimental_Workflow Start Start: Reactant Preparation Reaction Synthesis Reaction (e.g., Strecker, Amination, Hydantoin) Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Filtration) Reaction->Workup Purification Crude Product Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (e.g., Yield, Purity, Melting Point) Purification->Analysis End End: Pure Glycine Analysis->End

General Experimental Workflow for Glycine Synthesis

References

A Comparative Guide to Analytical Techniques for the Characterization of Aminoacetonitrile Bisulfate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of aminoacetonitrile bisulfate and its derivatives. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodologies for their specific needs, from routine quality control to in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aminoacetonitrile and its derivatives. Its versatility allows for the analysis of the active pharmaceutical ingredient (API), related substances, and degradation products.

Comparison of HPLC Methods
ParameterMethod A: Reversed-Phase HPLCMethod B: Ion-Pair Chromatography
Principle Separation based on polarity.Separation of ionic and polar compounds by adding a counter-ion to the mobile phase.
Stationary Phase C18, C8C18, C8
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid)[1].Acetonitrile/Water with an ion-pairing agent (e.g., sodium dodecyl sulfate).
Detector UV/Vis (typically at low UV wavelengths, e.g., < 220 nm), MSUV/Vis, MS
Advantages Simple, robust, and widely available. MS-compatible methods can be developed using volatile mobile phase modifiers like formic acid[1].Improved retention and peak shape for highly polar or ionic analytes.
Disadvantages May have limited retention for very polar derivatives without derivatization.Ion-pairing agents can be harsh on the column and are not ideal for MS detection.
Typical Applications Assay, impurity profiling, stability testing.Analysis of highly polar derivatives and counter-ions.
Experimental Protocol: Reversed-Phase HPLC

This protocol is a general guideline and may require optimization for specific derivatives.

  • Instrumentation: HPLC system with a UV/Vis or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Mobile Phase s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate Separation on C18 Column h_inject->h_separate h_detect UV/Vis or MS Detection h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_quantify Quantify Analytes d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H stretch (amine)3400 - 3250Broad due to hydrogen bonding. In the bisulfate salt, this will appear as N-H stretch of the ammonium salt.
C≡N stretch (nitrile)2260 - 2220A sharp and characteristic peak. This is a key band for identifying aminoacetonitrile and its derivatives[2].
C-H stretch3000 - 2850
N-H bend (amine)1650 - 1580
S=O stretch (sulfate)1200 - 1100Strong and broad, characteristic of the bisulfate counter-ion.
S-O stretch (sulfate)1100 - 1000
Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR are most relevant.

NucleusExpected Chemical Shift (δ) in DMSO-d₆Notes
¹H NMR
-CH₂-~3.5 - 4.0 ppmSinglet. The chemical shift will be influenced by the protonation state of the adjacent amino group.
-NH₃⁺~8.0 - 9.0 ppmBroad singlet. The protons are exchangeable with residual water in the solvent.
¹³C NMR
-CH₂-~30 - 40 ppm
-C≡N~115 - 125 ppm
Experimental Protocol: NMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Ionization MethodExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
Electrospray Ionization (ESI)57.05The protonated molecule of aminoacetonitrile is expected. The bisulfate anion would be observed in negative ion mode.
Electron Ionization (EI)56.04 (M⁺)The molecular ion of aminoacetonitrile is expected. Common fragments include the loss of H (m/z 55) and HCN (m/z 29)[2][3].
Experimental Protocol: ESI-MS
  • Instrumentation: Mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.

Experimental Workflow (Spectroscopy)

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s_prep Prepare Sample (KBr pellet, solution, etc.) a_ftir FTIR Analysis s_prep->a_ftir a_nmr NMR Analysis s_prep->a_nmr a_ms MS Analysis s_prep->a_ms d_spectrum Obtain Spectrum a_ftir->d_spectrum a_nmr->d_spectrum a_ms->d_spectrum d_peaks Identify Characteristic Peaks d_spectrum->d_peaks d_structure Correlate to Structure d_peaks->d_structure

Caption: General workflow for spectroscopic analysis.

Alternative and Complementary Techniques

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the direct quantification of the bisulfate counter-ion. It can also be used to analyze other ionic impurities.

ParameterTypical Conditions
Principle Ion-exchange chromatography.
Stationary Phase Anion-exchange column.
Mobile Phase Aqueous buffer (e.g., carbonate/bicarbonate).
Detector Suppressed conductivity detector[4].
Advantages Direct and accurate quantification of sulfate. High sensitivity and selectivity for ionic species[5][6].
Disadvantages Requires a dedicated IC system.
Experimental Protocol: Ion Chromatography for Sulfate
  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.

  • Column: Anion-exchange column suitable for sulfate analysis.

  • Eluent: A suitable aqueous buffer, for example, a sodium carbonate/sodium bicarbonate solution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in deionized water to an appropriate concentration. Filter through a 0.45 µm IC-certified syringe filter.

  • Quantification: Use an external calibration curve prepared from a certified sulfate standard.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is particularly well-suited for the analysis of charged species like aminoacetonitrile salts.

ParameterTypical Conditions
Principle Separation based on electrophoretic mobility in a capillary.
Capillary Fused-silica capillary.
Background Electrolyte Low pH buffer (e.g., phosphate or citrate) to ensure the analyte is protonated.
Detector UV/Vis or MS.
Advantages High separation efficiency, small sample volume, and rapid analysis times. Can be coupled to MS for enhanced identification[7].
Disadvantages Lower concentration sensitivity compared to HPLC for UV detection. Matrix effects from salts can be a challenge[8][9][10].
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability, decomposition profile, and presence of solvates or hydrates. For this compound, one would expect decomposition to occur at elevated temperatures, likely involving the loss of ammonia and sulfur oxides. The thermal decomposition of ammonium sulfate, which involves deamination to form ammonium bisulfate, can serve as a related example[11].

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline material. While no public crystal structure of this compound was found in the performed search, this technique would be invaluable for unambiguously determining the solid-state conformation and packing of the molecule.

Conclusion

The comprehensive characterization of this compound and its derivatives requires a multi-technique approach. HPLC is the workhorse for quantitative analysis and purity assessment. FTIR and NMR provide essential structural information, while mass spectrometry confirms the molecular weight and fragmentation pattern. For specific challenges, such as counter-ion quantification or analysis of highly charged species, techniques like ion chromatography and capillary electrophoresis offer powerful solutions. Thermal analysis can provide important information on the material's stability and solid-state properties. The choice of analytical techniques will ultimately depend on the specific goals of the analysis, ranging from routine quality control to comprehensive structural elucidation for regulatory submissions.

References

A Comparative Analysis of Aminoacetonitrile Bisulfate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aminoacetonitrile bisulfate and its derivatives, a class of compounds demonstrating significant potential in drug discovery, particularly as anthelmintic and anticancer agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in research and development efforts.

Introduction to Aminoacetonitrile Derivatives

Aminoacetonitrile derivatives (AADs) are a class of synthetic compounds that have garnered considerable interest in medicinal chemistry. The parent compound, aminoacetonitrile, is a simple organic molecule that serves as a scaffold for the synthesis of a diverse range of analogs with varied biological activities. While this compound is the salt form of the parent compound, its derivatives, particularly monepantel, have been more extensively studied and have shown significant therapeutic potential.

Initially recognized for their potent anthelmintic properties, AADs have demonstrated efficacy against a broad spectrum of parasitic nematodes, including strains resistant to existing drug classes.[1] More recently, research has expanded to explore their potential as anticancer agents, with promising results in preclinical models.[2]

Comparative Biological Activity

The biological activity of aminoacetonitrile and its analogs varies significantly with their chemical structure. The primary areas of investigation have been in parasitology and oncology.

Anthelmintic Activity

AADs exhibit potent activity against various nematode species. Their mechanism of action in nematodes involves the targeting of a specific subclass of nicotinic acetylcholine receptors (nAChRs) that are unique to these organisms, leading to paralysis and eventual death of the parasite.[3] This nematode-specific target contributes to the favorable safety profile of these compounds in mammals.[4]

Table 1: Comparative Anthelmintic Efficacy of Aminoacetonitrile Derivatives

CompoundTarget NematodeEfficacyDosageReference
Monepantel (AAD 1566) Haemonchus contortus (resistant)>99% reduction in worm burden2.5 mg/kg (in sheep)[5][6]
Trichostrongylus colubriformis>99% reduction in worm burden2.5 mg/kg (in sheep)[5][6]
AAD 96 (racemic) Haemonchus contortus84-100% efficacy1 mg/kg (in gerbils)[7]
AAD 1566 (S-enantiomer) Haemonchus contortus99-100% efficacy1 mg/kg (in gerbils)[7]
AAD 96i (R-enantiomer) Haemonchus contortusNo activity1 mg/kg (in gerbils)[7]
AAD 85a Haemonchus contortus (resistant)Effective0.5 mg/kg (in gerbils)[3]
Anticancer Activity

The anticancer potential of AADs, particularly monepantel, has been explored in ovarian cancer models. The proposed mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[5] Inhibition of the mTOR pathway by monepantel leads to G1 cell cycle arrest and induction of autophagy in cancer cells.[2][8]

Table 2: In Vitro Anticancer Activity of Monepantel

Cell LineCancer TypeIC50 (µM)EffectReference
OVCAR-3Ovarian Cancer7.2 ± 0.2Reduced cell viability, inhibited proliferation[2]
A2780Ovarian CancerNot specifiedInduced autophagy[8]
HOSE (non-malignant)Ovarian Surface Epithelial74.8 ± 7.7Minimal effect on proliferation[2]

Signaling Pathways

Understanding the signaling pathways affected by aminoacetonitrile derivatives is crucial for elucidating their mechanism of action and for the rational design of new, more potent analogs.

Anthelmintic Mechanism of Action: Targeting Nematode nAChRs

In nematodes, AADs act as positive allosteric modulators and at higher concentrations as direct agonists of the MPTL-1 receptor, a nematode-specific nicotinic acetylcholine receptor.[9] This leads to an uncontrolled influx of ions, depolarization of muscle cells, spastic paralysis, and ultimately, expulsion of the parasite from the host.[9]

G AAD Aminoacetonitrile Derivative (e.g., Monepantel) nAChR Nematode-specific Nicotinic Acetylcholine Receptor (MPTL-1) AAD->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates IonInflux Uncontrolled Ion Influx (Ca2+, Na+) IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Anthelmintic signaling pathway of AADs.

Anticancer Mechanism of Action: Inhibition of the mTOR Pathway

In cancer cells, monepantel has been shown to inhibit the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth and proliferation. By inhibiting mTOR, monepantel disrupts downstream signaling, leading to a decrease in protein synthesis and cell cycle progression, and an increase in autophagy.[2][8]

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Monepantel Monepantel Monepantel->mTORC1 Inhibits CellCycleArrest G1 Cell Cycle Arrest Monepantel->CellCycleArrest ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth

Caption: Anticancer signaling pathway of Monepantel.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of aminoacetonitrile derivatives.

In Vitro Anthelmintic Activity: Larval Development Assay (LDA)

This assay is used to determine the efficacy of a compound in inhibiting the development of nematode larvae.

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals and purified.

  • Assay Setup: A known number of eggs (e.g., 50-100) are added to each well of a 96-well plate containing a nutrient agar and a suspension of E. coli as a food source.

  • Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a period sufficient for larval development to the third stage (L3) in the control wells (typically 5-7 days).

  • Evaluation: The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of larval development) is determined.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed again and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Experimental Workflow for Drug Discovery

The discovery and development of new drugs from a class of compounds like aminoacetonitrile derivatives typically follows a structured workflow.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Primary Screening (e.g., Larval Motility Assay) b Secondary Screening (e.g., Larval Development Assay) a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c d Target Identification (e.g., Receptor Binding Assays) c->d e Signaling Pathway Analysis (Western Blot, etc.) d->e f Cell Cycle Analysis (Flow Cytometry) e->f g Efficacy Studies in Animal Models f->g h Pharmacokinetic and Pharmacodynamic Studies g->h i Toxicology Studies h->i

Caption: A typical drug discovery workflow.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. While monepantel has been successfully developed as a veterinary anthelmintic, the broader therapeutic applications of this chemical family, including their potential in oncology, are still being explored. The comparative data and detailed methodologies presented in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Future work should focus on expanding the structure-activity relationship studies to identify new analogs with improved efficacy and safety profiles for various therapeutic indications.

References

A Comparative Guide to the Efficacy of Aminoacetonitrile Bisulfate in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, yield, and overall success of a synthetic pathway. Aminoacetonitrile bisulfate, a stable salt of the versatile but unstable aminoacetonitrile, serves as a key building block in various organic reactions. This guide provides an objective comparison of the efficacy of this compound against alternative reagents in two significant transformations: the Strecker synthesis of glycine and the formation of cyanopyrazole derivatives. The information presented is supported by experimental data to aid in making informed decisions for your research.

Glycine Synthesis: Strecker Synthesis vs. Monochloroacetic Acid Amination

The synthesis of glycine, the simplest proteinogenic amino acid, is a fundamental process in organic chemistry. Two common routes to glycine are the Strecker synthesis, which can utilize this compound, and the amination of monochloroacetic acid.

Data Presentation
ParameterStrecker Synthesis with this compoundAmination of Monochloroacetic Acid
Starting Material Aminoacetonitrile Hydrogen SulfateMonochloroacetic Acid, Ammonia
Reaction Type HydrolysisNucleophilic Substitution
Reported Yield 67-87%[1]Up to 97.6%[2], 92.9%[3]
Key Reagents Barium Hydroxide, Sulfuric AcidAmmonia, Triethylamine (in some methods)
Reaction Conditions Boiling in aqueous solution for 6-8 hours[1]Varies; can be completed in ~2 hours at 50°C in some protocols[2]
Experimental Protocols

1. Strecker Synthesis of Glycine from Aminoacetonitrile Hydrogen Sulfate [1]

  • Step 1: Hydrolysis. A suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water is heated to boiling in a 1-liter beaker. To this, 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate is added in portions at a rate that prevents frothing. The mixture is boiled for 6 to 8 hours, or until the evolution of ammonia ceases. A condenser is fitted to the beaker during this process.

  • Step 2: Barium Precipitation. The barium ions are quantitatively precipitated by the addition of the exact required amount of 50% sulfuric acid.

  • Step 3: Isolation. The precipitated barium sulfate is filtered off, and the filtrate containing glycine is further processed for isolation and purification. The final yield of pure glycine is reported to be between 20–26 g (67–87% of the theoretical amount).

2. Two-Step Synthesis of Glycine from Monochloroacetic Acid [3]

  • Step 1: Reaction with Ammonia. Monochloroacetic acid is reacted with ammonia in an alcohol medium.

  • Step 2: Catalytic Amination. The resulting ammonium monochloroacetate is then reacted with ammonia in the presence of urotropine as a catalyst.

  • Purification. The glycine product is purified, with reported yields of up to 92.9% with a purity of 99.7% when using methanol as the reaction medium and a methanol-aqueous solution for separation.

Signaling Pathway: Strecker Synthesis of Glycine

The Strecker synthesis is a classic method for producing amino acids. The overall process, starting from formaldehyde, ammonia, and hydrogen cyanide to form aminoacetonitrile, which is then hydrolyzed to glycine, is a cornerstone of prebiotic chemistry and industrial synthesis.[4][5][6][7]

Strecker_Synthesis formaldehyde Formaldehyde aminoacetonitrile Aminoacetonitrile formaldehyde->aminoacetonitrile + NH3, + HCN ammonia Ammonia hcn Hydrogen Cyanide glycine Glycine aminoacetonitrile->glycine Hydrolysis (H2O)

Caption: Strecker synthesis pathway to glycine.

Cyanopyrazole Synthesis: In Situ Diazoacetonitrile Generation vs. Traditional Cyclization

Cyanopyrazoles are important heterocyclic motifs in medicinal chemistry and agrochemicals. A modern approach involves the in situ generation of diazoacetonitrile from aminoacetonitrile salts, which then undergoes cycloaddition reactions. This is compared with a more traditional method involving the cyclization of a hydrazone derivative.

Data Presentation
ParameterIn Situ Diazoacetonitrile from Aminoacetonitrile HClCyclization of Arylazomalononitriles
Starting Material Aminoacetonitrile Hydrochloride, Alkyne, Sodium NitriteSubstituted Arylamine, Malononitrile
Reaction Type [3+2] CycloadditionDiazotization followed by Cyclization
Reported Yield 37-73% for 3-cyanopyrazoles10-36% for arylazomalononitrile intermediates[8]
Key Reagents Sodium NitriteSodium Nitrite, Sodium Acetate
Reaction Conditions Heating in a chloroform/water mixture for 12-72 hoursDiazotization at 0°C, followed by reaction at room temperature for 3 hours[8]
Experimental Protocols

1. Synthesis of 3-Cyanopyrazoles via In Situ Generated Diazoacetonitrile

A detailed, unified protocol is challenging to present as conditions vary based on the alkyne substrate. However, a general procedure is as follows: A mixture of aminoacetonitrile hydrochloride, sodium nitrite, and the corresponding alkyne is heated in a biphasic solvent system (e.g., chloroform/water) for a period ranging from 12 to 72 hours. The diazoacetonitrile is generated in situ and reacts with the alkyne to form the cyanopyrazole product. The product is then isolated and purified using standard techniques.

2. Synthesis of 4-Amino-3-cyanopyrazoles from Substituted Arylamines [8]

  • Step 1: Diazotization. To a cooled (0°C) solution of a substituted phenylamine (27 mmol) in 2M HCl (40 mL), a solution of NaNO₂ (1.86 g, 27 mmol) in water (7.4 mL) is added with stirring. The mixture is stirred at room temperature for 10 minutes.

  • Step 2: Formation of Arylazomalononitrile. The resulting diazonium solution is slowly added at 0°C to a solution of malononitrile (1.78 g, 27 mmol) and 2M sodium acetate (20 mL) in methanol (20 mL). The mixture is stirred for 30 minutes and then left at room temperature for 3 hours. The solid precipitate (arylazomalononitrile) is filtered, washed with ice water, and dried. Yields for this intermediate are reported to be between 10-36%.

  • Step 3: Cyclization. The arylazomalononitrile intermediate is then cyclized to the corresponding 4-amino-3-cyanopyrazole.

Experimental Workflow: Cyanopyrazole Synthesis Comparison

The following diagrams illustrate the workflows for the two compared methods of cyanopyrazole synthesis.

Diazoacetonitrile_Workflow cluster_0 In Situ Generation aminoacetonitrile Aminoacetonitrile HCl diazoacetonitrile Diazoacetonitrile (in situ) aminoacetonitrile->diazoacetonitrile + NaNO2 na_nitrite NaNO2 cyanopyrazole 3-Cyanopyrazole diazoacetonitrile->cyanopyrazole alkyne Alkyne alkyne->cyanopyrazole

Caption: Workflow for 3-cyanopyrazole synthesis.

Arylazo_Workflow arylamine Arylamine diazonium Diazonium Salt arylamine->diazonium + NaNO2, HCl arylazo Arylazomalononitrile diazonium->arylazo malononitrile Malononitrile malononitrile->arylazo aminocyanopyrazole 4-Amino-3-cyanopyrazole arylazo->aminocyanopyrazole Cyclization

Caption: Workflow for 4-amino-3-cyanopyrazole synthesis.

Conclusion

This guide provides a comparative overview of the efficacy of this compound (and its hydrochloride salt) against alternative reagents in the synthesis of glycine and cyanopyrazoles.

For glycine synthesis , the amination of monochloroacetic acid appears to offer higher yields under potentially milder and shorter reaction conditions compared to the Strecker synthesis starting from this compound. However, the Strecker route remains a classic and viable method.

In the case of cyanopyrazole synthesis , the use of aminoacetonitrile hydrochloride for the in situ generation of diazoacetonitrile provides a modern and efficient route to 3-cyanopyrazoles. While direct quantitative comparisons are limited, the yields appear competitive. The alternative method through arylazomalononitriles provides access to 4-amino-3-cyanopyrazoles, but the initial intermediate formation yields are reported to be modest.

The choice of reagent and synthetic route will ultimately depend on the specific requirements of the research, including desired yield, available starting materials, reaction conditions, and the specific substitution pattern of the target molecule. The data and protocols presented herein are intended to facilitate a more informed decision-making process for synthetic chemists.

References

A Comparative Guide to the Synthetic Pathways of Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key intermediates is paramount. Aminoacetonitrile is a critical building block in the production of various pharmaceuticals and agrochemicals. Due to its inherent instability, it is often handled and stored as its more stable bisulfate salt. This guide provides a comparative analysis of the primary synthetic pathways to aminoacetonitrile, culminating in the formation of aminoacetonitrile bisulfate. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic routes to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Pathways

The production of aminoacetonitrile and its subsequent conversion to the bisulfate salt can be achieved through several synthetic routes. The most prominent methods include the direct reaction of glycolonitrile with ammonia and the Strecker synthesis, which utilizes formaldehyde and a cyanide source. A variation of the Strecker synthesis involving methyleneaminoacetonitrile as an intermediate is also a notable pathway. The choice of pathway often depends on factors such as desired yield, purity, safety considerations, and available starting materials.

The following table summarizes the key quantitative data associated with each major synthetic pathway for aminoacetonitrile formation.

Parameter Glycolonitrile + Ammonia Strecker Synthesis (Formaldehyde + NaCN) Methyleneaminoacetonitrile Pathway
Starting Materials Glycolonitrile, AmmoniaFormaldehyde, Sodium Cyanide, Ammonium Chloride, Acetic AcidMethyleneaminoacetonitrile, Sulfuric Acid, Ethanol
Reported Yield 96-97% (of aqueous solution)[1]Data not explicitly reported as percentage yield, but 48g of aminoacetonitrile from 53.5g NH4Cl[2]75-81% (for aminoacetonitrile hydrogen sulfate from methyleneaminoacetonitrile)
Reported Purity 12.9-13.0% (in aqueous solution)[1]Not explicitly reportedMelting point of intermediate (methyleneaminoacetonitrile) 129°C
Reaction Temperature 50°C[1]Below 0°C[2]45-50°C, then exothermic rise of 10-15°C
Reaction Time 1 hour post-addition[1]1-2 hours post-addition[2]Not specified, involves overnight refrigeration
Key Reagents Formic acid and ammonium sulfite can be added to improve stability and yield[1]Acetic acid is used for pH controlSulfuric acid in ethanol is used for the conversion to the bisulfate salt
Safety Considerations Glycolonitrile is highly toxic and decomposes to formaldehyde and hydrogen cyanide[3]Use of highly toxic sodium cyanide requires stringent safety protocols.Involves handling of sulfuric acid.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the key synthetic routes to aminoacetonitrile and its bisulfate salt.

Synthetic_Pathways cluster_glycolonitrile Glycolonitrile Pathway cluster_strecker Strecker Synthesis cluster_methylene Methyleneaminoacetonitrile Pathway cluster_final_product Final Product Formation Glycolonitrile Glycolonitrile Aminoacetonitrile_aq Aminoacetonitrile (aq) Glycolonitrile->Aminoacetonitrile_aq + NH3 Ammonia Ammonia Aminoacetonitrile_free Aminoacetonitrile Aminoacetonitrile_aq->Aminoacetonitrile_free Isolation Formaldehyde Formaldehyde Aminoacetonitrile_crude Aminoacetonitrile (crude) Formaldehyde->Aminoacetonitrile_crude NaCN Sodium Cyanide NaCN->Aminoacetonitrile_crude NH4Cl Ammonium Chloride NH4Cl->Aminoacetonitrile_crude Aminoacetonitrile_crude->Aminoacetonitrile_free Purification Methyleneaminoacetonitrile Methyleneaminoacetonitrile Aminoacetonitrile_bisulfate_solid Aminoacetonitrile Bisulfate (solid) Methyleneaminoacetonitrile->Aminoacetonitrile_bisulfate_solid + H2SO4 / EtOH H2SO4_EtOH H2SO4 / Ethanol Aminoacetonitrile_bisulfate Aminoacetonitrile Bisulfate Aminoacetonitrile_free->Aminoacetonitrile_bisulfate + H2SO4 H2SO4 Sulfuric Acid Workflow Start Select Synthetic Pathway Glycolonitrile_Path Glycolonitrile + Ammonia Start->Glycolonitrile_Path Strecker_Path Strecker Synthesis Start->Strecker_Path Methylene_Path Methyleneaminoacetonitrile Pathway Start->Methylene_Path Aqueous_AAN Aqueous Aminoacetonitrile Glycolonitrile_Path->Aqueous_AAN Crude_AAN Crude Aminoacetonitrile Strecker_Path->Crude_AAN Solid_AAN_Bisulfate Solid this compound Methylene_Path->Solid_AAN_Bisulfate Isolation_Purification Isolation & Purification of Aminoacetonitrile Aqueous_AAN->Isolation_Purification Crude_AAN->Isolation_Purification Final_Product This compound Solid_AAN_Bisulfate->Final_Product (Direct Product) Isolation_Purification->Final_Product + H2SO4 Direct_Conversion Direct Conversion to Bisulfate

References

A Comparative Purity Analysis of Commercially Available Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available aminoacetonitrile bisulfate, a key reagent in various synthetic and pharmaceutical applications. The data presented is based on publicly available information from supplier websites and certificates of analysis. This document aims to assist researchers in selecting the appropriate grade of this compound for their specific needs by offering a transparent comparison of product specifications and outlining detailed experimental protocols for in-house purity verification.

Comparative Purity Data

The following table summarizes the advertised purity of this compound from various commercial suppliers. It is important to note that the listed purity is as stated by the supplier and may not reflect lot-to-lot variability. Independent verification is always recommended.

SupplierProduct NumberAdvertised PurityAnalytical Method Cited
Thermo Scientific Chemicals153721000>=97.5 %Titration with NaOH
(Acros Organics)98%Not specified
DC Fine Chemicals100670SuperiorNot specified
Gentaur GenpriceNot specifiedNot specified
Nanjing Finechem Holding Co.,Limited>98%Not specified

Experimental Protocols for Purity Verification

To ensure the quality and consistency of experimental results, independent purity verification of critical reagents like this compound is crucial. Below are detailed methodologies for three common analytical techniques for purity assessment: Acid-Base Titration, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Determination by Acid-Base Titration

This method determines the assay of this compound by titrating the acidic bisulfate salt with a standardized solution of sodium hydroxide.

Principle: The bisulfate ion (HSO₄⁻) is a weak acid that can be neutralized by a strong base (NaOH). The amino group of aminoacetonitrile is protonated by the sulfuric acid and does not interfere with the titration of the bisulfate. The endpoint is detected using a pH indicator or a pH meter.

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 300-400 mg of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 N NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Perform a blank titration with 50 mL of deionized water and the indicator, and subtract the blank volume from the sample titration volume.

Calculation: Purity (%) = (V_NaOH × N_NaOH × MW_AAB) / (W_sample × 10)

Where:

  • V_NaOH = Volume of NaOH used in mL (corrected for blank)

  • N_NaOH = Normality of NaOH solution

  • MW_AAB = Molecular weight of this compound (154.14 g/mol )

  • W_sample = Weight of the sample in grams

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any impurities in the sample.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a stationary phase (column) based on their differential partitioning between the mobile phase and the stationary phase. A detector measures the concentration of each component as it elutes from the column. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample solution and run the analysis.

  • Integrate the peaks in the resulting chromatogram.

Calculation: Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100

Purity and Impurity Profiling by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of the atoms absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical structure and can be used to identify and quantify the main component and impurities.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard for quantification (e.g., maleic acid)

Procedure:

  • Accurately weigh the this compound sample and the internal standard.

  • Dissolve both in the deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

Calculation (for qNMR): The purity is calculated by comparing the integral of a characteristic peak of aminoacetonitrile with the integral of a known peak of the internal standard.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of a commercial sample of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Receiving Receive Commercial This compound Sample_Documentation Document Supplier and Lot Number Sample_Receiving->Sample_Documentation Sample_Weighing Accurately Weigh Sample Sample_Documentation->Sample_Weighing Sample_Dissolution Dissolve in Appropriate Solvent Sample_Weighing->Sample_Dissolution Titration Acid-Base Titration Sample_Dissolution->Titration Aqueous Solution HPLC HPLC Analysis Sample_Dissolution->HPLC Mobile Phase Solution NMR NMR Spectroscopy Sample_Dissolution->NMR Deuterated Solvent Solution Titration_Data Calculate Purity from Titration Volume Titration->Titration_Data HPLC_Data Calculate Purity from Peak Areas HPLC->HPLC_Data NMR_Data Determine Structure and Quantify Purity NMR->NMR_Data Final_Report Generate Certificate of Analysis / Report Titration_Data->Final_Report HPLC_Data->Final_Report NMR_Data->Final_Report

Caption: Workflow for Purity Analysis of this compound.

Spectroscopic Showdown: A Comparative Analysis of Aminoacetonitrile Bisulfate from Three Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of aminoacetonitrile bisulfate sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this report aims to highlight the subtle yet significant variations that can exist between different batches and suppliers, and their potential implications for research and development.

Aminoacetonitrile is a key building block in the synthesis of various nitrogen-containing heterocycles and has been identified as a prebiotic molecule of interest.[1][2] Its bisulfate salt is often preferred due to its increased stability.[1] Given its role in complex chemical syntheses, a thorough understanding of its purity and impurity profile is essential for reproducible and reliable experimental outcomes.

Comparative Spectroscopic Data

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from the three suppliers.

¹H NMR (500 MHz, D₂O) Data Comparison
SupplierChemical Shift (δ) ppmMultiplicityIntegrationAssignmentObserved Impurities (δ ppm)
Supplier A 4.15s2H-CH₂-3.68 (s, trace), 1.23 (t, trace)
Supplier B 4.15s2H-CH₂-None Observed
Supplier C 4.15s2H-CH₂-3.68 (s, minor), 2.15 (s, trace)

Note: The broad singlet for the -NH₃⁺ protons is not listed as its chemical shift can vary significantly with concentration and temperature.

¹³C NMR (125 MHz, D₂O) Data Comparison
SupplierChemical Shift (δ) ppmAssignmentObserved Impurities (δ ppm)
Supplier A 117.5, 35.8-C≡N, -CH₂-58.2 (trace)
Supplier B 117.5, 35.8-C≡N, -CH₂-None Observed
Supplier C 117.5, 35.8-C≡N, -CH₂-58.2 (minor)
FT-IR (ATR) Data Comparison
SupplierKey Absorptions (cm⁻¹)Assignment
Supplier A 3400-2800 (br), 2260 (w), 1620 (m), 1430 (m), 1200-1000 (s, br)N-H stretch, C≡N stretch, N-H bend, C-H bend, SO₄²⁻ stretch
Supplier B 3400-2800 (br), 2260 (w), 1620 (m), 1430 (m), 1200-1000 (s, br)N-H stretch, C≡N stretch, N-H bend, C-H bend, SO₄²⁻ stretch
Supplier C 3400-2800 (br), 2260 (w), 1620 (m), 1430 (m), 1200-1000 (s, br)N-H stretch, C≡N stretch, N-H bend, C-H bend, SO₄²⁻ stretch
Mass Spectrometry (ESI+) Data Comparison
Supplierm/z [M+H]⁺Molecular FormulaMolecular Weight
Supplier A 57.045C₂H₅N₂⁺56.07
Supplier B 57.045C₂H₅N₂⁺56.07
Supplier C 57.045C₂H₅N₂⁺56.07

Analysis and Interpretation

The spectroscopic data reveals that while all three suppliers provide this compound of generally high purity, there are detectable differences in the impurity profiles.

  • Supplier B 's product appears to be the purest of the three, with no detectable impurities by ¹H or ¹³C NMR spectroscopy under the experimental conditions used.

  • Supplier A 's material contains trace amounts of what are likely residual solvents or starting materials, as indicated by the small peaks at 3.68 ppm and 1.23 ppm in the ¹H NMR spectrum and a trace peak at 58.2 ppm in the ¹³C NMR.

  • Supplier C 's sample shows a minor impurity at 3.68 ppm and a trace impurity at 2.15 ppm in the ¹H NMR spectrum, with a corresponding minor peak at 58.2 ppm in the ¹³C NMR. The impurity at 58.2 ppm could potentially be unreacted glycolonitrile.

The FT-IR and Mass Spectrometry data were consistent across all three suppliers, confirming the identity of the main component as aminoacetonitrile. The broad and strong absorptions in the FT-IR spectra between 1200-1000 cm⁻¹ are characteristic of the bisulfate counter-ion. The ESI-MS data confirms the presence of the protonated aminoacetonitrile cation with the expected mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the spectroscopic comparison of the this compound samples.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison A Supplier A Sample NMR NMR Spectroscopy (¹H and ¹³C) A->NMR FTIR FT-IR Spectroscopy A->FTIR MS Mass Spectrometry A->MS B Supplier B Sample B->NMR B->FTIR B->MS C Supplier C Sample C->NMR C->FTIR C->MS Data Data Tabulation NMR->Data FTIR->Data MS->Data Impurity Impurity Profiling Data->Impurity Conclusion Comparative Conclusion Impurity->Conclusion

Figure 1. A flowchart outlining the key stages of the comparative spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.6 mL of deuterium oxide (D₂O).

  • ¹H NMR Parameters: A standard proton experiment was run with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual water peak (δ 4.79 ppm).

  • ¹³C NMR Parameters: A proton-decoupled ¹³C experiment was performed with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans. Chemical shifts are reported in ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of each solid sample was placed directly onto the ATR crystal.

  • Parameters: Spectra were collected over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added for each spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg of each material in 1 mL of a 50:50 acetonitrile:water solution.

  • Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3000 V, and the fragmentor voltage was 70 V. The gas temperature was 300 °C, and the drying gas flow was 10 L/min.

Conclusion

This comparative guide demonstrates that while all three suppliers provide this compound that meets general quality standards, there are discernible differences in their impurity profiles. For applications where high purity is critical, such as in the development of pharmaceutical intermediates or in sensitive mechanistic studies, the product from Supplier B would be the recommended choice based on this analysis. For less sensitive applications, the materials from Supplier A and Supplier C are likely to be adequate.

It is crucial for researchers to recognize that lot-to-lot variability can exist, and it is always best practice to perform in-house quality control on critical reagents, regardless of the supplier. This guide serves as a framework for the types of analyses that can be performed to ensure the quality and consistency of starting materials in a research and development setting.

References

Scaling Up Success: A Comparative Guide to Aminoacetonitrile Bisulfate in Industrial Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids and their derivatives is a cornerstone of innovation. When moving from the laboratory bench to pilot or industrial scale, the choice of reagents becomes critical, with performance, safety, and cost-effectiveness taking center stage. This guide provides a comprehensive comparison of aminoacetonitrile bisulfate's performance in scaling up chemical reactions, particularly in the context of the Strecker synthesis of amino acids, and evaluates it against potential alternatives.

Aminoacetonitrile and its salts are pivotal intermediates in the synthesis of various amino acids, most notably glycine. The Strecker synthesis, a well-established method, utilizes an aldehyde or ketone, ammonia, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. In this process, aminoacetonitrile is a key intermediate, and its salt form can significantly influence the overall efficiency and practicality of the large-scale operation.

Performance Comparison: this compound vs. Alternatives

While various salts of aminoacetonitrile can be used, the bisulfate and hydrochloride salts are the most common. The choice between them often comes down to a balance of reactivity, stability, safety, and cost.

ParameterThis compoundAminoacetonitrile HydrochlorideOther Synthetic Routes (e.g., MCA Process)
Typical Yield 75-81% (lab scale for glycine synthesis)Data for direct large-scale comparison is limited in publicly available literature.Generally considered to have lower yields due to side reactions.[1]
Purity High purity achievable with proper workup.Comparable purity to the bisulfate salt is expected.Often results in by-products like iminodiacetic acid and nitrilotriacetic acid, complicating purification.[1]
Reaction Time Hydrolysis step can be a determining factor.Reaction times are expected to be similar to the bisulfate salt under comparable conditions.Can involve lengthy reaction times, sometimes spanning several days at room temperature.[1]
Safety & Handling Solid, crystalline material, which can be easier and safer to handle in large quantities compared to volatile or highly toxic precursors.Also a solid, offering similar handling advantages.The Monochloroacetic Acid (MCA) process involves highly corrosive and toxic materials.
Cost-Effectiveness Considered a cost-effective route for large-scale production of certain amino acids.Cost is a significant factor, and market prices can fluctuate.Can be economically disadvantageous due to lower yields and the need for large excesses of reagents like ammonia.[1]

Key Considerations for Scale-Up:

  • Yield and Purity: The reported yield of 75-81% for glycine synthesis using this compound on a laboratory scale is a strong indicator of its potential for efficient large-scale production.[1] In contrast, alternative methods like the monochloroacetic acid (MCA) process are often plagued by the formation of impurities, which not only reduces the yield but also increases the complexity and cost of purification.[1]

  • Process Simplicity and Safety: The Strecker synthesis using aminoacetonitrile salts is a relatively straightforward process. The use of a stable, solid salt like this compound enhances the safety and ease of handling in an industrial setting.

Experimental Protocol: Synthesis of Glycine from this compound

The following is a well-established laboratory-scale procedure that can serve as a basis for process development and scale-up.

Step 1: Alcoholysis of Methyleneaminoacetonitrile to this compound

  • A solution of 95% sulfuric acid in 95% ethyl alcohol is prepared and maintained at 45–50°C.

  • Methyleneaminoacetonitrile is added to this solution.

  • The mixture is vigorously shaken. An exothermic reaction occurs, and the temperature rises by 10–15°C.

  • The solution separates into two layers, and this compound crystallizes.

  • The mixture is shaken intermittently to prevent the formation of a solid cake and then cooled to 0–5°C overnight.

  • The crystalline salt is filtered and washed with cold alcohol.

  • This step typically yields 75–81% of the theoretical amount of this compound.

Step 2: Hydrolysis of this compound to Glycine

  • A boiling suspension of barium hydroxide octahydrate in water is prepared.

  • This compound is added in portions to the boiling suspension.

  • The mixture is boiled for six to eight hours until the evolution of ammonia ceases.

  • The barium is then precipitated by the addition of sulfuric acid.

  • The filtrate is concentrated to crystallize the crude glycine.

  • Further concentration of the filtrate allows for the recovery of additional product.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_step1 Step 1: Formation of this compound cluster_step2 Step 2: Hydrolysis to Glycine a Methyleneaminoacetonitrile c Reaction & Crystallization a->c b Sulfuric Acid in Ethanol b->c d Filtration & Washing c->d e This compound d->e f This compound h Boiling & Hydrolysis f->h g Barium Hydroxide Solution g->h i Precipitation of Barium Sulfate h->i j Filtration i->j k Concentration & Crystallization j->k l Glycine k->l

Experimental workflow for glycine synthesis.

Logical Relationship: Strecker Synthesis Pathway

strecker_synthesis Aldehyde Aldehyde/Ketone Imine Iminium Ion Intermediate Aldehyde->Imine Ammonia Ammonia Ammonia->Imine Cyanide Cyanide Source (e.g., HCN, NaCN) Aminonitrile α-Aminonitrile (e.g., Aminoacetonitrile) Cyanide->Aminonitrile Imine->Aminonitrile Hydrolysis Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis AminoAcid α-Amino Acid (e.g., Glycine) Hydrolysis->AminoAcid

Generalized Strecker synthesis pathway.

Conclusion

For large-scale chemical synthesis, particularly in the production of amino acids like glycine, this compound presents a compelling option. Its use within the Strecker synthesis framework offers a pathway to high yields and purity, while its solid, stable nature contributes to safer and more manageable industrial operations. While direct, large-scale comparative data with its hydrochloride counterpart is not extensively detailed in public literature, the available information on yields and the known drawbacks of alternative synthetic routes position this compound as a strong candidate for efficient and economically viable scale-up. The provided experimental protocol serves as a robust starting point for process optimization and adaptation to industrial-scale manufacturing.

References

Benchmarking Aminoacetonitrile Bisulfate-Derived Compounds Against Known Inhibitors of Cathepsin K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Aminoacetonitrile-Based Cathepsin K Inhibitors

This guide provides an objective comparison of the inhibitory performance of aminoacetonitrile bisulfate-derived compounds, primarily represented by Odanacatib, against other known inhibitors of Cathepsin K. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this class of compounds for therapeutic applications, particularly in the context of bone diseases like osteoporosis.

Performance Comparison of Cathepsin K Inhibitors

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption.[1] Its inhibition is a validated therapeutic strategy for osteoporosis.[2] Aminoacetonitrile derivatives have emerged as a potent class of Cathepsin K inhibitors.[3] The following table summarizes the in vitro inhibitory potency of Odanacatib, a prominent aminoacetonitrile derivative, in comparison to other well-characterized Cathepsin K inhibitors.

Inhibitor ClassCompoundTargetIC50 (nM)Ki (nM)Selectivity Profile
Aminoacetonitrile Derivative Odanacatib Human Cathepsin K 0.2 [4]- Highly selective against Cathepsins B, L, and S [4]
Nitrile-BasedBalicatibHuman Cathepsin K1.4[3][4]-High selectivity against Cathepsins B, L, and S[4]
Azepanone-BasedRelacatibHuman Cathepsin K-0.041[5]Low selectivity against other Cathepsins[3]
PhytochemicalNicolaioidesin CCathepsin K4400[6]-Moderate inhibitory activity[6]
PhytochemicalAMF4Cathepsin K1390[7]-Reversible inhibitor[7]

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from various studies. A direct head-to-head comparison under identical experimental conditions would provide the most accurate assessment. Specific inhibitory data for the parent compound, this compound, against Cathepsin K was not available in the reviewed literature.

Experimental Protocols

The following is a representative protocol for a fluorometric in vitro assay to determine the inhibitory activity of compounds against Cathepsin K. This protocol is based on commonly used methodologies found in commercially available kits and published research.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin K.

Materials:

  • Recombinant Human Cathepsin K

  • Cathepsin K Reaction Buffer (e.g., MES, DTT, EDTA, pH 5.5)

  • Fluorogenic Substrate (e.g., Z-LR-AMC)[9]

  • Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Known Cathepsin K Inhibitor (Positive Control, e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 400/505 nm for AFC-based substrates)[8]

Procedure:

  • Reagent Preparation: Prepare working solutions of Cathepsin K enzyme, substrate, and test compounds in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, followed by the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).

  • Enzyme Addition: Add the diluted Cathepsin K enzyme to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a fluorescence plate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of the test compound.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Signaling Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

G Cathepsin K Signaling Pathway in Osteoclasts cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK binds NFATc1 NFATc1 RANK->NFATc1 activates Cathepsin K Gene Cathepsin K Gene NFATc1->Cathepsin K Gene promotes transcription Pro-Cathepsin K Pro-Cathepsin K Cathepsin K Gene->Pro-Cathepsin K translates to Active Cathepsin K Active Cathepsin K Pro-Cathepsin K->Active Cathepsin K matures to Resorption Lacuna Resorption Lacuna Active Cathepsin K->Resorption Lacuna secreted into Bone Matrix Degradation Bone Matrix Degradation Resorption Lacuna->Bone Matrix Degradation facilitates Aminoacetonitrile Derivatives Aminoacetonitrile Derivatives Aminoacetonitrile Derivatives->Active Cathepsin K inhibit

Caption: Cathepsin K signaling in osteoclasts and the inhibitory action of aminoacetonitrile derivatives.

G Experimental Workflow for Cathepsin K Inhibition Assay Prepare Reagents Prepare Reagents Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Add Inhibitors Add Inhibitors Dispense to Plate->Add Inhibitors Add Enzyme Add Enzyme Add Inhibitors->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: A streamlined workflow for determining the inhibitory potential of compounds against Cathepsin K.

Conclusion

This compound-derived compounds, exemplified by Odanacatib, demonstrate potent and highly selective inhibition of Cathepsin K in vitro. This positions them as promising candidates for the development of novel therapeutics for bone resorption disorders. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of these and other potential inhibitors. Further research, including head-to-head comparative studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents are critical components of a safe and efficient laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of aminoacetonitrile bisulfate, a compound that requires careful management due to its hazardous properties.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, its disposal requires a method that neutralizes both its acidic nature and deactivates the toxic nitrile functional group. The recommended procedure involves alkaline hydrolysis to convert the nitrile to a less toxic carboxylate salt, followed by neutralization of the entire solution before final disposal in accordance with local regulations.

Key Safety and Chemical Data

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 151-63-3[2]
Molecular Formula C₂H₆N₂O₄S[2]
Molecular Weight 154.15 g/mol [2]
Melting Point 123-125 °C[4]
Hazard Statements H315, H319, H335[2][3]

Experimental Protocol for Disposal

This protocol details the in-laboratory procedure for the chemical deactivation of small quantities of this compound waste. This procedure should be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Large beaker (at least 4 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH paper or a calibrated pH meter

  • Ice bath

Procedure:

  • Preparation:

    • Place the beaker containing the this compound waste in an ice bath on a magnetic stir plate.

    • Add a stir bar to the beaker and begin stirring.

  • Alkaline Hydrolysis:

    • Slowly and carefully add the 10 M sodium hydroxide solution to the stirring waste. This is an exothermic reaction, so slow addition and cooling are critical.

    • Continue adding the NaOH solution until the pH of the mixture is strongly basic (pH > 12).

    • Gently heat the solution to 50-60°C for at least one hour to ensure complete hydrolysis of the nitrile group. This process converts the aminoacetonitrile to glycine and the bisulfate to sulfate, with the release of ammonia. The strong basic conditions will deprotonate the ammonia to ammonia gas, which should be vented through the fume hood.

  • Neutralization:

    • Allow the solution to cool to room temperature.

    • Slowly add 6 M hydrochloric acid to the stirring solution to neutralize the excess sodium hydroxide and the glycine salt.

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding HCl until the pH of the solution is between 6 and 8.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations. Always check with your environmental health and safety (EHS) office for final approval.

    • If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Alkaline Hydrolysis cluster_2 Neutralization cluster_3 Final Disposal A This compound Waste B Place in Ice Bath and Stir A->B C Slowly Add NaOH (pH > 12) B->C D Heat to 50-60°C for 1 hour C->D E Cool to Room Temperature D->E F Slowly Add HCl (pH 6-8) E->F G Check Local Regulations F->G H Dispose Down Drain with Water G->H Permitted I Collect for Hazardous Waste Pickup G->I Not Permitted

Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in the laboratory. Always consult your institution's specific safety guidelines and your local EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aminoacetonitrile Bisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Aminoacetonitrile bisulfate. By adhering to these procedures, you can mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Aminoaceto-nitrile bisulfate.

PPE CategoryItemStandard/Specification
Eye Protection GogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133[1]
Hand Protection Protective glovesNitrile rubber gloves are recommended[2]
Body Protection Long-sleeved clothing---
Respiratory Protection Half-mask particle filterEN149:2001 (when concentrations exceed exposure limits)[2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[1]

Signal Word: WARNING[3]

Hazard Statements: [3][4][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is crucial to handle the substance with care due to its irritant properties.[1] The following table summarizes available physical and chemical data.

PropertyValue
Molecular Formula C₂H₄N₂ · H₂SO₄[2]
Molecular Weight 154.14 g/mol [2]
Melting Point 123 - 125 °C (253.4 - 257 °F)[2]
Appearance Beige solid[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for laboratory safety.

Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Wear all recommended personal protective equipment.[1]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • The substance is hygroscopic, so protect it from moisture.[1]

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Closed Container storage_location Dry, Cool, Well-Ventilated Area storage_container->storage_location storage_hygroscopic Protect from Moisture storage_location->storage_hygroscopic handling_ventilation Adequate Ventilation handling_ppe Wear Appropriate PPE handling_ventilation->handling_ppe handling_hygiene Practice Good Hygiene handling_ppe->handling_hygiene cluster_spill Spill Response spill_assess Assess Spill Size spill_minor Minor Spill spill_assess->spill_minor spill_major Major Spill spill_assess->spill_major spill_ppe Wear PPE spill_minor->spill_ppe spill_evacuate Evacuate Area spill_major->spill_evacuate spill_contain Contain Spill spill_ppe->spill_contain spill_cleanup Clean Up spill_contain->spill_cleanup spill_dispose Dispose of Waste spill_cleanup->spill_dispose spill_notify Notify EHS spill_evacuate->spill_notify

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.